molecular formula H2LiMgNaO12Si4-2 B576562 Hectorite CAS No. 12173-47-6

Hectorite

Cat. No.: B576562
CAS No.: 12173-47-6
M. Wt: 360.579
InChI Key: KWLMIXQRALPRBC-UHFFFAOYSA-L
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Description

Hectorite is a rare, soft, white, lithium-rich phyllosilicate mineral belonging to the smectite group of clays, with an ideal chemical formula of Na 0.3 (Mg,Li) 3 Si 4 O 10 (OH) 2 . This trioctahedral clay is characterized by a unique 2:1 layered structure, where two tetrahedral silicate sheets sandwich a central octahedral sheet of magnesium and lithium . The partial isomorphous substitution of Li+ for Mg2+ in the octahedral sheet generates a net negative charge on the layers, which is balanced by exchangeable cations, such as sodium (Na+), in the interlayer space . This structure grants this compound its valuable properties, including a high cation exchange capacity (CEC) and a substantial specific surface area of approximately 350 m²/g . A key characteristic of this compound is its ability to spontaneously swell and delaminate in aqueous solutions, dispersing into individual nanolayers that can form a robust three-dimensional "house-of-cards" structure . This results in aqueous dispersions that exhibit superior and tunable rheological and thixotropic properties, making it an excellent viscosifier and gelling agent . The mineral's nanolayers possess an anisotropic charge distribution, with negative charges on the basal faces and positive charges on the edges, which can be protonated or deprotonated depending on the pH of the environment . This compound is supplied as a high-purity reagent for a diverse range of research applications. Its primary uses include: - Materials Science & Nanocomposites: Serving as a foundational material for creating polymer-clay nanocomposites, functional hydrogels, and as a rheological additive in coatings, ceramics, and paints . - Advanced Analytic and Optical Applications: this compound-coated spherical silica particles are utilized as chiral stationary phases in high-performance liquid chromatography (HPLC), improving optical resolution . - Energy Materials: Acting as a functional nanolayer/coating on separators in lithium-sulfur (Li–S) batteries to inhibit the polysulfide shuttle effect and enhance Li+ conductivity, leading to improved battery performance and cycling stability . - Biomedical Research: Being investigated for use in advanced diagnostic platforms, medical materials, and tissue engineering . Studies have also explored this compound/spring water hydrogels for potential wound healing applications, demonstrating biocompatibility and an ability to favor fibroblast migration and wound closure in vitro . It is important to note that natural this compound deposits are rare and can have variable crystallinity . Consequently, synthetic analogues, such as Laponite, are often produced on a large scale via hydrothermal processes to ensure compositional homogeneity and tailored properties for specific research and industrial needs . Intended Use: This product is labeled "For Research Use Only" (RUO). RUO products are specialized reagents, such as this this compound, that are exclusively tailored for laboratory research applications . They are essential tools for scientific investigation, experimentation, and analysis but are not intended for use in diagnostic procedures or the treatment management of patients . This product is strictly prohibited for personal use .

Properties

IUPAC Name

lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Li.Mg.Na.O10Si4.2H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h;;;;2*1H2/q+1;+2;+1;-4;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLMIXQRALPRBC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2LiMgNaO12Si4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12173-47-6
Record name Hectorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012173476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hectorite (clay mineral)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Hectorite: A Comprehensive Technical Guide to its Crystal Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hectorite, a rare trioctahedral smectite clay mineral, has garnered significant attention in various scientific and industrial fields, particularly in pharmaceutics and drug delivery. Its unique layered structure, high cation exchange capacity, and swelling properties make it an attractive excipient for developing advanced drug delivery systems. This technical guide provides an in-depth analysis of the crystal structure, physicochemical properties, and key experimental characterization protocols for this compound. Furthermore, it explores its applications in drug development, focusing on controlled release and biocompatibility, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Crystal Structure and Chemical Composition

This compound is a 2:1 layered hydrous magnesium silicate (B1173343) belonging to the smectite group of clay minerals.[1][2] Its structure consists of an octahedral sheet of magnesium oxide/hydroxide sandwiched between two tetrahedral sheets of silica.[2] This trilayered structure is a defining characteristic of smectite clays (B1170129).

The idealized chemical formula for this compound is Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂.[1][3][4] Isomorphous substitution of magnesium (Mg²⁺) by lithium (Li⁺) in the octahedral sheet results in a net negative charge on the clay platelet surface.[2] This charge deficiency is balanced by exchangeable cations, typically sodium (Na⁺), located in the interlayer space between the silicate layers.[2] These loosely bound cations can be readily exchanged with other cations, a fundamental property crucial for many of its applications.

The crystal system of this compound is monoclinic, with the space group C2/m.[1][5] The layered structure and the presence of hydrated exchangeable cations in the interlayer space are responsible for its characteristic swelling behavior in the presence of water and other polar molecules.

Diagram: this compound Crystal Structure

hectorite_structure cluster_layer 2:1 Silicate Layer cluster_interlayer Interlayer Space T1 Tetrahedral Sheet (SiO₄) O Octahedral Sheet (Mg,Li)(O,OH)₆ T1->O T2 Tetrahedral Sheet (SiO₄) O->T2 Na Na⁺ T2->Na Na->T1 H2O H₂O caption Schematic of the layered crystal structure of this compound.

Caption: Schematic of the layered crystal structure of this compound.

Physicochemical Properties

The utility of this compound in various applications, especially in drug delivery, is dictated by its unique physicochemical properties. A summary of these properties is presented below, with quantitative data compiled from various sources for comparative analysis.

Data Presentation: Quantitative Properties of this compound
PropertyTypical Value RangeUnitReferences
Cation Exchange Capacity (CEC) 50 - 150meq/100g[5]
Specific Surface Area (BET) 5 - 300m²/g[6][7]
Swelling Index > 24mL/2g[8][9]
Density 2 - 3g/cm³[10]
Mohs Hardness 1 - 2-[5]

Key Experimental Protocols

Accurate and reproducible characterization of this compound is essential for its effective utilization. This section provides detailed methodologies for key experiments used to determine its fundamental properties.

X-Ray Diffraction (XRD) Analysis for Crystal Structure Determination

Objective: To determine the crystal structure, identify mineral phases, and measure the basal spacing (d₀₀₁) of this compound.

Methodology:

  • Sample Preparation: A small amount of finely ground this compound powder is packed into a sample holder. For oriented samples, a clay suspension is deposited onto a glass slide and allowed to dry.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.[11][12][13]

  • Data Collection: The sample is scanned over a 2θ range of 2° to 70° with a step size of 0.02° and a scan speed of 2°/min.[14]

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The basal spacing (d₀₀₁) is calculated from the position of the (001) reflection using Bragg's Law (nλ = 2d sinθ).

Diagram: XRD Analysis Workflow

xrd_workflow A This compound Sample B Grinding & Sieving A->B C Sample Holder Packing B->C D XRD Instrument (Cu Kα radiation) C->D E Data Collection (2θ scan) D->E F Diffraction Pattern E->F G Peak Identification & Bragg's Law Analysis F->G H Crystal Structure & Basal Spacing G->H

Caption: Workflow for XRD analysis of this compound.

Brunauer-Emmett-Teller (BET) Analysis for Specific Surface Area

Objective: To measure the specific surface area of this compound through nitrogen gas adsorption.

Methodology:

  • Sample Preparation: A known weight of the this compound sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove adsorbed water and other volatile impurities.[6]

  • Instrumentation: A surface area and porosimetry analyzer is used.

  • Data Collection: Nitrogen gas is introduced to the sample at liquid nitrogen temperature (77 K). The amount of gas adsorbed at various relative pressures (P/P₀) is measured. The analysis is typically performed in the P/P₀ range of 0.05 to 0.35.[6][7]

  • Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity, from which the specific surface area is determined.

Diagram: BET Analysis Workflow

bet_workflow A This compound Sample B Degassing (Vacuum & Heat) A->B C N₂ Adsorption at 77 K B->C D Adsorption Isotherm Measurement C->D E BET Equation Application D->E F Specific Surface Area E->F

Caption: Workflow for BET analysis of this compound.

Cation Exchange Capacity (CEC) Determination

Objective: To quantify the total amount of exchangeable cations that this compound can hold.

Methodology (Ammonium Acetate (B1210297) Method):

  • Saturation: A known weight of this compound is repeatedly washed with a 1 M ammonium (B1175870) acetate solution (pH 7) to replace all existing exchangeable cations with ammonium ions (NH₄⁺).[15]

  • Removal of Excess Salt: The excess ammonium acetate is removed by washing with a solvent like ethanol.

  • Extraction: The adsorbed ammonium ions are then displaced by leaching the sample with a solution of another cation, typically 1 M KCl.

  • Quantification: The concentration of the displaced ammonium ions in the leachate is determined using a suitable analytical technique, such as titration or ion-selective electrode. The CEC is then calculated and expressed as milliequivalents per 100 grams of clay (meq/100g).[5]

Diagram: Cation Exchange Process

cec_process cluster_initial Initial State cluster_final After Exchange Layer1 This compound Layer Na1 Na⁺ Ca1 Ca²⁺ Layer2 This compound Layer Solution_out Solution with Na⁺, Ca²⁺ Na1->Solution_out Ca1->Solution_out K1 K⁺ K2 K⁺ Solution_in Solution with K⁺ Solution_in->Layer1

Caption: Conceptual diagram of the cation exchange process in this compound.

Swelling Index Determination (ASTM D5890)

Objective: To measure the ability of this compound to swell in water, which is an indicator of its quality and performance in various applications.[8][16]

Methodology:

  • Sample Preparation: 2.0 g of oven-dried this compound powder (passing a 100-mesh sieve) is used.[9][16]

  • Procedure: 90 mL of deionized water is added to a 100 mL graduated cylinder. The 2.0 g of this compound is added in 0.1 g increments every 10 minutes to allow for hydration and settling.[9]

  • Measurement: After the entire sample has been added, the volume is brought up to 100 mL with deionized water. The cylinder is then left undisturbed for at least 16 hours (typically 24 hours).[9]

  • Result: The final volume occupied by the swollen clay is recorded in mL/2g. A swell index of greater than 24 mL/2g is generally considered indicative of good quality bentonite-type clays for GCLs.[8]

Applications in Drug Development

The unique properties of this compound make it a versatile material for various applications in drug development, primarily as an excipient in pharmaceutical formulations.

Controlled Drug Release

This compound's layered structure allows for the intercalation of drug molecules within its interlayer spaces. This can be achieved through cation exchange if the drug is cationic, or through adsorption for neutral or anionic drugs. This loading of drug molecules into the clay matrix can effectively control their release rate. The release can be modulated by factors such as the pH of the surrounding medium and the presence of other ions, which can exchange with the intercalated drug molecules. This property is particularly valuable for developing oral controlled-release drug delivery systems.[17][18] For instance, studies have shown that this compound can be used as a carrier for anticancer drugs like methotrexate (B535133) and doxorubicin (B1662922), enabling their sustained release.[1][17]

Biocompatibility and Cytotoxicity

For any material to be used in drug delivery, its biocompatibility and potential cytotoxicity must be thoroughly evaluated. This compound is generally considered biocompatible.[3] In vitro cytotoxicity studies are essential to confirm the safety of this compound for pharmaceutical applications. These studies typically involve exposing cell lines (e.g., fibroblasts, epithelial cells) to different concentrations of this compound and assessing cell viability and proliferation using assays such as the MTT or LDH assay.[4] The biocompatibility of medical devices and their component materials is often assessed according to the ISO 10993 standards.[19][20][21][22] Cytotoxicity testing, as outlined in ISO 10993-5, is a fundamental part of this evaluation.[21]

Conclusion

This compound possesses a unique combination of a layered crystal structure, high cation exchange capacity, and swelling properties that make it a highly valuable material for researchers, scientists, and drug development professionals. Its well-defined physicochemical characteristics, which can be thoroughly investigated using the experimental protocols detailed in this guide, allow for its tailored application in advanced drug delivery systems. The ability of this compound to modulate drug release, coupled with its favorable biocompatibility profile, positions it as a promising excipient for the development of innovative and effective pharmaceutical formulations. Further research into the surface modification of this compound and its interactions with various active pharmaceutical ingredients will undoubtedly expand its role in the future of drug delivery.

References

Hydrothermal Synthesis of Hectorite: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hectorite, a trioctahedral smectite clay, has garnered significant attention in various scientific and industrial fields, including pharmaceuticals, due to its unique properties such as high cation exchange capacity, swelling, and thixotropy.[1] Its layered silicate (B1173343) structure, composed of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral magnesia sheet, allows for intercalation of various molecules, making it an excellent candidate for drug delivery systems. The partial isomorphic substitution of Mg²⁺ by Li⁺ in the octahedral layer generates a net negative charge, which is balanced by interlayer cations, typically Na⁺.[1]

The rarity of natural this compound deposits necessitates its synthesis to obtain a pure and well-characterized material for advanced applications.[2] Hydrothermal synthesis is a prevalent and effective method for producing this compound with controlled composition and crystallinity.[2][3] This technique involves the crystallization of a precursor gel or solution under elevated temperature and pressure in an aqueous environment. This guide provides an in-depth overview of the hydrothermal synthesis of this compound, including detailed experimental protocols, a summary of key quantitative data, and a visual representation of the experimental workflow.

Experimental Protocols

The hydrothermal synthesis of this compound can be achieved through various precursor materials and reaction conditions. Below are two detailed protocols synthesized from the literature.

Protocol 1: Synthesis from Silicate, Magnesium, and Lithium Salts

This protocol is adapted from methods utilizing soluble silicate, magnesium, and lithium salts.[4]

1. Precursor Solution Preparation:

  • Prepare an aqueous solution of sodium silicate (Na₂SiO₃·9H₂O).

  • Prepare a separate aqueous solution of magnesium chloride (MgCl₂·6H₂O) and lithium chloride (LiCl·H₂O). The molar ratio of Mg/Si and the molar fraction of Li are critical parameters that influence the purity of the final product.[4]

  • Slowly add the magnesium and lithium chloride solution to the sodium silicate solution under vigorous stirring to form a homogeneous precursor gel.

2. Hydrothermal Reaction:

  • Transfer the precursor gel into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to the desired reaction temperature, typically ranging from 120°C to 473 K (200°C).[2][4]

  • Maintain the temperature for a specific duration, which can range from 12 hours to several days, to allow for crystallization.[2][5] Longer reaction times and higher temperatures generally lead to better crystallinity.[2]

3. Product Recovery and Purification:

  • After the reaction, cool the autoclave to room temperature.

  • Filter the solid product from the suspension.

  • Wash the product repeatedly with deionized water to remove any unreacted salts and byproducts. This can be done via centrifugation and redispersion or filtration. The pH of the washing solution should be monitored until it becomes neutral.

  • To remove potential carbonate impurities, the product can be treated with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl), followed by thorough washing with deionized water to remove excess acid.

  • If organic contaminants are a concern, a treatment with hydrogen peroxide (H₂O₂) can be employed, followed by washing.

4. Drying:

  • Dry the purified this compound powder in an oven at a temperature between 60°C and 110°C until a constant weight is achieved.[6]

Protocol 2: Two-Step Synthesis from Magnesium Hydroxide (B78521) and Water Glass

This protocol describes a two-step hydrothermal method.[7]

1. Precursor Slurry Formation (Step 1):

  • Mix water glass (containing ~30 wt% SiO₂) and magnesium hydroxide (Mg(OH)₂) in stoichiometric amounts in water with continuous stirring.

  • Adjust the pH of the solution to a range of 6-8.

  • Heat the mixture in a glass vessel at approximately 90 ± 5°C to form a precursor slurry.

  • Wash the resulting slurry to remove excess salts.

2. This compound Crystallization (Step 2):

  • Add a lithium salt (e.g., LiCl) to the washed precursor slurry. The lithium ions will substitute for magnesium in the octahedral sheet.

  • Mature the mixture in a glass vessel at 90 ± 5°C for about 10 hours to form a this compound gel.[7]

3. Product Recovery and Purification:

  • Follow the same filtration, washing, and optional acid/peroxide treatment steps as described in Protocol 1.

4. Drying:

  • Dry the final product as described in Protocol 1.

Data Presentation

The following tables summarize key quantitative data from various studies on the hydrothermal synthesis of this compound, providing a comparative overview of the effects of different synthesis parameters.

Table 1: Influence of Synthesis Conditions on this compound Properties

Starting MaterialsTemperature (°C)Time (hours)Key FindingsReference
LiOH-MgCl₂-SiO₂-H₂O12012Successful synthesis of this compound.[2]
LiOH-MgCl₂-SiO₂-H₂OIncreasingIncreasingImproved crystallization of this compound.[2]
Lithium fluoride, magnesium chloride, water glass, ammonium (B1175870) hydroxideNot specified6Formation of some this compound.[5]
Lithium fluoride, magnesium chloride, water glass, ammonium hydroxideNot specified72Completion of crystallization.[5]
Na₂SiO₃·9H₂O, MgCl₂·6H₂O, LiCl·H₂O200 (473 K)Not specifiedFormation of pure this compound at a Mg/Si molar ratio of 1.333 and Li molar fraction of 6.25%.[4]
Gels of appropriate composition400672 (4 weeks)Yielded pure this compound without stevensite or kerolite domains.[4]
Mg(OH)₂, water glass, Li-compound90 ± 510Synthesis of this compound with a basal spacing of 12 Å.[7]

Table 2: Structural Properties of Synthetic this compound from XRD Analysis

Sample DescriptionInterlayer CationBasal Spacing (d₀₀₁) (Å)Hydration StateReference
Synthetic this compoundNa⁺12.6Not specified[8]
Synthetic Fluorothis compoundNa⁺12.4Not specified[8]
High-charge Fluorothis compoundNa⁺12.2Not specified[8]
Air-dried this compoundCu²⁺12.49One water layer[9]
Air-dried this compoundCa²⁺15.10Two water layers[9]
Unmodified this compoundNot specified14.46Not specified[10]
Synthetic this compound (glycolated)Not specified17.4Ethylene glycol solvated[7]

Mandatory Visualization

Hydrothermal_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery & Purification cluster_3 Final Product start Starting Materials (e.g., Silicate, Mg & Li Salts) mixing Mixing & Gel Formation start->mixing autoclave Transfer to Autoclave mixing->autoclave Transfer heating Heating (e.g., 120-200°C, 12-72h) autoclave->heating cooling Cooling heating->cooling Reaction Completion filtration Filtration cooling->filtration washing Washing (Deionized Water) filtration->washing purification Optional Purification (Acid/H₂O₂ Treatment) washing->purification drying Drying (e.g., 60-110°C) purification->drying Transfer This compound Pure this compound Powder drying->this compound

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Conclusion

The hydrothermal synthesis method offers a robust and versatile approach for the production of high-purity this compound with tailored properties. By carefully controlling key experimental parameters such as precursor composition, reaction temperature, and time, researchers can optimize the crystallinity, layer charge, and particle size of the synthetic this compound to meet the specific demands of their applications, including advanced drug delivery systems. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Further research into the nuanced effects of various synthesis parameters will continue to refine and enhance the production of this valuable nanomaterial.

References

Cation Exchange Capacity of Hectorite Clay: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hectorite, a trioctahedral smectite clay, possesses a unique layered crystalline structure characterized by isomorphic substitution of lithium for magnesium in the central octahedral sheet. This substitution results in a net negative charge on the clay platelets, which is balanced by exchangeable cations residing in the interlayer spaces.[1][2] This inherent property gives rise to this compound's significant cation exchange capacity (CEC), a critical parameter influencing its utility in various applications, particularly in the pharmaceutical sciences as a drug delivery vehicle.[3] The ability to adsorb and release cationic drug molecules is directly related to the CEC of the this compound carrier. This guide provides an in-depth overview of the CEC of this compound clay, including typical values, influencing factors, and detailed experimental protocols for its determination.

Quantitative Data on Cation Exchange Capacity

The CEC of this compound can vary depending on its source (natural or synthetic), purity, and the conditions under which it is measured. The following tables summarize the reported CEC values for this compound and the related synthetic this compound, Laponite®.

Table 1: Cation Exchange Capacity of Natural this compound

This compound Source/TypeCEC Value (cmol(+)/kg)Measurement pHMethodReference(s)
Na-saturated this compound SHCa-1 <0.2μm83 ± 17.9Cu-trien[4]
This compound50 - 1506 - 13Not Specified

Table 2: Cation Exchange Capacity of Synthetic this compound (Laponite®)

| Laponite® Grade | CEC Value (cmol(+)/kg) | Measurement pH | Method | Reference(s) | | :--- | :--- | :--- | :--- | | Laponite® RD | 79 ± 1 | 8.9 | Cu-trien |[4] | | Laponite RDS | 91 | Not Specified | Ammonia-electrode |[5] | | Laponite RD | 47 | Not Specified | Ammonia-electrode |[5] |

Factors Influencing Cation Exchange Capacity

The effective CEC of this compound is not a fixed value but is influenced by several factors:

  • pH: The CEC of this compound is significantly pH-dependent. The negative charge on the clay arises from two sources: permanent charge from isomorphic substitution and pH-dependent charge from the deprotonation of silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups at the clay particle edges. As the pH increases, more of these edge groups deprotonate, leading to a higher overall negative charge and thus a greater CEC.[4]

  • Particle Size: Smaller particle sizes result in a larger edge surface area relative to the total surface area. Since a portion of the CEC arises from the pH-dependent charges on the edges, smaller particles can exhibit a higher CEC, especially at elevated pH.[4]

  • Nature of the Exchangeable Cation: The type of cation present in the interlayer space can influence the measured CEC. Divalent cations, for instance, are generally more effective at exchange than monovalent cations.[4]

  • Purity of the Clay: The presence of impurities, such as carbonates or other minerals, can interfere with CEC measurements and lead to inaccurate results.[6]

Experimental Protocols for CEC Determination

Several methods are employed to determine the CEC of clay minerals. The choice of method can depend on the specific characteristics of the clay and the desired accuracy.

Ammonium (B1175870) Acetate (B1210297) Method (pH 7.0)

This is a widely used method for determining the CEC of soils and clays.[7] It involves saturating the clay with ammonium ions (NH₄⁺) from a buffered ammonium acetate solution at pH 7.0. The adsorbed ammonium is then replaced by another cation (e.g., Na⁺ or K⁺), and the amount of displaced ammonium is quantified.

Reagents:

  • 1 M Ammonium Acetate (NH₄OAc) solution, buffered to pH 7.0

  • 95% Ethanol (B145695)

  • 10% Sodium Chloride (NaCl) solution, acidified

Procedure:

  • Weigh approximately 5 g of the this compound sample into a centrifuge tube.[7]

  • Add 33 mL of 1 M NH₄OAc solution, shake for 15 minutes, and then centrifuge.[7]

  • Decant the supernatant and repeat the washing with NH₄OAc solution two more times.[7]

  • After the final NH₄OAc wash, wash the sample with 95% ethanol to remove excess (non-adsorbed) ammonium ions. Repeat the ethanol wash until the leachate is free of ammonium.[7]

  • Displace the adsorbed ammonium ions by washing the sample three times with 33 mL portions of 10% NaCl solution, collecting the leachate in a 100 mL volumetric flask.[7]

  • Bring the collected leachate to a final volume of 100 mL with the NaCl solution.[7]

  • Determine the concentration of ammonium in the leachate using a suitable method, such as distillation and titration or an ammonia-selective electrode.[5][7]

  • Calculate the CEC in cmol(+)/kg of clay.

Barium Chloride Compulsive Exchange Method

This method is considered accurate for determining the effective CEC of soils under field conditions.[8] It involves saturating the clay with barium ions (Ba²⁺) and then compulsively exchanging the barium with magnesium ions (Mg²⁺), which is driven by the precipitation of barium sulfate (B86663) (BaSO₄).

Reagents:

  • 0.1 M Barium Chloride (BaCl₂) solution

  • 0.025 M Magnesium Sulfate (MgSO₄) solution

Procedure:

  • Saturate a known weight of the this compound sample with the 0.1 M BaCl₂ solution. This is typically done by repeatedly washing the sample with the BaCl₂ solution and then removing the excess salt by washing with water.[9]

  • Add a precise volume of 0.025 M MgSO₄ solution to the Ba²⁺-saturated clay. The Mg²⁺ ions will replace the Ba²⁺ ions on the exchange sites, and the displaced Ba²⁺ will precipitate as BaSO₄.[9]

  • After the exchange reaction, determine the concentration of the excess (non-adsorbed) magnesium in the supernatant.[9]

  • The amount of magnesium that was adsorbed by the clay is equivalent to the CEC. This is calculated by subtracting the amount of excess magnesium from the initial amount of magnesium added.[9]

Copper-Triethylenetetramine (Cu-trien) Method

This is a rapid and straightforward spectrophotometric method for CEC determination.[10][11] It is based on the exchange of the colored copper-triethylenetetramine complex cation, [Cu(trien)]²⁺, with the exchangeable cations of the clay.

Reagents:

  • 0.01 M Copper-Triethylenetetramine ([Cu(trien)]²⁺) solution

Procedure:

  • Disperse a precisely weighed amount of this compound (e.g., 50 mg) in a known volume of deionized water (e.g., 10 mL) in a centrifuge tube.[11]

  • Add a specific volume of the 0.01 M [Cu(trien)]²⁺ solution (e.g., 5 mL).[11]

  • Shake the suspension for a defined period (e.g., 3 hours) to allow for cation exchange to reach equilibrium.[11]

  • Centrifuge the suspension to separate the clay from the supernatant.

  • Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the [Cu(trien)]²⁺ complex (typically around 580-620 nm).

  • The amount of [Cu(trien)]²⁺ adsorbed by the clay is determined by the difference in concentration between the initial solution and the supernatant after exchange. This difference is directly proportional to the CEC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the cation exchange capacity of this compound clay.

Hectorite_Structure cluster_layer This compound Layer (Negative Charge) Tetrahedral_Sheet1 Tetrahedral Sheet (SiO₄) Octahedral_Sheet Octahedral Sheet (Mg²⁺, Li⁺) Tetrahedral_Sheet1->Octahedral_Sheet Tetrahedral_Sheet2 Tetrahedral Sheet (SiO₄) Octahedral_Sheet->Tetrahedral_Sheet2 Interlayer Interlayer Space Cations Exchangeable Cations (e.g., Na⁺, Ca²⁺) Interlayer->Cations Balances Negative Charge

Figure 1: Simplified structure of this compound clay showing the negatively charged layers and exchangeable interlayer cations.

CEC_pH_Dependence Influence of pH on this compound CEC cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Alkaline) Low_pH_Node Edge Groups Protonated (Si-OH, Al-OH) Lower Negative Charge High_pH_Node Edge Groups Deprotonated (Si-O⁻, Al-O⁻) Higher Negative Charge Low_pH_Node->High_pH_Node Increasing pH CEC_Low Lower CEC Low_pH_Node->CEC_Low CEC_High Higher CEC High_pH_Node->CEC_High

Figure 2: Logical relationship between pH and the cation exchange capacity of this compound clay.

CEC_Measurement_Workflow start This compound Sample saturate Saturate with Index Cation (e.g., NH₄⁺, Ba²⁺, [Cu(trien)]²⁺) start->saturate wash Wash to Remove Excess Index Cation saturate->wash displace Displace Adsorbed Index Cation wash->displace quantify Quantify Displaced Index Cation displace->quantify calculate Calculate CEC quantify->calculate

Figure 3: General experimental workflow for the determination of cation exchange capacity.

References

An In-depth Technical Guide to Isomorphic Substitution in Trioctahedral Smectites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isomorphic substitution in trioctahedral smectites, a critical phenomenon influencing their physicochemical properties and applications in various scientific and industrial fields, including drug development.

Introduction to Trioctahedral Smectites and Isomorphic Substitution

Trioctahedral smectites are a group of 2:1 phyllosilicate clay minerals. Their fundamental structure consists of an octahedral sheet sandwiched between two tetrahedral sheets.[1] In an ideal trioctahedral structure, all three octahedral cation sites are occupied, typically by divalent cations like magnesium (Mg²⁺).[2]

Isomorphic substitution is the replacement of a central cation in the tetrahedral or octahedral sheet by another cation of similar size but different charge, without altering the overall crystal structure.[1] This process is the primary source of the net negative charge on the layers of smectites. This layer charge is balanced by the presence of exchangeable cations in the interlayer space, which can be hydrated.[3] The extent and location of isomorphic substitution significantly impact the cation exchange capacity (CEC), swelling behavior, surface acidity, and catalytic activity of these clays.

The principal members of the trioctahedral smectite group are saponite, hectorite, and stevensite, each characterized by the dominant location of isomorphic substitution.

Quantitative Data on Isomorphic Substitution

The extent of isomorphic substitution determines the layer charge of the smectite. The following tables summarize the typical chemical formulae and the extent of tetrahedral and octahedral substitution for the main trioctahedral smectites.

Table 1: Idealized Chemical Formulae of Trioctahedral Smectites

MineralIdealized Chemical FormulaPrimary Source of Layer Charge
SaponiteM⁺ₓ(Mg)₃(Si₄₋ₓAlₓ)O₁₀(OH)₂Tetrahedral substitution of Al³⁺ for Si⁴⁺[3]
This compoundM⁺ₓ(Mg₃₋ₓLiₓ)Si₄O₁₀(OH)₂Octahedral substitution of Li⁺ for Mg²⁺[4]
StevensiteM⁺₂ₓ(Mg₃₋ₓ)Si₄O₁₀(OH)₂Octahedral vacancies[3]

M⁺ represents the interlayer exchangeable cation (e.g., Na⁺, Ca²⁺). The value of 'x' represents the layer charge per formula unit.

Table 2: Typical Ranges of Isomorphic Substitution and Layer Charge

MineralTetrahedral Substitution (per Si₄O₁₀)Octahedral Substitution/Vacancies (per (Mg)₃)Layer Charge (per formula unit)Cation Exchange Capacity (meq/100g)
Saponite0.3 - 0.6 Al³⁺ for Si⁴⁺[5][6]Minor Al³⁺ or Fe³⁺ for Mg²⁺[5]0.3 - 0.670 - 120[5]
This compoundEssentially none[4]0.3 - 0.6 Li⁺ for Mg²⁺0.3 - 0.680 - 120
StevensiteMinor to none[3]0.1 - 0.3 vacancies0.2 - 0.660 - 100

Experimental Protocols for Characterization

Accurate characterization of isomorphic substitution is crucial for understanding and utilizing trioctahedral smectites. This section provides detailed methodologies for key experiments.

Determination of Structural Formula from Chemical Analysis

The structural formula provides the distribution of cations within the tetrahedral and octahedral sheets and the interlayer space.

Protocol:

  • Chemical Analysis: Obtain the elemental composition of the purified smectite sample, typically as oxide percentages (e.g., SiO₂, Al₂O₃, MgO, Li₂O, Na₂O, CaO), using techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Basis of Calculation: The calculation is based on a fixed number of anions, which is 22 (O₁₀(OH)₂) for a half-unit cell.

  • Tabulate Data: Create a table with columns for Oxide, Weight %, Molecular Weight, Moles of Oxide, Moles of Cations, Moles of Oxygen, and Number of Cations per formula unit.

  • Calculate Moles:

    • Moles of Oxide = Weight % / Molecular Weight

    • Moles of Cations = Moles of Oxide × number of cations in the oxide formula

    • Moles of Oxygen = Moles of Oxide × number of oxygens in the oxide formula

  • Normalization Factor: Sum the "Moles of Oxygen" column. The normalization factor is calculated as 22 / (Total Moles of Oxygen).

  • Calculate Cations per Formula Unit: Multiply the "Moles of Cations" for each element by the normalization factor.

  • Allocate Cations to Sheets:

    • Tetrahedral Sheet: Assign all Si⁴⁺ to the tetrahedral sheet. If the sum of Si⁴⁺ is less than 4, add Al³⁺ until the sum is 4.

    • Octahedral Sheet: Assign the remaining Al³⁺, all Mg²⁺, Li⁺, Fe²⁺, and Fe³⁺ to the octahedral sheet. The sum of octahedral cations should be close to 3 for trioctahedral smectites.

    • Interlayer: Assign Na⁺, K⁺, and Ca²⁺ to the interlayer.

  • Calculate Layer Charge:

    • Tetrahedral charge = 4 - (charge of tetrahedral cations)

    • Octahedral charge = (charge of octahedral cations) - 6

    • Total layer charge = Tetrahedral charge + Octahedral charge. The sum of interlayer cation charges should balance the total layer charge.

X-Ray Diffraction (XRD) Analysis for Identification and Layer Spacing

XRD is a fundamental technique for identifying the mineral phase and determining the basal spacing (d₀₀₁), which is related to the interlayer composition and swelling properties.

Protocol:

  • Sample Preparation:

    • Prepare an oriented sample by sedimenting a dilute clay suspension onto a glass slide and allowing it to air-dry. This enhances the basal reflections.

  • Air-Dried Analysis: Run the XRD scan on the air-dried sample, typically from 2° to 40° 2θ. The position of the (001) peak gives the basal spacing.

  • Ethylene (B1197577) Glycol Solvation: Place the slide in a desiccator with ethylene glycol and heat at 60°C for at least 8 hours. This causes swelling in smectites.

  • Glycolated Analysis: Immediately run the XRD scan on the glycol-solvated sample. A shift of the (001) peak to a lower 2θ angle (higher d-spacing, typically around 17 Å) confirms the presence of smectite.

  • Heated Analysis: Heat the air-dried slide to 550°C for 2 hours.

  • Heated Sample Analysis: Run the XRD scan on the heated sample. The collapse of the basal spacing to around 10 Å is characteristic of smectites.

  • Determination of Trioctahedral Nature: The position of the (060) reflection, typically measured on a randomly oriented powder sample, is used to distinguish between dioctahedral (1.49-1.52 Å) and trioctahedral (1.52-1.54 Å) smectites.

Cation Exchange Capacity (CEC) Measurement

CEC quantifies the magnitude of the negative layer charge and is a measure of the smectite's ability to retain and exchange positive ions.

Protocol (Ammonium Acetate (B1210297) Method):

  • Saturation: Weigh approximately 5 g of the clay sample into a centrifuge tube. Add 30 mL of 1 M sodium acetate solution (pH 8.2), shake well, and centrifuge. Decant the supernatant. Repeat this step three more times to saturate the exchange sites with Na⁺.

  • Removal of Excess Salt: Wash the sample with 30 mL of 95% ethanol, centrifuge, and decant. Repeat until the supernatant is free of chloride ions (test with silver nitrate).

  • Extraction of Exchangeable Cations: Add 30 mL of 1 M ammonium (B1175870) acetate solution (pH 7.0) to the tube, shake for 2 hours, centrifuge, and collect the supernatant in a 100 mL volumetric flask. Repeat this extraction two more times, collecting the supernatant in the same flask.

  • Analysis: Dilute the collected supernatant to 100 mL with deionized water. Analyze the concentration of Na⁺ in the solution using Flame Photometry or Atomic Absorption Spectroscopy (AAS).

  • Calculation: CEC (meq/100g) = (Concentration of Na⁺ in ppm × Volume of extract in L) / (Atomic weight of Na in g/mol × Sample weight in g) × 100

Visualizing Relationships and Workflows

Graphviz diagrams are used to illustrate key conceptual relationships and experimental workflows.

Isomorphic Substitution and its Consequences

Isomorphic_Substitution cluster_structure 2:1 Trioctahedral Structure cluster_substitution Isomorphic Substitution cluster_properties Physicochemical Properties T1 Tetrahedral Sheet (Si⁴⁺) O Octahedral Sheet (Mg²⁺) Tet_Sub Tetrahedral (e.g., Al³⁺ for Si⁴⁺) T1->Tet_Sub occurs in T2 Tetrahedral Sheet (Si⁴⁺) Oct_Sub Octahedral (e.g., Li⁺ for Mg²⁺) or Vacancies O->Oct_Sub occurs in Charge Negative Layer Charge Tet_Sub->Charge Oct_Sub->Charge CEC Cation Exchange Capacity Charge->CEC determines Swell Swelling & Hydration Charge->Swell influences Surface Surface Properties Charge->Surface affects Smectite_Characterization_Workflow start Clay Sample purification Purification (<2µm fraction) start->purification xrd XRD Analysis purification->xrd chem Chemical Analysis (XRF/ICP-OES) purification->chem cec CEC Measurement purification->cec xrd_id Mineral Identification (Air-dried, Glycolated, Heated) xrd->xrd_id xrd_type Determine Di- vs. Trioctahedral (060 reflection) xrd->xrd_type chem_formula Calculate Structural Formula chem->chem_formula cec_value Quantify Layer Charge cec->cec_value result Characterized Trioctahedral Smectite xrd_id->result xrd_type->result chem_formula->result cec_value->result

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hectorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hectorite, a rare trioctahedral smectite clay mineral. With its unique layered structure and notable swelling and rheological properties, this compound has garnered significant interest for a range of applications, including as a versatile excipient in drug delivery systems. This document details its structural and chemical characteristics, key physical attributes, and the experimental protocols used for its characterization, offering valuable insights for researchers and professionals in pharmaceutical and materials science.

Chemical and Structural Properties

This compound is a magnesium-lithium silicate (B1173343) clay mineral with the idealized chemical formula Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂.[1][2] It belongs to the smectite group of 2:1 phyllosilicates, characterized by a layered crystal structure.[3][4] This structure consists of a central octahedral sheet of magnesium and lithium atoms sandwiched between two tetrahedral silicate sheets.[3][4] The isomorphous substitution of Li⁺ for Mg²⁺ within the octahedral layer results in a net negative charge on the silicate layers.[3][4] This charge is balanced by exchangeable cations, typically sodium (Na⁺), located in the interlayer space.[3][4]

This unique atomic arrangement imparts several key chemical properties to this compound, most notably its cation exchange capacity (CEC). The weakly bonded interlayer cations can be readily exchanged with other organic and inorganic cations, allowing for the modification of this compound's surface chemistry and properties.[3]

Chemical Composition

The chemical composition of this compound can vary slightly depending on its origin and degree of purity. The table below presents a typical chemical composition of this compound from Hector, California, USA.

ConstituentWeight Percent (%)
SiO₂53.68 - 53.95
MgO25.34 - 25.89
Li₂O1.12 - 1.22
Na₂O3.00 - 3.04
Al₂O₃0.14 - 0.60
Fe₂O₃0.03
CaO0.16 - 0.52
K₂O0.07 - 0.23
H₂O⁺5.61 - 8.24
H₂O⁻7.28 - 9.29
Cl0.31
Total 99.56 - 100.16

Table 1: Chemical composition of this compound from Hector, California, USA. Data compiled from the Handbook of Mineralogy.[5]

Crystallographic Data

This compound crystallizes in the monoclinic system with a prismatic crystal class (2/m).[6]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
Unit Cell Dimensionsa = 5.25 Å, b = 9.18 Å, c = 16.0 Å, β = 99°
Unit Cell Volume761.63 ų

Table 2: Crystallographic data for this compound. Data compiled from Mindat and Wikipedia.[3][6]

Physical Properties

The physical properties of this compound are a direct consequence of its unique crystal structure and chemical composition. These properties are critical for its application in various fields, particularly in drug delivery and materials science.

PropertyValueReferences
Cation Exchange Capacity (CEC) 50 - 150 meq/100g[7]
Specific Surface Area ~350 - 750 m²/g[8][9]
Swelling Index Minimum of 24 ml/2g (for acceptable GCL grade)[10]
Mohs Hardness 1 - 2[3][6]
Specific Gravity 2.0 - 3.0[6]
Luster Waxy, Dull, Earthy[3]
Color White, cream, pale brown, mottled[3][6]
Cleavage Perfect on {001}[3][6]
Fracture Uneven[6]

Table 3: Summary of key physical properties of this compound.

Cation Exchange Capacity (CEC)

The CEC is a measure of a material's ability to hold and exchange positive ions.[7] this compound's high CEC is a result of the charge deficiency in its octahedral layer.[4] This property is fundamental to its use in drug delivery, as it allows for the loading of cationic drug molecules through ion exchange.

Swelling Properties

When exposed to water, this compound exhibits significant swelling.[4] Water molecules penetrate the interlayer spaces, causing the layers to separate and the material to expand.[9] This process, known as delamination, can lead to the formation of a stable gel-like structure at low concentrations.[8] The degree of swelling is influenced by the nature of the interlayer cations and the surrounding medium.

Rheological Properties

Aqueous dispersions of this compound exhibit unique rheological properties, including shear-thinning and thixotropy.[11] At rest, the clay platelets form a "house-of-cards" structure, resulting in high viscosity.[7] When shear is applied, this structure breaks down, leading to a decrease in viscosity.[7] This behavior is highly desirable in formulations requiring stability during storage and ease of application. Systems with higher concentrations of this compound show more pronounced thixotropic behavior.[11] For instance, a system with 2.5% Tixogel VZV (a this compound-based rheological additive) showed a viscosity of 3.72 Pa·s at a low shear rate (2.5 rpm) and 1.94 Pa·s at a higher shear rate (60 rpm).[12]

Thermal Stability

Thermogravimetric analysis (TGA) of this compound reveals a multi-stage decomposition process. The initial weight loss, occurring up to around 200°C, is attributed to the removal of adsorbed and interlayer water. Dehydroxylation, the loss of structural hydroxyl groups, occurs at higher temperatures, typically between 450°C and 750°C.[13] At temperatures above 700°C, this compound can recrystallize to form phases like enstatite.[13]

Experimental Protocols

Accurate characterization of this compound's properties is essential for its effective application. The following sections detail the methodologies for key analytical techniques.

Cation Exchange Capacity (CEC) Measurement

The CEC of this compound is commonly determined using methods involving the exchange of the native cations with a known cation, followed by quantification of the exchanged cation. The ammonium (B1175870) acetate (B1210297) method is a widely used reference technique.

Ammonium Acetate Method Protocol:

  • Sample Preparation: Weigh approximately 25 g of the this compound sample into a 500 mL Erlenmeyer flask.

  • Saturation: Add 100 mL of 1 M ammonium acetate (NH₄OAc) solution (pH 7.0) to the flask. Shake vigorously and let it stand overnight to ensure complete cation exchange.

  • Filtration and Washing: Filter the suspension using a Büchner funnel. Wash the clay on the filter paper with an additional 100 mL of 1 M NH₄OAc.

  • Removal of Excess Ammonium: Wash the clay with 95% ethanol (B145695) to remove any excess (non-exchanged) ammonium acetate.

  • Extraction of Exchanged Ammonium: Leach the clay with 1 M KCl solution to replace the adsorbed NH₄⁺ with K⁺. Collect the leachate containing the displaced ammonium ions.

  • Quantification: Determine the amount of ammonium in the leachate using steam distillation or an ammonia-selective electrode.

  • Calculation: The CEC, expressed in milliequivalents per 100g of clay (meq/100g), is calculated from the amount of displaced ammonium.

CEC_Measurement_Workflow start Start sample_prep Weigh this compound Sample start->sample_prep saturation Saturate with Ammonium Acetate sample_prep->saturation filtration Filter and Wash saturation->filtration removal Remove Excess Ammonium with Ethanol filtration->removal extraction Extract Ammonium with KCl removal->extraction quantification Quantify Ammonium extraction->quantification calculation Calculate CEC quantification->calculation end End calculation->end

Cation Exchange Capacity (CEC) Measurement Workflow.
Swelling Index Determination

The swelling index provides a measure of the ability of this compound to swell in water. The ASTM D5890 standard test method is commonly used.

Swelling Index Test Protocol (ASTM D5890):

  • Sample Preparation: Dry the this compound sample and grind it to a fine powder (100% passing 150 μm and 60% passing 75 μm).

  • Dispersion: Add 90 mL of deionized water to a 100 mL graduated cylinder.

  • Incremental Addition: Add 2.0 g of the dried this compound powder to the water in 0.1 g increments. Allow at least 10 minutes between each addition for the clay to hydrate (B1144303) and settle.

  • Hydration: After adding the entire sample, top up the cylinder to the 100 mL mark with deionized water.

  • Equilibration: Allow the suspension to stand undisturbed for 16-24 hours.

  • Measurement: Record the volume of the swollen clay in milliliters. The swelling index is reported as ml/2g.[10]

Swelling_Index_Workflow start Start sample_prep Prepare Dried, Ground this compound start->sample_prep addition Incrementally Add This compound sample_prep->addition dispersion Add Water to Graduated Cylinder dispersion->addition hydration Top up to 100 mL addition->hydration equilibration Allow to Stand (16-24h) hydration->equilibration measurement Record Swollen Volume equilibration->measurement end End measurement->end

Swelling Index Determination Workflow.
X-Ray Diffraction (XRD) Analysis

XRD is a powerful technique for identifying the crystalline structure of this compound and determining its interlayer spacing. Proper sample preparation is crucial for obtaining high-quality data.

Oriented Mount Sample Preparation for XRD:

  • Dispersion: Disperse a small amount of the this compound sample in deionized water using a sonic probe to create a dilute suspension.

  • Size Fractionation: Centrifuge the suspension to isolate the clay-sized fraction (<2 μm).

  • Mounting: Deposit the clay suspension onto a suitable substrate (e.g., a glass slide or a porous ceramic tile) and allow it to dry. The clay platelets will orient themselves parallel to the substrate surface.

  • Analysis: Analyze the oriented mount using an X-ray diffractometer. Data is typically collected on the air-dried sample and after ethylene (B1197577) glycol solvation to identify swelling clays.

XRD_Sample_Preparation_Workflow start Start dispersion Disperse this compound in Water start->dispersion fractionation Isolate <2 µm Fraction dispersion->fractionation mounting Deposit on Substrate fractionation->mounting drying Air Dry mounting->drying analysis XRD Analysis drying->analysis end End analysis->end

XRD Oriented Mount Sample Preparation Workflow.
Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the morphology and texture of this compound particles.

Sample Preparation for SEM:

  • Mounting: Place a carbon adhesive tab on an aluminum SEM stub.

  • Sample Application: Sprinkle a small amount of the dry this compound powder onto the adhesive tab.

  • Removal of Excess: Gently blow off any excess, non-adhered powder with a stream of air or nitrogen.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • Imaging: The coated sample is then ready for imaging in the SEM.

SEM_Sample_Preparation_Workflow start Start mounting Mount Carbon Adhesive on Stub start->mounting application Apply this compound Powder mounting->application removal Remove Excess Powder application->removal coating Sputter Coat with Conductive Material removal->coating imaging SEM Imaging coating->imaging end End imaging->end

SEM Sample Preparation Workflow.

Applications in Drug Development

The unique properties of this compound make it an attractive material for various applications in drug development. Its high cation exchange capacity allows for the loading of cationic drugs, and its swelling and rheological properties can be utilized for controlled release and the formulation of stable suspensions and gels.[8][14] Furthermore, its biocompatibility and potential to penetrate cell membranes are being explored for targeted drug delivery systems, including in anticancer therapies.[1][14]

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a material of significant interest for scientific research and industrial applications, particularly in the pharmaceutical field. Its layered structure, high cation exchange capacity, and remarkable swelling and rheological behavior provide a versatile platform for the development of advanced drug delivery systems. A thorough understanding of its characteristics, facilitated by the standardized experimental protocols outlined in this guide, is crucial for harnessing its full potential.

References

A Technical Guide to the Delamination and Swelling Behavior of Hectorite in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the delamination and swelling of hectorite clay in aqueous environments. This compound, a trioctahedral smectite clay, is of significant interest in pharmaceutical and materials science due to its exceptional swelling capacity, rheological properties, and ability to form thixotropic gels at low concentrations.[1][2][3] This document details the mechanisms of hydration, presents quantitative data on interlayer expansion, and outlines key experimental protocols for characterizing these phenomena.

Core Concepts: Crystalline and Osmotic Swelling

The swelling of this compound in water is a multi-stage process driven by the hydration of interlayer cations and the subsequent delamination of individual silicate (B1173343) layers.[4] This behavior is broadly categorized into two distinct regimes: crystalline swelling and osmotic swelling.

Crystalline Swelling: At low water activities, water molecules arrange in discrete layers between the silicate sheets, leading to a stepwise increase in the basal spacing (d-spacing). This process is primarily driven by the hydration of the interlayer cations, such as Na⁺.[5] For sodium this compound, distinct monolayer (1WL) and bilayer (2WL) hydrates are observed, corresponding to specific d-spacing values.[5] Further increases in water content within this regime may not significantly alter the d-spacing until the transition to osmotic swelling.

Osmotic Swelling: In the presence of sufficient water, the interlayer spacing increases dramatically and continuously. This osmotic swelling is driven by the difference in ion concentration between the interlayer space and the bulk solution, creating an osmotic pressure that forces the layers apart.[1][6] This ultimately leads to the delamination of the this compound tactoids into individual, nanometer-thick silicate sheets dispersed in the aqueous phase.[2] The extent of osmotic swelling is influenced by factors such as electrolyte concentration and the presence of organic solvents.[6]

The following diagram illustrates the sequential process of this compound swelling and delamination in water.

G A Dry this compound (Tactoid) B Crystalline Swelling (Hydrated Interlayers) A->B Water Adsorption C Osmotic Swelling (Increased Interlayer Spacing) B->C Further Hydration D Delamination (Exfoliated Nanosheets) C->D High Water Content E Gel Formation (3D Network) D->E Sufficient Concentration & Rest

Figure 1: Conceptual workflow of this compound swelling and delamination.

Quantitative Data on this compound Swelling

The swelling of this compound can be quantified by measuring the change in its basal spacing (d-spacing) using X-ray diffraction (XRD). The following tables summarize key quantitative data from various studies.

Interlayer CationHydration StateBasal Spacing (d-spacing) ÅReference
Na⁺Dry (0 H₂O)9.5 - 9.7[5][7]
Na⁺Monolayer (1WL) Hydrate~12.0 - 12.6[5][7]
Na⁺Bilayer (2WL) Hydrate~14.8 - 15.6[5]
Na⁺ with Ethylene GlycolSolvated~16.86[3]
Na⁺Heated (550 °C)Collapsed to ~9.72[3]

Table 1: Basal Spacing of Sodium this compound at Different Hydration States.

The composition of the solvent significantly impacts the swelling behavior of this compound. The addition of certain organic solvents to water can either enhance or suppress swelling.

Solvent System (Acetonitrile in Water, vol%)Swelling RegimeBasal Spacing (d-spacing) ÅReference
0 (Pure Water)Osmotic-
Up to 65OsmoticUp to 492
> 65Crystalline36
94Ordered Interstratification-

Table 2: Influence of Acetonitrile-Water Mixtures on Sodium this compound Swelling.

Solvent System (DMSO in Water, vol%)Swelling Regime for High Charge this compoundReference
0 (Pure Water)Crystalline[6][8]
Narrow Composition RangeOsmotic[6][8]
> 75Crystalline[6][8]

Table 3: Influence of DMSO-Water Mixtures on the Swelling of a High-Charge Sodium this compound. [6][8]

Experimental Protocols

A variety of analytical techniques are employed to characterize the delamination and swelling of this compound. Detailed methodologies for the most common techniques are provided below.

X-ray Diffraction (XRD) for Swelling Measurement

XRD is the primary technique for determining the interlayer spacing of this compound. The following protocol is a standard method for preparing oriented samples to enhance the basal reflections.

G cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation A Disperse this compound in Water (e.g., 2 wt%) B Deposit Dispersion onto Glass Slide or Si Wafer A->B C Air-dry to Form Oriented Film B->C D Analyze Air-Dried Sample (Baseline) C->D E Solvate with Ethylene Glycol (Vapor or Liquid) D->E G Heat Sample (e.g., 550°C) and Re-analyze D->G F Analyze Glycolated Sample E->F H Calculate d-spacing from Bragg's Law (nλ = 2d sinθ) F->H G->H I Compare d-spacings to Identify Swelling Behavior H->I G cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis A Prepare Dilute this compound Dispersion (e.g., <0.01 wt%) B Select and Prepare Substrate (e.g., PEI-coated Mica) A->B C Deposit Dispersion onto Substrate and Incubate B->C D Gently Rinse with Deionized Water to Remove Unbound Particles C->D E Mount Sample in AFM Fluid Cell D->E F Image in Tapping Mode in Aqueous Environment E->F G Acquire Topography and Phase Images F->G H Process Images to Measure Platelet Height (Thickness) and Lateral Dimensions G->H I Analyze Platelet Morphology and Distribution H->I

References

Geological Origin of Hectorite in Volcanic Ash: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hectorite, a rare and economically significant smectite clay, boasts unique properties valuable in various industries, including pharmaceuticals and cosmetics. Its geological origin is intrinsically linked to volcanic activity, specifically the hydrothermal alteration of volcanic ash in lacustrine environments. This technical guide provides an in-depth exploration of the formation of this compound from volcanic precursors, detailing the geological pathways, geochemical conditions, and experimental methodologies used for its characterization. Quantitative data on the chemical composition of precursor materials and this compound are presented, alongside detailed protocols for relevant analytical techniques. Visual diagrams generated using the DOT language illustrate the key formation processes and experimental workflows.

Geological Formation of this compound from Volcanic Ash

The formation of this compound is a multi-stage geological process requiring a specific sequence of events and environmental conditions. It is not a simple weathering product but rather a result of neoformation or transformation under specific geochemical constraints.

Precursor Materials: Volcanic Ash and Tuff

The primary parent material for the formation of this compound is volcanic ash, which, upon deposition and consolidation, forms tuff.[1][2][3] The key component within the volcanic ash is volcanic glass, an amorphous (non-crystalline) silicate (B1173343) material resulting from the rapid cooling of magma.[4] Specifically, the zeolite mineral clinoptilolite, a hydrated aluminosilicate (B74896) of sodium, potassium, and calcium, has been identified as a direct precursor to this compound in many significant deposits.[1][2][3] These precursor tuffs are typically characterized by a high glass content.[2][3]

The Role of Hydrothermal Activity

The transformation of volcanic glass into this compound is not a product of conventional weathering. It necessitates the involvement of hydrothermal systems, such as hot springs, which provide the necessary heat and chemically charged fluids to drive the alteration process.[1][3][5] These hydrothermal fluids are crucial for leaching elements from the surrounding rocks and volcanic glass, and for creating the specific geochemical environment required for this compound precipitation and crystallization.

Geochemical Environment of Formation

The formation of this compound from volcanic precursors occurs in a distinct geochemical setting, typically a lacustrine (lake) environment.[6] These lakes are often saline and alkaline.[7][8] The critical chemical components for this compound formation are high concentrations of magnesium (Mg) and lithium (Li).[5][6] The hydrothermal fluids, rich in these elements, interact with the silica-rich volcanic glass, leading to the dissolution of the glass and the subsequent precipitation of this compound.[5] The presence of fluorine (F) in the hydrothermal fluids can also facilitate the formation of more crystalline this compound.[5]

The overall process can be conceptualized as a signaling pathway of geological events:

This compound Formation Pathway cluster_0 Volcanic Activity cluster_1 Hydrothermal System cluster_2 Alteration Environment Volcanic Eruption Volcanic Eruption Ash Deposition Ash Deposition Volcanic Eruption->Ash Deposition Release of Volcanic Ash Tuff Formation Tuff Formation Ash Deposition->Tuff Formation Compaction & Lithification Alteration Hydrothermal Alteration of Volcanic Glass (Clinoptilolite) Tuff Formation->Alteration Hot Springs Hot Springs Mg & Li-rich Fluids Mg & Li-rich Fluids Hot Springs->Mg & Li-rich Fluids Leaching of Surrounding Rocks Mg & Li-rich Fluids->Alteration Lacustrine Basin Lacustrine Basin Saline-Alkaline Conditions Saline-Alkaline Conditions Lacustrine Basin->Saline-Alkaline Conditions Evaporation & Solute Concentration Saline-Alkaline Conditions->Alteration This compound Deposit This compound Formation Alteration->this compound Deposit

Figure 1: Geological pathway for the formation of this compound from volcanic ash.

Data Presentation: Chemical Composition

The transformation of volcanic tuff into this compound involves significant changes in chemical composition. The following tables summarize the typical chemical makeup of the precursor material (clinoptilolite-rich tuff) and the resulting this compound.

Table 1: Representative Chemical Composition of Clinoptilolite-Rich Volcanic Tuff (% by weight)

OxideConcentration (%)Reference
SiO₂65.0 - 72.0[2][9][10]
Al₂O₃11.0 - 14.0[2][9][10]
Fe₂O₃0.5 - 2.0[11]
CaO1.0 - 4.0[2][11]
MgO0.5 - 1.5[2][6]
Na₂O0.5 - 3.0[2][11]
K₂O2.0 - 5.0[2][11]
H₂O10.0 - 15.0[3]

Table 2: Idealized and Representative Chemical Formula and Composition of this compound

ParameterValueReference
Ideal Chemical Formula Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂ [2][3]
Oxide Concentration (%)
SiO₂55.0 - 60.0
MgO22.0 - 26.0
Li₂O0.7 - 1.2
Na₂O1.5 - 2.5
H₂O (structural)4.0 - 6.0

Note: The chemical composition of natural this compound can vary depending on the specific geological deposit.

Experimental Protocols

The identification and characterization of this compound and its precursor materials involve a suite of analytical techniques. Furthermore, laboratory experiments can simulate the natural hydrothermal alteration process.

Characterization of Natural Samples

A general workflow for the characterization of clay minerals from volcanic deposits is as follows:

Characterization_Workflow cluster_mineralogy Mineralogical Techniques cluster_chemical Chemical Techniques cluster_structural Structural/Morphological Techniques Sample_Collection Field Sampling of Volcanic Tuff Sample_Preparation Crushing, Grinding, Sieving Sample_Collection->Sample_Preparation Mineralogical_Analysis Mineralogical Analysis Sample_Preparation->Mineralogical_Analysis Chemical_Analysis Chemical Analysis Sample_Preparation->Chemical_Analysis Structural_Analysis Structural & Morphological Analysis Mineralogical_Analysis->Structural_Analysis XRD X-Ray Diffraction (XRD) Data_Interpretation Data Interpretation & Geochemical Modeling Chemical_Analysis->Data_Interpretation XRF X-Ray Fluorescence (XRF) ICP_MS ICP-MS Structural_Analysis->Data_Interpretation SEM_EDS SEM-EDS FTIR FTIR Spectroscopy TGA Thermogravimetric Analysis (TGA)

Figure 2: Experimental workflow for the characterization of this compound and its precursors.

4.1.1 X-Ray Diffraction (XRD)

  • Objective: To identify the crystalline mineral phases present in the sample and to determine the layered structure of this compound.

  • Methodology:

    • A powdered sample is prepared to ensure random orientation of the crystallites.

    • The sample is mounted in a sample holder and placed in a diffractometer.

    • A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • For clay mineral analysis, oriented mounts are often prepared by sedimenting the clay fraction onto a glass slide. This enhances the basal reflections.

    • To differentiate smectites like this compound, the oriented sample is analyzed after air-drying, after solvation with ethylene (B1197577) glycol (which causes swelling of the interlayer space), and after heating (which causes collapse of the interlayer).

4.1.2 X-Ray Fluorescence (XRF)

  • Objective: To determine the bulk elemental composition of the rock and mineral samples.

  • Methodology:

    • The sample is finely powdered and pressed into a pellet or fused into a glass disc.

    • The sample is irradiated with a high-energy X-ray beam, causing the atoms in the sample to emit characteristic secondary (or fluorescent) X-rays.

    • The energy and intensity of the emitted X-rays are measured by a detector, which allows for the quantification of the elemental composition.

4.1.3 Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

  • Objective: To visualize the morphology and texture of the minerals and to obtain semi-quantitative elemental analysis of specific mineral grains.

  • Methodology:

    • A polished thin section or a carbon-coated sample stub is placed in the SEM chamber.

    • A focused beam of electrons is scanned across the sample surface.

    • Secondary and backscattered electrons are detected to form an image of the sample's topography and compositional variation.

    • The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures these X-rays to determine the elemental composition of the analyzed area.

Laboratory Simulation of Hydrothermal Alteration
  • Objective: To simulate the natural process of this compound formation from volcanic glass under controlled laboratory conditions.

  • Methodology:

    • Starting Material: Finely ground clinoptilolite-rich volcanic tuff.

    • Reactant Solution: An aqueous solution with a composition mimicking natural hydrothermal fluids, typically containing dissolved magnesium and lithium salts (e.g., MgCl₂ and LiCl) and buffered to an alkaline pH.[12]

    • Hydrothermal Reaction: The powdered tuff and the reactant solution are sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 150-200°C) for a set duration (e.g., several days to weeks).[13][14][15]

    • Product Analysis: After the reaction, the solid product is separated, washed, and dried. It is then analyzed using XRD, FTIR, and SEM-EDS to identify the newly formed mineral phases and compare them to natural this compound.

Conclusion

The geological origin of this compound is a compelling example of how specific volcanic and hydrothermal processes can lead to the formation of a rare and valuable mineral. The transformation of volcanic glass, particularly clinoptilolite, in a magnesium- and lithium-rich alkaline lacustrine environment, driven by hydrothermal activity, is the key formation pathway. Understanding this geological framework is crucial for the exploration of new this compound deposits. Furthermore, the ability to characterize and synthesize this compound through controlled laboratory experiments, guided by the knowledge of its natural origin, is of significant interest to researchers and professionals in materials science and drug development who seek to utilize its unique properties. The methodologies and data presented in this guide provide a comprehensive technical foundation for further research and application of this remarkable clay mineral.

References

Methodological & Application

Application Notes and Protocols for Hectorite as a Rheology Modifier in Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hectorite, a naturally occurring smectite clay, is a highly effective rheology modifier for aqueous systems. Composed of magnesium lithium silicate, this compound disperses in water to form a colloidal suspension of disc-shaped platelets.[1][2] These platelets interact to create a three-dimensional network, often described as a "house of cards" structure, which imparts viscosity, thixotropy, and suspension properties to the formulation.[3] This unique behavior makes this compound a valuable excipient in a wide range of applications, including pharmaceuticals, cosmetics, and coatings, where control of flow, stability, and texture is critical.[2][4]

This document provides detailed application notes and experimental protocols for utilizing this compound as a rheology modifier in aqueous systems.

Mechanism of Rheological Modification

The rheological modification properties of this compound in water are a result of its unique crystal structure and colloidal behavior. In its dry state, individual this compound platelets are stacked together.[2] Upon dispersion in water, the following occurs:

  • Hydration and Swelling: Water molecules penetrate the spaces between the platelets, causing the clay to swell.

  • Delamination: With the application of shear, the stacks of platelets break down into individual, nanoscopically thin platelets.

  • Network Formation: In a dispersed state, the faces of the this compound platelets carry a negative charge, while the edges have a slight positive charge. This charge distribution leads to edge-to-face interactions, resulting in the formation of a three-dimensional gel network. This network structure is responsible for the observed increase in viscosity and the shear-thinning, thixotropic behavior of the system.

Applications in Aqueous Systems

This compound is a versatile rheology modifier with numerous applications in aqueous formulations:

  • Pharmaceuticals: Used as a suspending agent for oral and topical drug formulations, ensuring uniform dosage and preventing settling of active pharmaceutical ingredients (APIs).[5] Its shear-thinning properties allow for easy pouring and application, while its high viscosity at rest maintains stability.

  • Cosmetics and Personal Care: Incorporated into creams, lotions, gels, and toothpastes to provide desired texture, stability, and sensory characteristics.[4] It can also help to suspend pigments and other solid particles.

  • Paints and Coatings: Acts as an anti-settling agent and provides sag (B610663) resistance in water-based paints and coatings.[6] The thixotropic nature of this compound allows for easy application, followed by a rapid increase in viscosity to prevent dripping.

  • Ceramics: Utilized in ceramic glazes to control viscosity and prevent the settling of solid components.

Quantitative Data on this compound Performance

The rheological properties of this compound dispersions are influenced by several factors, including concentration, shear rate, and the presence of electrolytes. The following table summarizes the typical effects of these parameters on the viscosity of aqueous this compound dispersions.

This compound Concentration (wt%)Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)Observations
2.0Low (at rest)~100Exhibits gel-like properties.
3.0Low (at rest)~1,000Increased gel strength and viscosity.
3.5Low (at rest)>10,000Forms a strong, highly viscous gel.
2.0 - 3.5IncreasingDecreasingDemonstrates shear-thinning behavior.[5]

Note: The viscosity values are approximate and can vary depending on the specific grade of this compound, dispersion method, and temperature.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Dispersion

This protocol describes the standard method for dispersing this compound clay in water to create a stable, viscous gel.

Materials:

  • This compound powder

  • Deionized water

  • High-shear mixer (e.g., homogenizer, overhead stirrer with a high-shear blade)

  • Beaker

  • Weighing balance

Procedure:

  • Weigh the desired amount of deionized water into a beaker.

  • While stirring the water with a high-shear mixer at a moderate speed, slowly and steadily add the this compound powder to the vortex. Avoid adding the powder too quickly to prevent the formation of clumps.

  • Once all the this compound has been added, increase the mixing speed to a high setting.

  • Continue mixing for a minimum of 30 minutes to ensure complete delamination and hydration of the this compound platelets. The dispersion should appear translucent and uniform.

  • Allow the dispersion to stand for at least 24 hours to allow for full network formation and viscosity development before proceeding with rheological measurements.

Protocol 2: Measurement of Viscosity and Shear-Thinning Behavior

This protocol outlines the procedure for characterizing the viscosity of a this compound dispersion as a function of shear rate using a rotational rheometer.

Equipment:

  • Rotational rheometer with a suitable geometry (e.g., concentric cylinder or cone and plate)

  • Temperature control unit

  • Prepared this compound dispersion (from Protocol 1)

Procedure:

  • Set the temperature of the rheometer's measurement cell to the desired value (e.g., 25 °C).

  • Load the this compound dispersion into the measurement geometry, ensuring there are no air bubbles.

  • Allow the sample to equilibrate at the set temperature for at least 5 minutes.

  • Perform a pre-shear step at a high shear rate (e.g., 100 s⁻¹) for 60 seconds to break down any temporary structures and ensure a consistent starting point for all measurements.

  • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery.

  • Perform a continuous shear rate ramp, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

  • Record the viscosity at various shear rates throughout the ramp.

  • Plot the apparent viscosity as a function of shear rate on a logarithmic scale to visualize the shear-thinning behavior.

Protocol 3: Determination of Yield Stress

The yield stress is the minimum stress required to initiate flow in a structured fluid. This protocol describes a common method for determining the yield stress of a this compound gel.

Equipment:

  • Stress-controlled rheometer with a vane geometry or parallel plate with a serrated surface (to prevent slip)

  • Temperature control unit

  • Prepared this compound dispersion (from Protocol 1)

Procedure:

  • Set the temperature of the rheometer's measurement cell.

  • Load the this compound dispersion and allow it to equilibrate.

  • Apply a controlled stress ramp, starting from a very low stress and gradually increasing it at a constant rate.

  • Monitor the resulting strain or shear rate.

  • The yield stress is typically identified as the point where there is a significant change in the slope of the stress-strain curve, indicating the transition from elastic deformation to viscous flow. Alternatively, it can be determined from the shear stress at which a sudden increase in shear rate is observed.

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_rheology Rheological Characterization cluster_analysis Data Analysis prep1 Weigh Deionized Water prep2 Add this compound Powder with High Shear Mixing prep1->prep2 prep3 Homogenize for 30 minutes prep2->prep3 prep4 Age for 24 hours prep3->prep4 rheo1 Load Sample into Rheometer prep4->rheo1 Transfer to Rheometer rheo2 Temperature Equilibration rheo1->rheo2 rheo3 Pre-Shear rheo2->rheo3 rheo4 Rest Period rheo3->rheo4 rheo5 Perform Measurement (Viscosity or Yield Stress) rheo4->rheo5 analysis1 Plot Viscosity vs. Shear Rate rheo5->analysis1 analysis2 Determine Yield Stress rheo5->analysis2

Caption: Experimental workflow for preparing and characterizing this compound dispersions.

Caption: Mechanism of rheological modification by this compound in an aqueous system.

References

Application Notes and Protocols: Hectorite in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hectorite, a naturally occurring clay mineral, as a versatile platform for advanced drug delivery systems. The unique properties of this compound, including its high cation exchange capacity, large surface area, and excellent biocompatibility, make it an attractive excipient for controlled and targeted drug release.[1][2] This document details the quantitative aspects of drug loading and release, provides step-by-step experimental protocols for the preparation and characterization of this compound-based drug delivery systems, and illustrates key mechanistic pathways.

Quantitative Data on this compound-Based Drug Delivery Systems

The efficiency of a drug delivery system is critically dependent on its drug loading capacity and release kinetics. The following tables summarize quantitative data for various drugs incorporated into this compound-based carriers.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

DrugThis compound FormulationDrug Loading Capacity (mg/g)Encapsulation Efficiency (%)Reference
CisplatinThis compound nanoparticlesNot explicitly quantified, but showed high affinityNot explicitly quantified[2]
Doxorubicin (B1662922)Rectorite-containing nanoparticlesIncreased with rectorite additionIncreased with rectorite addition[3][4]
MethotrexateCovalently grafted onto this compoundNot explicitly quantifiedNot explicitly quantified[1]
CiprofloxacinThis compound-Halloysite composite~26 mg/g (2.6 wt%)Not applicable (adsorption)[5]

Table 2: In Vitro Drug Release Characteristics

DrugThis compound FormulationRelease Conditions (pH, Time)Cumulative Release (%)Release KineticsReference
MethotrexateCovalently grafted onto this compoundPhysiological conditionsSustained release observedNot detailed[1]
QuinineMesoporous synthetic this compound with alginate coatingGastric and intestinal environmentsControlled releaseElovich model[6]
DoxorubicinRectorite-containing nanoparticlesSimulated gastric and intestinal fluidReduced release in gastric fluidSustained release[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of this compound-based drug delivery systems.

Protocol for Synthesis of this compound Nanoparticles

This protocol describes a typical hydrothermal synthesis of this compound.

Materials:

  • Magnesium hydroxide

  • Lithium fluoride (B91410)

  • Silica (B1680970) source (e.g., colloidal silica)

  • Deionized water

  • (Optional) Organic template, such as 1,3-didecyl-2-methylimidazolium chloride (for mesoporous this compound)

Procedure:

  • Prepare a gel containing the silica source, magnesium hydroxide, and lithium fluoride in deionized water.

  • (Optional) If preparing mesoporous this compound, add the organic template to the gel mixture.

  • Stir the mixture vigorously to ensure homogeneity.

  • Transfer the gel to a Teflon-lined autoclave.

  • Heat the autoclave to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 24-72 hours) to allow for hydrothermal crystallization.

  • After cooling to room temperature, collect the solid product by filtration or centrifugation.

  • Wash the product repeatedly with deionized water to remove any unreacted precursors or impurities.

  • Dry the purified this compound sample in an oven at a specified temperature (e.g., 80 °C).

  • Characterize the synthesized this compound using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Transmission Electron Microscopy (TEM) to observe the nanoparticle morphology.

Protocol for Covalent Modification of this compound for Drug Conjugation

This protocol outlines a two-step process for the functionalization of this compound to enable covalent drug attachment.[5]

Materials:

  • Synthesized this compound

  • 3-aminopropyltrimethoxysilane (APTES)

  • Allyl bromide

  • Toluene (dry)

  • Methanol

  • Microwave reactor

Procedure:

Step 1: Amino-functionalization of this compound

  • Disperse this compound in APTES.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Place the mixture in a microwave reactor and heat at 100 °C for 1 hour with constant stirring.

  • Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum at 80 °C. This yields amino-functionalized this compound (this compound-NH2).

Step 2: Allylation of Amino-functionalized this compound

  • Disperse this compound-NH2 in dry toluene.

  • Add allyl bromide to the dispersion.

  • Sonicate for 5 minutes, then stir at 110 °C for 24 hours.

  • Filter the solid product, wash with methanol, and dry overnight at 80 °C under vacuum to obtain allyl-functionalized this compound (this compound-Allyl). This product is now ready for covalent conjugation with drugs containing suitable functional groups (e.g., thiols).

Protocol for Drug Loading onto this compound Nanoparticles (Adsorption Method)

This protocol describes a common method for loading cationic drugs onto this compound via ion exchange.

Materials:

  • This compound nanoparticles

  • Drug solution of known concentration (e.g., doxorubicin hydrochloride in deionized water)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Centrifuge

Procedure:

  • Disperse a known amount of this compound nanoparticles in a specific volume of the drug solution.

  • Stir the suspension at room temperature for a defined period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Separate the drug-loaded this compound from the solution by centrifugation.

  • Carefully collect the supernatant.

  • Determine the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the drug loading capacity and encapsulation efficiency using the following formulas:

    • Drug Loading Capacity (mg/g) = (Initial amount of drug - Amount of drug in supernatant) / Mass of this compound

    • Encapsulation Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100

Protocol for In Vitro Drug Release Study

This protocol details a typical dialysis-based method for evaluating the in vitro release of a drug from this compound nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Disperse a known amount of drug-loaded this compound nanoparticles in a small volume of the release medium.

  • Transfer the dispersion into a dialysis bag and securely seal it.

  • Place the dialysis bag in a larger container with a known volume of the release medium.

  • Maintain the setup at 37 °C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol for Biocompatibility Assessment (In Vitro Cytotoxicity)

This protocol describes a standard MTT assay to evaluate the cytotoxicity of this compound-based formulations on a cell line.

Materials:

  • This compound-based drug delivery system

  • Control (empty this compound nanoparticles, free drug)

  • Mammalian cell line (e.g., NIH-3T3 fibroblasts, or a relevant cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound formulation, empty nanoparticles, and the free drug in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test samples. Include untreated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control cells.

Visualizing Mechanisms and Workflows

Understanding the underlying biological interactions and experimental processes is facilitated by visual representations.

Cellular Uptake of this compound Nanoparticles

This compound nanoparticles are primarily internalized by cells through endocytosis. The following diagram illustrates the general pathways involved.

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis HectoriteNP This compound Nanoparticle ClathrinPit Clathrin-Coated Pit HectoriteNP->ClathrinPit Caveolae Caveolae HectoriteNP->Caveolae Membrane Plasma Membrane ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Invagination & Scission EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Caveosome Caveosome Caveolae->Caveosome Internalization Caveosome->EarlyEndosome LateEndosome Late Endosome / Lysosome (Drug Release) EarlyEndosome->LateEndosome Maturation

Caption: General pathways for cellular uptake of this compound nanoparticles.

Experimental Workflow for this compound-Drug Nanoparticle Formulation and Evaluation

The following diagram outlines the key steps in the development and characterization of a this compound-based drug delivery system.

Workflow Start Synthesis This compound Nanoparticle Synthesis Start->Synthesis Modification Surface Modification (Optional) Synthesis->Modification DrugLoading Drug Loading Synthesis->DrugLoading Modification->DrugLoading Characterization Physicochemical Characterization (Size, Zeta, Morphology) DrugLoading->Characterization InVitroRelease In Vitro Drug Release Study Characterization->InVitroRelease Biocompatibility Biocompatibility Assessment Characterization->Biocompatibility End InVitroRelease->End Biocompatibility->End

Caption: Workflow for developing this compound-based drug delivery systems.

Logical Relationship of Key Properties for an Effective this compound Drug Carrier

The successful design of a this compound-based drug delivery system relies on the interplay of several key material and biological properties.

Properties HighCEC High Cation Exchange Capacity HighDL High Drug Loading HighCEC->HighDL LargeSA Large Surface Area LargeSA->HighDL Biocompatibility Biocompatibility LowToxicity Low Systemic Toxicity Biocompatibility->LowToxicity TherapeuticEfficacy Enhanced Therapeutic Efficacy HighDL->TherapeuticEfficacy SustainedRelease Sustained Drug Release SustainedRelease->LowToxicity SustainedRelease->TherapeuticEfficacy LowToxicity->TherapeuticEfficacy

Caption: Interrelationship of key properties for this compound drug carriers.

References

Application Notes: Hectorite-Based Nanocomposites for Polymer Reinforcement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hectorite is a naturally occurring or synthetic trioctahedral smectite clay mineral that has garnered significant interest as a reinforcing agent in polymer nanocomposites.[1][2] Its high aspect ratio, large surface area, and cation exchange capacity make it an ideal candidate for enhancing the properties of various polymer matrices.[3][4] When exfoliated and dispersed at the nanoscale level within a polymer, this compound platelets create a tortuous path for diffusing molecules and provide a large interfacial area for stress transfer, leading to substantial improvements in material properties even at low filler loadings (typically <5 wt%).[5][6]

The primary challenge in creating effective this compound-polymer nanocomposites lies in overcoming the inherent hydrophilicity of the clay, which makes it incompatible with most hydrophobic polymer matrices.[4][7] This is typically addressed by replacing the interlayer cations (like Na+) with organic cations, such as quaternary ammonium (B1175870) salts, to create an "organoclay".[1][5] This surface modification reduces the surface energy of the clay, improves its wetting by the polymer matrix, and facilitates the intercalation of polymer chains into the clay galleries.[1][8]

The dispersion of this compound within the polymer matrix can result in two main types of structures:

  • Intercalated Nanocomposites: Polymer chains are inserted into the gallery space between the clay layers, resulting in a well-ordered multilayer structure with alternating polymer and silicate (B1173343) layers.[8][9]

  • Exfoliated Nanocomposites: The individual clay layers are completely separated and uniformly dispersed throughout the polymer matrix.[8][9] This exfoliated structure typically yields the most significant property enhancements due to the maximized polymer-filler interaction.[10]

Key Applications & Benefits

The incorporation of this compound into polymer matrices leads to a range of benefits, making these nanocomposites suitable for various high-performance applications:

  • Enhanced Mechanical Properties: Significant improvements in tensile strength, stiffness (Young's modulus), and flexural modulus are commonly observed.[3][5] The high-aspect-ratio platelets effectively transfer stress from the polymer matrix.[3]

  • Improved Thermal Stability: The silicate layers act as a physical barrier, hindering the diffusion of volatile degradation products and increasing the overall thermal stability of the polymer.[11][12][13]

  • Superior Gas Barrier Properties: The dispersed, impermeable clay platelets create a "tortuous path" that impedes the diffusion of gas molecules (e.g., O₂, CO₂), making these materials ideal for food packaging and protective coatings.[6][14][15]

  • Rheology Modification: this compound is an effective thixotropic agent, used to control viscosity, prevent pigment settling, and improve sag (B610663) resistance in coatings, paints, and cosmetics.[7][8][16]

  • Flame Retardancy: The barrier properties of the clay layers can also reduce flammability by limiting the release of combustible volatiles during decomposition.[17]

Data Presentation

Table 1: Mechanical Properties of this compound-Reinforced Polymer Nanocomposites
Polymer MatrixThis compound TypeLoading (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Poly(lactic acid) (PLA)Hec-g@PS----[11]
Poly(2-methyl-2-oxazoline) (PMeOx)Synthetic this compound--Htr-PMeOx demonstrated superior bulk, shear, and Young's moduli compared to other smectite hybrids.-[3][18]
Epoxy (DGEBA)Octadecylammonium-modified this compound<5ImprovedImproved-[5]
UV-curable Urethane AcrylateOrganically Modified this compound2.5-400-900 MPa (required range)Decreased[8][16]
Table 2: Thermal and Barrier Properties of this compound-Polymer Nanocomposites
Polymer MatrixThis compound TypeLoadingProperty MeasuredImprovement NotedReference
Poly(lactic acid) (PLA)Hec-g@PS-Thermal Degradation Activation EnergyIncreased from -54,702 J/mol (neat PLA) to -107,963 J/mol (nanocomposite)[11]
Acrylic ResinLi-Hectorite1.33 vol%CO₂ Permeability38% reduction in permeability[6]
Epoxy (DGEBA)Octadecylammonium-modified this compound-Thermal Stability (TGA)Decomposition temperature increased for intercalated modifying ions (350-500°C)[5]
Nitrile Butadiene Rubber (NBR)Rectorite (similar to this compound)-Gas BarrierHigher aspect ratio of rectorite leads to better gas barrier properties compared to montmorillonite.[14]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Organo-Hectorite via Cation Exchange

This protocol describes the surface modification of natural sodium this compound to render it organophilic, a crucial step for achieving good dispersion in most polymer matrices.

Materials:

  • Natural this compound (HECT) powder

  • Octadecylamine (B50001)

  • Hydrochloric acid (HCl), 0.01 N

  • Deionized water

  • Magnetic stirrer with heating plate

  • Large glass beaker

  • Centrifuge and appropriate tubes

  • Drying oven

Procedure:

  • Prepare a 0.01 N HCl solution in deionized water.

  • Dissolve 0.2 moles of octadecylamine per 100 g of clay in 20 L of the 0.01 N HCl solution.[5]

  • Heat the solution to 80°C and stir vigorously for 3 hours to ensure complete dissolution of the amine.[5]

  • Slowly add 100 g of this compound powder to the heated amine solution.

  • Continue stirring the suspension at 80°C for an additional 3 hours to allow for the cation exchange reaction to occur.[5]

  • After the reaction, cool the mixture and separate the solid organo-hectorite from the solution by centrifugation.

  • Wash the collected solid repeatedly with deionized water, with centrifugation steps in between, to remove any excess amine and HCl.

  • Dry the final product in an oven at 60-80°C until a constant weight is achieved. The resulting organophilic clay is now ready for incorporation into a polymer matrix.

G cluster_0 Preparation of Organo-Hectorite A 1. Dissolve Octadecylamine in 0.01N HCl at 80°C B 2. Add Natural this compound Powder to Solution A->B Slowly C 3. Stir at 80°C for 3 hours B->C Cation Exchange D 4. Separate Solid via Centrifugation C->D E 5. Wash with Deionized Water D->E Repeat as needed F 6. Dry the Final Product (Organo-Hectorite) E->F G cluster_1 Logical Relationship of Nanocomposite Reinforcement A Natural this compound (Hydrophilic) B Surface Modification (Cation Exchange) A->B C Organo-Hectorite (Organophilic) B->C E Compounding (e.g., In-Situ Polymerization) C->E D Polymer Matrix D->E F Intercalation & Exfoliation E->F G Nanocomposite Material F->G H1 Improved Mechanical Properties G->H1 H2 Enhanced Thermal Stability G->H2 H3 Superior Gas Barrier G->H3

References

Hectorite as a Catalyst Support: Application Notes and Protocols for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hectorite, a naturally occurring or synthetic layered silicate (B1173343) clay, is emerging as a versatile and effective support material for catalysts in a variety of chemical reactions. Its unique properties, including a high cation exchange capacity, swelling ability, and large surface area, make it an ideal platform for the dispersion and stabilization of catalytically active metal nanoparticles. The layered structure of this compound allows for the intercalation of metal precursors, leading to well-dispersed and highly active catalytic sites. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst support in several key chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Key Advantages of this compound as a Catalyst Support

  • High Surface Area and Porosity: Provides a large number of active sites for catalysis.

  • Excellent Ion Exchange Capacity: Facilitates the loading of metal precursors.

  • Good Thermal Stability: Suitable for reactions requiring elevated temperatures.

  • Layered Structure: Allows for the intercalation and stabilization of nanoparticles, preventing agglomeration.

  • Environmentally Benign: A naturally abundant and non-toxic material.

Application Note 1: Hydrogenation of Aromatic Compounds using Ruthenium-Supported this compound

Ruthenium nanoparticles supported on this compound have demonstrated exceptional activity and reusability in the hydrogenation of aromatic compounds, such as benzene (B151609) and toluene (B28343). The this compound support plays a crucial role in stabilizing the ruthenium nanoparticles and preventing their aggregation, leading to sustained catalytic performance.

Quantitative Data
Catalyst SystemSubstrateProductTemperature (°C)H₂ Pressure (bar)Turnover Frequency (TOF) (h⁻¹)Reference
Ru/HectoriteBenzeneCyclohexane5050up to 7000[1]
Ru/HectoriteTolueneMethylcyclohexane5050High[1]
Experimental Protocols

1. Preparation of Ruthenium-Containing this compound (Ru(II)-Hectorite):

  • Materials: Sodium this compound, [(C₆H₆)RuCl₂]₂ complex, deionized water.

  • Procedure:

    • Suspend sodium this compound in deionized water.

    • Add an aqueous solution of the cationic organometallic aqua complex derived from the hydrolysis of [(C₆H₆)RuCl₂]₂.

    • Stir the suspension to allow for ion exchange between the sodium cations in the this compound interlayer and the ruthenium complex.

    • Isolate the resulting yellow ruthenium(II)-containing this compound by filtration, wash with deionized water, and dry.

2. Preparation of this compound-Supported Ruthenium Nanoparticles (Ru(0)-Hectorite):

  • Materials: Ru(II)-Hectorite, ethanol (B145695), molecular hydrogen.

  • Procedure:

    • Suspend the yellow Ru(II)-Hectorite in ethanol in a stainless-steel autoclave.

    • Pressurize the autoclave with molecular hydrogen to 50 bar.

    • Heat the mixture to 100°C and maintain for a specified time to ensure complete reduction of Ru(II) to Ru(0) nanoparticles.

    • The resulting black suspension contains the active Ru(0)-Hectorite catalyst.

3. Catalytic Hydrogenation of Benzene:

  • Materials: Ru(0)-Hectorite catalyst suspension in ethanol, benzene, molecular hydrogen.

  • Procedure:

    • Introduce the freshly prepared Ru(0)-Hectorite suspension and benzene into a stainless-steel autoclave.

    • Pressurize the autoclave with 50 bar of hydrogen.

    • Heat the reaction mixture to 50°C with vigorous stirring.

    • Monitor the reaction progress by analyzing aliquots of the reaction mixture.

    • Upon completion, cool the autoclave, vent the hydrogen, and separate the catalyst from the product mixture for potential reuse.

Visualization

experimental_workflow_hydrogenation This compound Sodium this compound ion_exchange Ion Exchange This compound->ion_exchange ru_complex [(C₆H₆)RuCl₂]₂ Aqua Complex ru_complex->ion_exchange ru_this compound Ru(II)-Hectorite (Yellow) ion_exchange->ru_this compound reduction Reduction (H₂, 50 bar, 100°C) ru_this compound->reduction ru0_this compound Ru(0)-Hectorite (Black) reduction->ru0_this compound hydrogenation Benzene Hydrogenation (Benzene, H₂, 50°C) ru0_this compound->hydrogenation product Cyclohexane hydrogenation->product

Caption: Workflow for the synthesis of Ru/Hectorite catalyst and its application in benzene hydrogenation.

Application Note 2: Fenton-like Degradation of Phenol (B47542) using Iron(III) Oxide-Supported this compound

Iron(III) oxide nanoparticles supported on this compound (Fe₂O₃/Hectorite) serve as a highly efficient and reusable catalyst for the Fenton-like degradation of organic pollutants, such as phenol, in wastewater. The this compound support enhances the catalytic activity and stability of the iron oxide nanoparticles.

Quantitative Data
Catalyst SystemPollutantDegradation Rate (%)Temperature (°C)pHCatalyst Dosage (g/dm³)Time (h)Reference
Fe₂O₃/HectoritePhenol (200 mg/dm³)99.276030.53[2][3]
Fe₂O₃/Hectorite (after 5 cycles)Phenol (200 mg/dm³)95.726030.53[2][3]
Experimental Protocols

1. Synthesis of Fe₂O₃/Hectorite Catalyst (Steam-Assisted One-Pot Method):

  • Materials: LiF, active magnesium oxide (MgO), precipitated silica (B1680970) (SiO₂), FeCl₃ solution, NaOH solution.

  • Procedure:

    • Prepare a polymerized ferric chloride slurry by slowly adding NaOH solution to a FeCl₃ solution with vigorous stirring.

    • Separately, prepare a uniform slurry of LiF, MgO, and SiO₂.

    • Mix the two slurries and subject them to steam-assisted synthesis.

    • The resulting gel is then calcined to produce the Fe₂O₃/Hectorite catalyst.

2. Fenton Degradation of Phenol:

  • Materials: Fe₂O₃/Hectorite catalyst, phenol solution, hydrogen peroxide (H₂O₂).

  • Procedure:

    • In a flask, prepare a solution of phenol in water.

    • Adjust the pH of the solution to 3 using a suitable acid.

    • Add the Fe₂O₃/Hectorite catalyst to the solution.

    • Initiate the reaction by adding hydrogen peroxide.

    • Maintain the reaction at 60°C with continuous stirring for 3 hours.

    • Monitor the degradation of phenol using an appropriate analytical technique (e.g., UV-Vis spectroscopy).

    • After the reaction, the catalyst can be recovered by filtration, washed, dried, and calcined for reuse.[2][3]

Visualization

experimental_workflow_fenton precursors This compound Precursors (LiF, MgO, SiO₂) synthesis Steam-Assisted One-Pot Synthesis precursors->synthesis fe_precursor Polymerized Ferric Chloride fe_precursor->synthesis fe_hectorite_gel Fe(OH)₃/Hectorite Gel synthesis->fe_hectorite_gel calcination Calcination fe_hectorite_gel->calcination fe2o3_this compound Fe₂O₃/Hectorite Catalyst calcination->fe2o3_this compound fenton_reaction Fenton Degradation (Phenol, H₂O₂, 60°C, pH 3) fe2o3_this compound->fenton_reaction degraded_products Degraded Products fenton_reaction->degraded_products

Caption: Synthesis of Fe₂O₃/Hectorite and its use in the Fenton degradation of phenol.

Application Note 3: Suzuki-Miyaura Cross-Coupling using Palladium-Supported this compound (Hypothetical Protocol)

While specific literature on palladium-supported this compound for Suzuki-Miyaura coupling is emerging, a general protocol can be adapted from methodologies using similar clay supports like bentonite (B74815).[4] Palladium nanoparticles on this compound are expected to be highly effective catalysts for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical synthesis.

Quantitative Data (Expected Performance based on similar clay supports)
Catalyst SystemAryl HalideArylboronic AcidProduct Yield (%)TemperatureCatalyst Loading (mol%)Reference (Analogy)
Pd/HectoriteAryl BromidePhenylboronic Acid>90Room Temp.0.06[4]
Pd/HectoriteAryl IodidePhenylboronic Acid>95Room Temp.0.06[4]
Experimental Protocols (Hypothetical)

1. Preparation of Palladium-Supported this compound (Pd/Hectorite):

  • Materials: this compound, Palladium(II) chloride (PdCl₂), deionized water.

  • Procedure:

    • Disperse this compound in deionized water to form a suspension.

    • Add an aqueous solution of PdCl₂ to the this compound suspension.

    • Stir the mixture at room temperature for 24 hours to allow for impregnation of the palladium precursor onto the this compound support.

    • Filter the solid, wash thoroughly with deionized water, and dry to obtain the Pd/Hectorite catalyst.

2. Suzuki-Miyaura Cross-Coupling Reaction:

  • Materials: Aryl halide, arylboronic acid, Pd/Hectorite catalyst, a suitable base (e.g., K₂CO₃), a solvent system (e.g., ethanol/water).

  • Procedure:

    • To a reaction vessel, add the aryl halide, arylboronic acid, base, and the Pd/Hectorite catalyst.

    • Add the solvent system and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Extract the product from the filtrate using an appropriate organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.

Visualization

logical_relationship_suzuki reactants Aryl Halide (R-X) + Arylboronic Acid (Ar-B(OH)₂) reaction Suzuki-Miyaura Coupling reactants->reaction catalyst Pd/Hectorite Catalyst catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Ethanol/Water) solvent->reaction product Biaryl Product (R-Ar) reaction->product catalyst_recovery Catalyst Recovery (Filtration) reaction->catalyst_recovery reusable_catalyst Reusable Pd/Hectorite catalyst_recovery->reusable_catalyst

Caption: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction using a Pd/Hectorite catalyst.

Application Note 4: Aerobic Oxidation of Alcohols using Gold-Supported this compound (Hypothetical Protocol)

Gold nanoparticles supported on basic materials are known to be excellent catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. While specific studies on this compound are limited, its basic nature suggests it would be a promising support for gold nanoparticle catalysts in these transformations.

Quantitative Data (Expected Performance based on similar supports)
Catalyst SystemSubstrateProductConversion (%)Selectivity (%)Temperature (°C)Reference (Analogy)
Au/HectoriteBenzyl (B1604629) AlcoholBenzaldehydeHigh>9580-100General Knowledge
Au/Hectorite1-PhenylethanolAcetophenoneHigh>9580-100General Knowledge
Experimental Protocols (Hypothetical)

1. Preparation of Gold-Supported this compound (Au/Hectorite):

  • Materials: this compound, Gold(III) chloride trihydrate (HAuCl₄·3H₂O), a reducing agent (e.g., NaBH₄), a stabilizing agent (e.g., polyvinyl alcohol - PVA), deionized water.

  • Procedure:

    • Prepare a colloidal solution of gold nanoparticles by reducing an aqueous solution of HAuCl₄ with NaBH₄ in the presence of PVA.

    • Add the this compound support to the gold colloid solution with vigorous stirring.

    • Continue stirring to ensure the deposition of gold nanoparticles onto the this compound surface.

    • Filter the solid, wash extensively with deionized water to remove the stabilizer, and dry to obtain the Au/Hectorite catalyst.

2. Aerobic Oxidation of Benzyl Alcohol:

  • Materials: Benzyl alcohol, Au/Hectorite catalyst, a suitable base (e.g., K₂CO₃, optional), a solvent (e.g., toluene or solvent-free), oxygen or air.

  • Procedure:

    • In a reaction vessel, combine benzyl alcohol, the Au/Hectorite catalyst, and the base (if used) in the chosen solvent.

    • Pressurize the vessel with oxygen or bubble air through the mixture.

    • Heat the reaction to the desired temperature (e.g., 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by GC or HPLC.

    • After the reaction, cool the mixture, filter to recover the catalyst, and isolate the product from the filtrate.

Visualization

experimental_workflow_oxidation haucl4 HAuCl₄ Solution au_colloid Gold Colloid haucl4->au_colloid reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->au_colloid deposition Deposition au_colloid->deposition This compound This compound Support This compound->deposition au_this compound Au/Hectorite Catalyst deposition->au_this compound oxidation Aerobic Oxidation (Benzyl Alcohol, O₂) au_this compound->oxidation benzaldehyde Benzaldehyde oxidation->benzaldehyde

Caption: Workflow for the synthesis of Au/Hectorite and its application in the aerobic oxidation of benzyl alcohol.

Conclusion

This compound is a highly promising and versatile support material for a range of metal catalysts. Its unique structural and chemical properties contribute to the formation of highly active, selective, and stable catalytic systems. The protocols and data presented here provide a foundation for researchers and professionals in the fields of chemistry and drug development to explore the potential of this compound-supported catalysts in their own applications. Further research into the synthesis and application of novel this compound-based catalysts is encouraged to expand their utility in green and sustainable chemical synthesis.

References

Application Notes & Protocols: Preparation and Characterization of Hectorite Hydrogels for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hectorite, a type of smectite clay, is a layered silicate (B1173343) mineral known for its excellent swelling capacity and rheological properties when dispersed in water.[1][2] These characteristics make it an ideal material for forming hydrogels—three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix.[3] Due to their high water content, biocompatibility, and tunable physical properties, this compound-based hydrogels are gaining significant interest for various biomedical applications, including wound healing, tissue engineering, and as vehicles for controlled drug delivery.[3][4][5][6]

This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of a basic this compound hydrogel for biomedical research.

Protocol: Preparation of a Basic this compound Hydrogel

This protocol describes a straightforward method for preparing a this compound hydrogel using mechanical dispersion.

1.1 Materials and Equipment

  • This compound clay powder (pharmaceutical grade)

  • Purified water (e.g., deionized, distilled, or spring water)[1]

  • High-speed agitator/homogenizer with a turbine head

  • Beaker

  • Weighing balance

  • Polyethylene (B3416737) storage containers

1.2 Preparation Procedure (HTgel@10)

  • Weigh 25 g of this compound powder.

  • Measure 225 mL of purified water into a suitable beaker.

  • While continuously stirring the water, gradually add the this compound powder to form a dispersion.

  • Submerge the turbine head of the high-speed agitator into the dispersion.

  • Homogenize the dispersion at 8000 rpm for 10 minutes to ensure complete hydration and gel formation.[1]

  • Transfer the resulting hydrogel into a polyethylene container.

  • Store the hydrogel at room temperature under static conditions.[1]

Protocols: Physicochemical Characterization

A series of tests are required to ensure the hydrogel's properties are suitable and reproducible for biomedical applications.

Rheological Analysis

Rheology characterizes the flow and deformation of the hydrogel, which is critical for applications such as injectability or topical application. A standardized protocol involves a sequence of sweeps.[7][8][9]

2.1.1 Equipment

  • Controlled rate/stress rheometer

  • Plate/plate sensor system (e.g., 20 mm diameter, serrated)[10]

  • Peltier temperature controller

2.1.2 Procedure

  • Set the rheometer temperature to 25 °C.[10]

  • Carefully place a sample of the this compound hydrogel onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap height (e.g., 1 mm) and trim any excess sample.

  • Allow the sample to equilibrate for at least 5 minutes.

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant low strain (e.g., 1%) and constant frequency (e.g., 1 Hz) to determine the time required for the gel structure to stabilize.[7][9]

  • Strain Sweep: Perform a strain amplitude sweep (e.g., from 0.1% to 100% strain) at a constant frequency (e.g., 1 Hz) to identify the Linear Viscoelastic Region (LVER), where G' and G'' are independent of strain. Subsequent tests should be run at a strain value within this region.[7][9]

  • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain chosen from the LVER. This provides information on the hydrogel's behavior, distinguishing between gel-like (G' > G'') and liquid-like (G'' > G') properties.[7]

  • Record the flow curves (shear stress vs. shear rate) and apparent viscosity. This compound hydrogels typically exhibit non-Newtonian, pseudoplastic, or viscoplastic behavior.[1][2]

Swelling Ratio Determination (Gravimetric Method)

The swelling ratio quantifies the hydrogel's ability to absorb and retain water, a key property for drug delivery and tissue engineering.[1][11]

2.2.1 Equipment

  • Lyophilizer (Freeze-dryer)

  • Analytical balance

  • Vials

  • Buffer solutions (e.g., PBS at pH 5.4 and 7.4)

  • Filter paper

2.2.2 Procedure

  • Place a known mass of the prepared hydrogel into a vial and freeze-dry it to obtain the initial dry weight (W_d).[2]

  • Immerse the dried hydrogel sample in a vial containing the desired swelling medium (e.g., PBS, pH 7.4).[12]

  • Incubate the vial at a constant temperature (e.g., 37 °C).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), remove the hydrogel sample from the solution.[11]

  • Gently blot the surface with filter paper to remove excess water.

  • Weigh the swollen hydrogel (W_s).[12]

  • Return the hydrogel to the vial with fresh swelling medium.

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the following formula:[13] SR (%) = [(W_s - W_d) / W_d] x 100

pH Measurement

Monitoring the pH of the hydrogel over time is important for assessing its stability and compatibility with physiological environments.

2.3.1 Equipment

  • pH meter with a surface electrode

2.3.2 Procedure

  • Calibrate the pH meter using standard buffer solutions.

  • Place the electrode directly onto the surface of the hydrogel sample.

  • Allow the reading to stabilize and record the pH.

  • Perform measurements at regular intervals (e.g., 24 hours, 1 week, 1 month) to assess pH stability over time.[1]

Protocol: In Vitro Biocompatibility Assessment

Cytotoxicity assays are crucial for ensuring that the hydrogel material is not harmful to cells. The MTT assay is a standard colorimetric method for assessing cell viability.

MTT Cytotoxicity Assay

3.1.1 Materials and Equipment

  • Fibroblast cell line (e.g., L929) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% antibiotics)

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 2.5 mg/mL in PBS[1]

  • Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing agent

  • Incubator (37 °C, 5% CO₂)

  • ELISA plate reader (570 nm wavelength)[1]

3.1.2 Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/cm² and incubate for 24 hours to allow for attachment.[1]

  • Sample Preparation: Prepare extracts of the this compound hydrogel. A common method is to incubate the hydrogel in a complete culture medium (e.g., at a concentration of 1 mg/mL) at 37 °C for 24 hours.[14] Then, create serial dilutions of the extract to test a range of concentrations (e.g., 5, 50, 500, 1000 µg/mL).[1]

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared hydrogel extracts. Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[1]

  • MTT Addition: Remove the medium containing the test samples. Add 50 µL of MTT solution to each well and incubate for 3 hours.[1]

  • Formazan Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.

  • Calculation: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is ≥ 70%.[1][14]

Protocol: Drug Loading and In Vitro Release Study

This protocol outlines methods for loading a therapeutic agent into the this compound hydrogel and evaluating its release profile.

4.1 Drug Loading

Two primary methods can be used: diffusion/absorption and direct mixing.

4.1.1 Method A: Loading by Diffusion

  • Prepare a concentrated solution of the desired drug in a suitable solvent (e.g., PBS).

  • Immerse a pre-weighed, lyophilized this compound hydrogel sample into the drug solution.[15]

  • Allow the hydrogel to swell in the solution for 24-48 hours at room temperature to enable drug diffusion into the hydrogel matrix.

  • Remove the hydrogel, gently blot the surface, and dry it (e.g., by lyophilization) to obtain the drug-loaded hydrogel.

4.1.2 Method B: Loading by Mixing

  • Dissolve the desired amount of the drug directly into the purified water (225 mL) before adding the this compound powder.[15]

  • Follow the hydrogel preparation procedure as described in Section 1.2. The drug will be entrapped within the hydrogel network as it forms.[15]

4.2 In Vitro Drug Release

This procedure simulates the release of a drug into a physiological environment.

4.2.1 Equipment

  • Shaking incubator or water bath set to 37 °C

  • Vials or beakers

  • Release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or pH 5.4 to simulate skin)

  • UV-Vis Spectrophotometer

4.2.2 Procedure

  • Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium (e.g., 10 mL).[5]

  • Place the vial in a shaking incubator at 37 °C and 100 rpm.[5]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replenish the vial with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[5]

  • Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative Biocompatibility Data

Sample Concentration (µg/mL) Cell Viability (%) Biocompatibility
This compound Hydrogel 1000 > 70% Non-cytotoxic[1]
This compound Hydrogel 500 > 70% Non-cytotoxic[1]
This compound Hydrogel 50 > 70% Non-cytotoxic[1]
This compound Hydrogel 5 > 70% Non-cytotoxic[1]

Note: According to ISO 10993-5, materials with cell viability over 70% are considered biocompatible.[14]

Table 2: Typical Physicochemical Properties of this compound Hydrogels

Property Description Reference
Rheological Profile Non-Newtonian; viscoplastic to pseudoplastic behavior. [1][2]
pH Stability Stable pH maintained for up to 12 months. [1][2]

| Purity (this compound) | Typically high, e.g., 84% w/w. |[1][2] |

Table 3: Example Drug Loading & Encapsulation Efficiency

Drug Loading Method Drug Loading (mg/g) Encapsulation Efficiency (%)
Mesalazine Mixing 183.1 83.23
Caffeine Diffusion 101.9 -
Caffeine Mixing 78.6 ~99%
Diclofenac Sodium Mixing 82.3 ~99%

Data is illustrative and compiled from studies on various hydrogels to show typical values.[13][15]

Visualized Workflows

Diagrams created using Graphviz to illustrate key experimental processes.

G cluster_prep Preparation cluster_char Characterization cluster_bio Biomedical Evaluation p1 Weigh this compound & Water p2 Disperse Powder in Water p1->p2 p3 Homogenize (8000 rpm, 10 min) p2->p3 p4 Store Hydrogel p3->p4 c1 Rheological Analysis p4->c1 c2 Swelling Study p4->c2 c3 pH Measurement p4->c3 b1 Cytotoxicity Assay p4->b1 b2 Drug Loading & Release Study p4->b2 caption Fig 1. General workflow for this compound hydrogel preparation and evaluation.

Fig 1. General workflow for this compound hydrogel preparation and evaluation.

G start Seed Cells in 96-Well Plate incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 treat Treat Cells with Hydrogel Extract incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3h add_mtt->incubate3 dissolve Dissolve Formazan Crystals (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate Cell Viability (%) read->analyze caption Fig 2. Experimental workflow for the MTT cytotoxicity assay.

Fig 2. Experimental workflow for the MTT cytotoxicity assay.

G cluster_loading Drug Loading cluster_release In Vitro Release Study m1 Method A: Diffusion (Soak hydrogel in drug solution) loaded_gel Drug-Loaded Hydrogel m1->loaded_gel m2 Method B: Mixing (Add drug during synthesis) m2->loaded_gel r1 Immerse in Buffer (e.g., PBS, 37°C) loaded_gel->r1 r2 Take Aliquots at Time Intervals r1->r2 r3 Replenish with Fresh Buffer r2->r3 r4 Analyze Drug Conc. (UV-Vis Spec) r2->r4 r3->r4 r5 Plot Cumulative Release (%) vs. Time r4->r5 caption Fig 3. Workflow for drug loading and in vitro release testing.

Fig 3. Workflow for drug loading and in vitro release testing.

References

Application Notes and Protocols for the Removal of Heavy Metals from Wastewater using Hectorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hectorite clay as a low-cost and effective adsorbent for the removal of heavy metals from contaminated wastewater. Detailed protocols for laboratory-scale experiments are provided to enable researchers to evaluate the efficacy of this compound for specific applications.

Introduction

Heavy metal contamination of wastewater is a significant environmental concern due to the toxicity and non-biodegradability of these pollutants. Conventional treatment methods can be expensive and may generate secondary pollutants. This compound, a naturally occurring smectite clay mineral, offers a promising alternative due to its unique layered structure, high cation exchange capacity, and large surface area. These properties make it an excellent adsorbent for various heavy metal ions. This document outlines the principles of heavy metal adsorption by this compound and provides detailed experimental protocols for its application.

Principles of Adsorption by this compound

The removal of heavy metals by this compound is primarily attributed to two main mechanisms:

  • Cation Exchange: this compound has a net negative charge on its surface due to the isomorphic substitution of Mg²⁺ for Li⁺ in its crystal lattice. This negative charge is balanced by exchangeable cations (typically Na⁺) in the interlayer space. When this compound is in contact with wastewater containing heavy metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺, Ni²⁺), these heavy metal ions can replace the sodium ions in the interlayer space, effectively removing them from the solution.

  • Surface Complexation: The edges of this compound platelets contain hydroxyl groups (-OH) that can undergo protonation or deprotonation depending on the pH of the solution. These surface hydroxyl groups can form complexes with heavy metal ions, leading to their adsorption onto the clay surface.

The efficiency of heavy metal removal by this compound is influenced by several factors, including:

  • pH: The pH of the wastewater is a critical parameter. At low pH, an excess of H⁺ ions competes with heavy metal cations for active adsorption sites, reducing removal efficiency. As the pH increases, the surface of this compound becomes more negatively charged, enhancing the electrostatic attraction for positively charged metal ions. However, at very high pH values, heavy metals may precipitate as hydroxides, which is a different removal mechanism.

  • Contact Time: The adsorption process requires sufficient time for the heavy metal ions to diffuse from the solution to the active sites on the this compound. The removal efficiency generally increases with contact time until equilibrium is reached.

  • Adsorbent Dosage: A higher dosage of this compound provides more available adsorption sites, leading to a higher percentage of heavy metal removal.

  • Initial Heavy Metal Concentration: The initial concentration of heavy metals affects the adsorption capacity. At lower concentrations, the removal efficiency is typically higher.

  • Temperature: The effect of temperature on adsorption can indicate whether the process is endothermic or exothermic.

Quantitative Data on Heavy Metal Adsorption by this compound

The adsorption capacity of this compound for various heavy metals can be quantified using adsorption isotherms, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.

Below are tables summarizing the reported adsorption capacities and isotherm parameters for the removal of selected heavy metals by this compound and modified this compound. It is important to note that the adsorption capacity can vary depending on the specific type of this compound, its pre-treatment, and the experimental conditions.

Table 1: Maximum Adsorption Capacities (q_max) of this compound for Various Heavy Metals

Heavy Metal IonAdsorbentq_max (mg/g)Experimental Conditions
Nickel (Ni²⁺)Natural this compound62.24[1]pH 7-8, Adsorbent dose: 2 g/L, Contact time: 5 hours[1]
Mercury (Hg²⁺)AEPE-modified this compound54.7[2]pH 4, Initial concentration: 140 mg/L[2]

Experimental Protocols

The following protocols provide a detailed methodology for conducting batch adsorption experiments to evaluate the effectiveness of this compound for heavy metal removal.

Preparation of this compound Adsorbent
  • Raw this compound Procurement: Obtain raw this compound clay from a commercial supplier.

  • Purification (Optional but Recommended):

    • Disperse the raw this compound in deionized water to form a slurry.

    • Allow the suspension to settle to remove heavier impurities.

    • Decant the supernatant containing the finer this compound particles.

    • Repeat the washing and decantation process several times.

    • Centrifuge the final suspension to collect the purified this compound.

  • Drying: Dry the purified this compound in an oven at 105°C overnight until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried this compound using a mortar and pestle and sieve it to obtain a uniform particle size (e.g., < 75 µm).

  • Storage: Store the prepared this compound powder in a desiccator to prevent moisture adsorption.

Batch Adsorption Experiments

These experiments are designed to determine the effect of various parameters on the removal of a specific heavy metal.

  • Preparation of Stock Solution: Prepare a stock solution (e.g., 1000 mg/L) of the target heavy metal by dissolving a known weight of a soluble salt (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O, ZnSO₄·7H₂O, NiCl₂·6H₂O) in deionized water.

  • Preparation of Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.

  • Adsorption Procedure:

    • For each experimental run, add a known amount of this compound adsorbent (e.g., 0.1 g) to a series of flasks (e.g., 250 mL Erlenmeyer flasks).

    • Add a fixed volume (e.g., 100 mL) of the heavy metal working solution of a specific concentration to each flask.

    • Adjust the initial pH of the solutions to the desired value (e.g., 2, 3, 4, 5, 6, 7) using dilute HNO₃ or NaOH.

    • Seal the flasks and place them on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

    • Withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine the effect of contact time.

  • Sample Analysis:

    • After shaking, separate the this compound from the solution by centrifugation or filtration (using a 0.45 µm filter).

    • Analyze the concentration of the heavy metal remaining in the supernatant/filtrate using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Calculation:

    • Calculate the amount of heavy metal adsorbed per unit mass of this compound at equilibrium (qₑ, mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial heavy metal concentration (mg/L)

      • Cₑ is the equilibrium heavy metal concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the this compound adsorbent (g)

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

Isotherm Studies

To determine the adsorption capacity, perform batch adsorption experiments with varying initial heavy metal concentrations while keeping the adsorbent dose, pH, contact time, and temperature constant. Fit the equilibrium data to the Langmuir and Freundlich isotherm models to determine the isotherm constants.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_solution Solution Preparation cluster_adsorption Batch Adsorption Experiment cluster_analysis Analysis A1 Raw this compound A2 Purification (Washing & Decantation) A1->A2 A3 Drying (105°C) A2->A3 A4 Grinding & Sieving A3->A4 C1 Add this compound to Flasks A4->C1 B1 Heavy Metal Salt B3 Stock Solution (1000 mg/L) B1->B3 B2 Deionized Water B2->B3 B4 Working Solutions (Variable Concentrations) B3->B4 C2 Add Heavy Metal Solution B4->C2 C1->C2 C3 Adjust pH C2->C3 C4 Shake at Constant Temp & Speed C3->C4 C5 Collect Samples at Intervals C4->C5 D1 Separate Solid & Liquid (Centrifuge/Filter) C5->D1 D2 Analyze Supernatant (AAS/ICP-OES) D1->D2 D3 Calculate Adsorption Capacity & Removal Efficiency D2->D3

Caption: Experimental workflow for heavy metal removal using this compound.

Adsorption Mechanisms

Caption: Mechanisms of heavy metal adsorption onto this compound.

References

Application Notes and Protocols: The Use of Hectorite in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hectorite is a naturally occurring, soft, and greasy white clay mineral belonging to the smecitite group.[1][2] Composed primarily of magnesium, lithium, and silicate, it is a key component of bentonite (B74815) clay.[1][3] When processed to remove impurities, this compound is widely used in cosmetic and pharmaceutical preparations due to its exceptional rheological properties.[2] Its ability to swell in water and form stable, thixotropic gels allows it to function as a versatile thickener, suspending agent, emulsion stabilizer, and viscosity control agent.[1][2][4] Furthermore, its high cation exchange capacity and biocompatibility have made it a subject of interest for advanced drug delivery systems.[3][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound and its derivatives in their formulations.

Part 1: Application in Cosmetic Formulations

This compound and its organically modified derivatives, such as Stearalkonium this compound and Disteardimonium this compound, are indispensable in modern cosmetics for their ability to control texture, stability, and sensory experience.[3][7]

Key Functions and Applications
  • Rheology Modification & Thickening : this compound provides viscosity and a gel-like consistency to creams, lotions, and masks, improving their texture and stability.[1][8] Its shear-thinning nature ensures products are stable in the container but spread easily upon application.[9]

  • Emulsion Stabilization : It is highly effective at stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, preventing the separation of ingredients and improving shelf life.[1][4]

  • Suspension of Solids : In color cosmetics (foundations, nail polish) and sunscreens, this compound excels at suspending pigments, actives, and inorganic UV filters like titanium dioxide and zinc oxide, ensuring uniform distribution.[1][9][10]

  • Sensory Improvement : It imparts a smooth, silky, and non-tacky feel to the skin, masking the greasy sensation of some oily components.[1][9]

  • Oil and Impurity Absorption : In skincare products, particularly for oily or acne-prone skin, this compound helps absorb excess sebum and impurities from the pores.[3][8]

Quantitative Data: Typical Use Levels

The concentration of this compound and its derivatives varies depending on the formulation type and desired rheological properties.

Formulation TypeThis compound DerivativeTypical Use Level (%)Primary FunctionsCitations
Creams & LotionsThis compound Gel2.5 - 10.0%Thickener, Emulsion Stabilizer, Sensory Enhancer[9]
Sunscreens (O/W, W/O)Hydrophilic this compound Clay0.2 - 1.0%Suspension Agent, Stabilizer, Rheology Modifier[10]
Color Cosmetics (Foundation, Lipstick)Stearalkonium this compoundUp to 5.0%Suspending Agent, Gelling Agent, Stabilizer[11][12]
Antiperspirants & DeodorantsDisteardimonium this compound0.25 - 3.0%Viscosity Control, Suspending Agent[1][13]
General Pharmaceutical ExcipientMagnesium Aluminium Silicate (this compound-based)0.5 - 3.0%Thickener, Binder, Suspending Agent[14]
Experimental Protocol 1: Incorporation of this compound Gel into an Oil-in-Water (O/W) Cream

This protocol outlines a standard procedure for incorporating an organically modified this compound gel into the oil phase of an emulsion using a cold or hot process.

Materials:

  • Phase A (Oil Phase): Emollients (e.g., Caprylic/Capric Triglyceride), Oil-soluble actives, Emulsifier (low HLB).

  • This compound Additive: this compound Gel (e.g., Stearalkonium this compound pre-dispersed in a carrier oil).

  • Phase B (Water Phase): Deionized Water, Humectants (e.g., Glycerin), Emulsifier (high HLB), Water-soluble actives.

  • Phase C (Cool-Down Phase): Preservatives, Fragrance, Temperature-sensitive actives.

Procedure:

  • Prepare the Oil Phase: Combine all ingredients of Phase A in a primary vessel.

  • Incorporate this compound: Add the this compound Gel to the oil phase (Phase A) under medium-to-high shear mixing.[15] It is critical to ensure the gel is fully dispersed and the mixture is homogenous before proceeding.[9] This step creates a stable, viscous oil phase.

  • Prepare the Water Phase: In a separate vessel, combine the ingredients of Phase B. If using a hot process, heat both the oil and water phases to 75°C.[10]

  • Emulsification: Slowly add the water phase (Phase B) to the oil phase (Phase A) under continuous high shear (e.g., using a homogenizer) to form the emulsion.

  • Cooling: Once the emulsion is formed, switch to gentle stirring and allow it to cool.

  • Final Additions: When the emulsion temperature is below 40°C, add the Phase C ingredients and mix until uniform.

  • Final Analysis: Check the final pH, viscosity, and stability of the cream.

Visualization: Formulation Workflow

G A Prepare Oil Phase (A) (Emollients, Emulsifier) B Incorporate this compound Gel (Medium-High Shear) A->B D Heat Phases A & B to 75°C (Hot Process Only) B->D C Prepare Water Phase (B) (Water, Humectants) C->D E Emulsification (Add B to A with High Shear) D->E Combine F Cool Down to < 40°C (Gentle Stirring) E->F G Add Cool-Down Phase (C) (Preservatives, Fragrance) F->G H Final Product (O/W Cream) G->H

Workflow for incorporating this compound into an O/W cream.

Part 2: Application in Pharmaceutical Formulations

In pharmaceuticals, this compound serves as a critical excipient for improving the stability and performance of various dosage forms and as a promising nanocarrier for targeted drug delivery.[1][14]

Key Functions and Applications
  • Topical Formulations : It is used as a gelling agent and stabilizer in ointments and topical medications to control viscosity and ensure the uniform suspension of active pharmaceutical ingredients (APIs).[1][4] Studies have shown that this compound hydrogels are biocompatible and can promote wound healing.[16]

  • Oral Suspensions : As a suspending agent, it prevents the sedimentation of insoluble APIs in liquid formulations, ensuring accurate dosing.[4][14]

  • Drug Delivery Carrier : this compound's lamellar structure and cation exchange capacity allow it to be loaded with drug molecules.[5][17] It has been investigated as a carrier for anticancer drugs like methotrexate, demonstrating the potential for controlled release and targeted therapy.[5][6][18]

Quantitative Data: Pharmaceutical Grade this compound Properties
PropertyValueDescriptionCitation
Appearance Off-white granules or powderSuitable for pharmaceutical preparations.[14]
pH (5% Dispersion) 9.0 - 10.0Indicates alkaline nature in aqueous dispersion.[14]
Viscosity (5% Dispersion) 800 - 2200 cpsDemonstrates high viscosity at low concentrations.[14]
Purity (Example) 76% - 84% this compoundHigh purity is achievable and suitable for cosmetic/pharma use.[16]
Experimental Protocol 2: Preparation and Characterization of a this compound-Based Drug Delivery System

This protocol provides a conceptual framework for loading a cationic drug onto this compound clay and characterizing the resulting nanomaterial, based on published research.[5][6]

Objective: To prepare and evaluate a this compound-drug nanocomposite for controlled release studies.

Procedure:

  • This compound Purification & Preparation: a. Disperse natural this compound powder in deionized water to create a stock suspension (e.g., 1-2% w/v). b. Purify by centrifugation to remove non-clay mineral impurities. c. Prepare a working suspension of purified this compound at a known concentration.

  • Drug Loading (via Cation Exchange): a. Prepare an aqueous solution of a cationic model drug (e.g., an anticancer agent). b. Add the drug solution dropwise to the this compound suspension under constant stirring. c. Allow the mixture to stir for 24 hours at room temperature to facilitate cation exchange and intercalation of the drug into the this compound layers. d. Separate the drug-loaded this compound nanomaterial by centrifugation, wash several times with deionized water to remove any unbound drug, and lyophilize to obtain a dry powder.

  • Characterization of the Nanomaterial: a. Morphology: Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the surface and layered structure of the drug-loaded this compound.[5][18] b. Drug Loading Efficiency: Quantify the amount of loaded drug using techniques like UV-Vis spectroscopy on the supernatant collected during washing steps or Thermogravimetric Analysis (TGA) of the final product. c. Surface Charge & Size: Determine the zeta potential and hydrodynamic diameter using Dynamic Light Scattering (DLS) to assess colloidal stability.[17]

  • In Vitro Drug Release Study: a. Disperse a known amount of the drug-loaded this compound in a physiological buffer (e.g., PBS at pH 7.4). b. Place the dispersion in a dialysis bag against a larger volume of the same buffer at 37°C with gentle agitation. c. At predetermined time intervals, withdraw aliquots from the external buffer and quantify the released drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis). d. Plot the cumulative drug release as a function of time to determine the release kinetics.

Visualization: Cellular Uptake Pathway

Research has shown that this compound can penetrate cellular membranes, with uptake being mediated by energy-dependent processes.[5][6][18]

G A This compound-Drug Nanocarrier B Cell Membrane Penetration A->B C Cellular Internalization B->C D Localization in Cytoplasm C->D E Controlled Drug Release D->E F Therapeutic Effect E->F G ATP-Dependent Mechanisms G->C Mediates H Involvement of Filaments & Microtubules H->C Mediates

Cellular uptake pathway for this compound drug nanocarriers.[5][6][18]

Part 3: Safety and Handling

  • Dermal Safety : this compound and its derivatives are generally considered non-irritating to the skin and safe for use in cosmetic products.[11][19][20] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound and several of its ammonium (B1175870) compounds are safe as used in cosmetics.[19][21][22]

  • Inhalation : While safe for topical application, this compound is a fine mineral dust that may contain small amounts of crystalline silica.[2] Chronic inhalation of the dust can be irritating to the respiratory tract.[2][19] Therefore, when handling powdered this compound, appropriate personal protective equipment (PPE), such as dust masks, should be used to minimize inhalation.[19]

  • Storage : this compound is a stable material and should be stored in a cool, dry place to prevent moisture absorption.[2]

References

Application Notes and Protocols: Synthetic Hectorite for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic hectorite, a layered silicate (B1173343) clay mineral, has garnered significant attention in the field of functional materials due to its unique properties. Its high cation exchange capacity, large surface area, and ability to form thixotropic gels make it an ideal candidate for a variety of applications, including drug delivery, tissue engineering, and the development of advanced nanocomposites.[1] This document provides detailed application notes and experimental protocols for utilizing synthetic this compound in the creation of functional materials.

Drug Delivery Systems

Synthetic this compound can be an effective carrier for various therapeutic agents, offering controlled and sustained release.[2] Its layered structure allows for the intercalation of drug molecules, protecting them from premature degradation and enabling targeted delivery.

Quantitative Data: Drug Loading and Release

The drug loading capacity and release kinetics of synthetic this compound-based systems are influenced by factors such as the drug's properties, surface modifications of the this compound, and the surrounding environment (e.g., pH).

DrugCarrier SystemDrug Loading Capacity (wt%)Release ConditionsCumulative ReleaseReference
CiprofloxacinHalloysite-Hectorite Nanomaterial~2.6--[3]
DoxorubicinCarboxymethyl-β-Cyclodextrin/Chitosan NPs31.25% (Encapsulation Efficiency)pH 6.8, 48h53.75%[1]
DoxorubicinFe3O4-PLGA-PEG NPs78% (Encapsulation Efficiency)pH 7.4-[4]
MethotrexateEtched Halloysite + Chitosan45.18%pH 7.4, 6h90%[5]
MethotrexatemSiO2@PDA-pH 5.5, 48h~2x release compared to pH 7.4[6]
Experimental Protocol: Doxorubicin Loading onto Synthetic this compound

This protocol describes a general procedure for loading the anticancer drug Doxorubicin (DOX) onto synthetic this compound nanoparticles.

Materials:

  • Synthetic this compound powder

  • Doxorubicin hydrochloride (DOX)

  • Deionized (DI) water

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of this compound Suspension: Disperse a known amount of synthetic this compound powder in DI water to create a suspension (e.g., 1 mg/mL). Sonicate the suspension for 15 minutes to ensure proper exfoliation of the clay platelets.

  • Drug Loading:

    • Prepare a stock solution of DOX in DI water (e.g., 1 mg/mL).

    • Add the DOX solution to the this compound suspension at a specific weight ratio (e.g., 1:5 DOX:this compound).

    • Stir the mixture at room temperature in the dark for 24 hours to allow for drug adsorption onto the this compound.

  • Purification:

    • Centrifuge the suspension at high speed (e.g., 10,000 rpm for 20 minutes) to pellet the DOX-loaded this compound.

    • Carefully collect the supernatant.

    • Wash the pellet by resuspending it in DI water and centrifuging again. Repeat this step twice to remove any unbound DOX.

  • Quantification of Drug Loading:

    • Measure the absorbance of the collected supernatants at the characteristic wavelength of DOX (around 480 nm) using a UV-Vis spectrophotometer.

    • Calculate the amount of unloaded DOX using a pre-established calibration curve.

    • Determine the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded this compound) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Drug Release Study:

    • Disperse a known amount of the DOX-loaded this compound in PBS at pH 7.4 and pH 5.5.

    • Incubate the suspensions at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the release medium and replace it with an equal volume of fresh PBS.

    • Measure the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released versus time.

Logical Workflow for Drug Loading and Release

Drug_Loading_Release cluster_loading Drug Loading cluster_release In Vitro Release This compound Synthetic this compound Suspension Mix Mix and Stir (24h) This compound->Mix DOX Doxorubicin Solution DOX->Mix Centrifuge_Wash Centrifuge and Wash Mix->Centrifuge_Wash DOX_this compound DOX-Loaded this compound Centrifuge_Wash->DOX_this compound Incubate Incubate at 37°C DOX_this compound->Incubate Release_Medium PBS (pH 7.4 & 5.5) Release_Medium->Incubate Sample_Analysis Sample and Analyze (UV-Vis) Incubate->Sample_Analysis Aliquot collection Release_Profile Generate Release Profile Sample_Analysis->Release_Profile Signaling_Pathways cluster_osteo Osteogenic Differentiation cluster_chondro Chondrogenic Differentiation Hectorite_Scaffold_Osteo Synthetic this compound Scaffold MSC_Osteo Mesenchymal Stem Cell Hectorite_Scaffold_Osteo->MSC_Osteo Provides microenvironment Wnt_BMP Wnt & BMP Signaling MSC_Osteo->Wnt_BMP Triggers Runx2 Runx2 Activation Wnt_BMP->Runx2 Osteoblast Osteoblast Differentiation Runx2->Osteoblast Bone_Formation Bone Formation Osteoblast->Bone_Formation Hectorite_Scaffold_Chondro Synthetic this compound Scaffold MSC_Chondro Mesenchymal Stem Cell Hectorite_Scaffold_Chondro->MSC_Chondro Provides microenvironment TGF_beta TGF-β Signaling MSC_Chondro->TGF_beta Triggers SOX9 SOX9 Activation TGF_beta->SOX9 Chondrocyte Chondrocyte Differentiation SOX9->Chondrocyte Cartilage_Formation Cartilage Formation Chondrocyte->Cartilage_Formation Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning Hectorite_Suspension Prepare this compound Suspension Mixing Mix this compound and Polymer Hectorite_Suspension->Mixing Polymer_Solution Prepare Polymer Solution Polymer_Solution->Mixing Setup Setup Electrospinning Apparatus Mixing->Setup Load solution into syringe Eject_Jet Apply High Voltage & Eject Jet Setup->Eject_Jet Solvent_Evaporation Solvent Evaporation Eject_Jet->Solvent_Evaporation Fiber_Deposition Nanofiber Deposition on Collector Solvent_Evaporation->Fiber_Deposition

References

Troubleshooting & Optimization

Technical Support Center: Achieving Complete Hectorite Exfoliation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hectorite exfoliation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guidance, frequently asked questions, and detailed protocols to help you achieve optimal exfoliation of this compound clays.

Frequently Asked Questions (FAQs)

Q1: What is this compound exfoliation and why is it critical for my research?

A1: this compound exfoliation, or delamination, is the process of separating the individual silicate (B1173343) clay platelets from their stacked, crystalline structure (tactoids) to form a stable colloidal dispersion of individual layers in a solvent.[1] This process is critical because the unique properties of this compound—such as high surface area, cation exchange capacity, and rheological control—are maximized only when the platelets are fully separated.[1][2] For drug development, complete exfoliation is essential for creating uniform carrier systems, ensuring consistent drug loading, and controlling release kinetics.[3]

Q2: What are the primary barriers to achieving complete this compound exfoliation?

A2: Complete exfoliation is often hindered by several factors:

  • Interlayer Forces: Strong van der Waals forces and electrostatic interactions hold the clay platelets together.[4]

  • Charge Density Variations: Natural this compound can have areas of high charge density that "pin" adjacent layers together, preventing total separation.[4]

  • Presence of Impurities: Natural hectorites may contain impurities like kerolite or calcite, which can interfere with the swelling and exfoliation process.[1][5]

  • Incorrect Counter-Ions: The type of cation in the interlayer space is crucial. Only this compound in the sodium (Na+) or lithium (Li+) exchanged form will fully delaminate in water; other forms, such as calcium (Ca2+), will only swell.[1]

Q3: How can I determine if my this compound is successfully exfoliated?

A3: Several characterization techniques can confirm exfoliation:

  • X-Ray Diffraction (XRD): A fully exfoliated sample will show the disappearance of the characteristic (001) diffraction peak, which indicates the loss of regular stacking between layers.

  • Transmission Electron Microscopy (TEM): TEM imaging can directly visualize individual, separated this compound platelets.[6]

  • Atomic Force Microscopy (AFM): AFM allows for the measurement of the thickness of individual platelets, confirming they are single layers (approximately 1 nm thick).[7]

  • Rheological Analysis: A successful exfoliation in a liquid will result in a significant increase in viscosity and the formation of a shear-thinning gel.[8]

Q4: My exfoliated this compound dispersion is unstable and re-aggregates. How can this be prevented?

A4: Re-aggregation occurs when the exfoliated platelets come back together. To prevent this, the choice of solvent is critical. An ideal solvent not only helps overcome the interlayer forces but also effectively surrounds and stabilizes the individual platelets to prevent them from restacking.[9] For aqueous systems, ensuring the this compound is in the sodium-exchanged form enhances electrostatic repulsion between platelets. In non-aqueous systems, organically modified hectorites may require a polar activator to maintain dispersion.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the exfoliation process.

Problem 1: Low Exfoliation Yield or Incomplete Delamination

Possible CauseRecommended Solution
Incorrect Interlayer Cation This compound in its natural form (often containing Ca²⁺) will only swell. Perform an ion exchange procedure to convert it to the sodium (Na⁺) or lithium (Li⁺) form, which is necessary for full delamination in water.[1]
Presence of Impurities Natural this compound can contain non-swelling impurities like kerolite or calcite.[1][5] Purify the raw clay by sedimentation or by treating it with a dilute acid (e.g., acetic acid) to remove carbonates.[10]
Insufficient Shear Energy High lateral shear is needed to overcome localized charge variations that pin layers together.[4] Increase the intensity or duration of high-shear mixing or sonication. Use a rotor-stator homogenizer for more effective energy input.
Inappropriate Solvent The solvent must have appropriate surface energy to minimize the energy required for exfoliation and stabilize the dispersed platelets.[9] While water is common for Na-hectorite, for organo-hectorites, solvents like DMF or NMP, sometimes with a polar activator, may be necessary.[1][9]

Problem 2: this compound Degrades During the Exfoliation Process

Possible CauseRecommended Solution
Highly Acidic Conditions (pH < 4) Protons can attack the edges of the this compound platelets, causing the crystal lattice to dissolve and release magnesium and silica (B1680970) into the solution.[7][11] Maintain a neutral or slightly alkaline pH during exfoliation to preserve the platelet structure.
Excessive Sonication Prolonged or high-power sonication can break the individual platelets into smaller fragments, altering their aspect ratio and properties. Use a cooling bath to prevent overheating, and optimize sonication time and power to find a balance between exfoliation and degradation.

Quantitative Data and Experimental Protocols

Data Presentation

Table 1: Typical Physicochemical Properties of this compound

Property Value Source
Platelet Shape Lath-like [4]
Typical Platelet Dimensions ~1 nm (thickness) x 50 nm (width) x 250 nm (length) [4]
Total Surface Area (from AFM) ~730 m²/g [7]
Reactive Edge Surface Area 1.5 - 3.3% of Total Surface Area [7]

| Cation Exchange Capacity (CEC) | 50 - 100 meq/100g (Typical Range) | N/A |

Table 2: Solvent Selection Criteria for Liquid-Phase Exfoliation (LPE) (Based on principles from LPE of analogous 2D materials)

Parameter Significance Ideal Range (Example: Graphene) Source
Surface Tension (γ) Must be close to the material's surface energy to minimize the energy penalty of exfoliation. ~40-50 mJ/m² [9]
Hansen Solubility Parameters (HSP) The solvent's HSP should match that of the material for optimal interaction and stabilization. N/A [9]

| Polarity & Dipole Moment | Affects the solvent's ability to interact with charged clay surfaces and stabilize exfoliated sheets. | N/A |[9] |

Experimental Protocols

Protocol 1: General Method for Aqueous Exfoliation of this compound

  • Ion Exchange (if necessary):

    • Prepare a 2% (w/v) dispersion of raw this compound in deionized water.

    • Add a 1 M solution of sodium chloride (NaCl) in a 2:1 molar excess relative to the Cation Exchange Capacity (CEC) of the this compound.

    • Stir the suspension vigorously for 24 hours at room temperature.

    • Wash the clay repeatedly with deionized water via centrifugation and redispersion until the supernatant is free of chloride ions (tested with AgNO₃).

    • Dry the resulting Na-hectorite.

  • Exfoliation:

    • Prepare a 1% (w/v) dispersion of Na-hectorite in deionized water.

    • Allow the clay to hydrate (B1144303) for at least 4 hours (pre-swelling).

    • Subject the hydrated dispersion to high-shear mixing using a rotor-stator homogenizer at 5,000-10,000 rpm for 30-60 minutes. Alternatively, use a probe sonicator (in an ice bath to prevent overheating) for 20-40 minutes.

    • The formation of a translucent, viscous gel indicates successful exfoliation.

  • Purification (Optional):

    • Centrifuge the dispersion at a low speed (e.g., 1,500 rpm) for 15 minutes to remove any un-exfoliated tactoids or impurities.

    • Decant the supernatant, which contains the exfoliated this compound platelets.

Protocol 2: Characterization by X-Ray Diffraction (XRD)

  • Sample Preparation:

    • Prepare a dilute (e.g., 0.5% w/v) exfoliated this compound dispersion.

    • Pipette a small amount onto a glass slide and allow it to air-dry completely to form an oriented film.

    • Prepare a parallel sample of the un-exfoliated (powdered) this compound for comparison.

  • Data Acquisition:

    • Analyze the samples using a powder X-ray diffractometer with Cu Kα radiation.

    • Scan the 2θ range from 2° to 15°.

  • Data Interpretation:

    • The un-exfoliated sample will show a distinct (001) reflection peak, typically between 5° and 7° 2θ, corresponding to the interlayer d-spacing.

    • A fully exfoliated sample will show a complete loss of this peak, indicating the absence of ordered, stacked layers. A partially exfoliated sample may show a broad, low-intensity peak.

Visual Guides

G cluster_legend Legend Problem Problem Cause Possible Cause Solution Solution Check Verification Step start Low Exfoliation Yield cause1 Impure this compound? (e.g., Kerolite, Calcite) start->cause1 cause2 Incorrect Counter-Ion? (e.g., Ca2+ instead of Na+) start->cause2 cause3 Insufficient Shear Energy? start->cause3 sol1 Purify Clay (Sedimentation, Acid Wash) cause1->sol1 sol2 Perform Ion Exchange to Na+ or Li+ form cause2->sol2 sol3 Increase Shear/Sonication (Time/Intensity) cause3->sol3 check Characterize with XRD/TEM sol1->check sol2->check sol3->check end_good Complete Exfoliation check->end_good Success end_bad Re-evaluate Protocol check->end_bad Failure

Caption: Troubleshooting workflow for low this compound exfoliation yield.

G cluster_material Material Properties cluster_process Process Parameters cluster_solvent Solvent System center This compound Exfoliation charge Layer Charge Density center->charge impurities Purity (Kerolite, etc.) center->impurities cation Interlayer Cation (Na+, Ca2+) center->cation energy Shear Energy Input center->energy concentration Clay Concentration center->concentration time Hydration/Mixing Time center->time solvent_type Solvent Choice center->solvent_type ph System pH center->ph activator Polar Activators (for organoclays) center->activator

Caption: Key factors influencing the success of this compound exfoliation.

References

Technical Support Center: Optimizing Hectorite Dispersion in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the dispersion of hectorite-based organoclays in non-polar solvent systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for achieving stable and effective dispersions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem / QuestionPossible CausesSuggested Solutions
"No Gel" or Low Viscosity: The organoclay is not building viscosity. 1. Insufficient Shear: The energy applied is not enough to delaminate the organoclay platelets. 2. Improper Activation: The polar activator is missing, used in the wrong amount, or added at the incorrect time.[1] 3. Incorrect Organoclay: The organoclay modification is not suitable for the polarity of the solvent system.[2] 4. Incompatibility with other additives: Other components in the formulation, like certain surfactants or resins, may be interfering with the gelling mechanism.[1][3]1. Increase Shear: Use high-shear mixing equipment (e.g., Cowles dissolver, rotor-stator homogenizer) and ensure a sufficient tip speed and mixing time.[4][5][6] 2. Optimize Activation: Add a polar activator (e.g., ethanol/water, propylene (B89431) carbonate) at the recommended concentration (typically 30-50% by weight of the organoclay) after the clay has been wetted by the solvent but before high shear is applied.[4][5] 3. Select the Right Organoclay: Choose an organoclay specifically designed for your solvent's polarity (e.g., long-chain alkyl modifications for very non-polar systems).[2] 4. Check for Incompatibilities: Add the organoclay to the solvent first and achieve a good dispersion before introducing other components, especially surfactants and wetting agents.[1][3]
Seed Gels or Agglomerates: The dispersion is not smooth and contains small particles. 1. Poor Initial Wetting: The organoclay was not allowed to properly wet out in the solvent before the addition of other components or high shear.[4] 2. Premature Activation: The polar activator was added too early, causing the platelets on the outside of an agglomerate to swell and preventing the solvent from penetrating further.[4]1. Follow the Correct Order of Addition: Always add the organoclay to the solvent and allow it to wet out under low shear before adding the polar activator and applying high shear.[3][4] 2. Use a Pregel: For critical applications, preparing a concentrated pregel of the organoclay in a portion of the solvent, ensuring full activation, and then adding it to the main batch can improve smoothness.[4]
Syneresis: The gel is separating and releasing solvent over time. 1. Incomplete Dispersion: The organoclay network is not fully formed or is not robust enough to hold the solvent.[1] 2. Weak Inter-platelet Interactions: The hydrogen bonding between the clay platelets is weak, leading to a collapse of the gel structure.[7][8][9][10] 3. Incompatibility with Additives: Certain surfactants or other components can disrupt the gel network.[1][3]1. Re-evaluate Dispersion Process: Ensure optimal shear and activation have been achieved. 2. Optimize Activator Level: Too much or too little polar activator can weaken the gel structure.[5] Fine-tune the concentration to find the optimal level for your system. 3. A/B Testing: Isolate the effects of other additives by creating formulations with and without them to identify any components that destabilize the organoclay.[1]
Inconsistent Results Between Batches. 1. Variations in Shear and Temperature: Minor differences in mixing speed, time, or temperature can significantly impact the final dispersion.[11][12][13][14] 2. Moisture Content: The amount of water in the system, including in the solvents or on the organoclay itself, can affect activation.[11]1. Standardize the Process: Carefully control and document mixing parameters (tip speed, time, temperature) for every batch.[14] 2. Control for Moisture: Use dry solvents and store the organoclay in a dry environment. Be aware that small amounts of water are necessary for activation with certain activators like alcohol blends.[4][11]

Frequently Asked Questions (FAQs)

Q1: Why is a polar activator needed for organoclays in non-polar solvents?

A1: Although the surfaces of the this compound platelets are made organophilic (hydrophobic), the edges of the platelets remain polar. A polar activator, typically a blend of a low molecular weight alcohol and water or propylene carbonate, is necessary to facilitate the swelling of the organoclay stacks.[4][5] The activator is drawn to the polar platelet edges, helping to pry the platelets apart and allowing them to form the desired edge-to-face "house of cards" structure that builds viscosity.[3][4][5]

Q2: What is the ideal order of addition when preparing a dispersion?

A2: For optimal results, the recommended order of addition is:

  • Start with the non-polar solvent.

  • Add the organo-hectorite powder and mix under low shear until it is fully wetted.

  • Add the polar activator.

  • Apply high shear to delaminate the platelets and build the gel structure.

  • Finally, add other components like resins, pigments, and other additives.[3][4]

Q3: How does temperature affect the dispersion process?

A3: Elevated temperatures (around 40-45°C) can sometimes aid in the dispersion process by reducing solvent viscosity and promoting the swelling of the organoclay platelets.[4][11] However, excessively high temperatures can be detrimental depending on the specific organoclay and solvent system. It is generally recommended to maintain a consistent temperature during dispersion for reproducible results.[11]

Q4: Can I disperse organo-hectorite without high shear?

A4: While some "easy-dispersing" or "superdispersible" grades of organoclays are available that require less shear, conventional organo-hectorite grades require high shear to overcome the attractive forces holding the platelets together in stacks (tactoids).[4][6][15] Insufficient shear is a primary cause of poor dispersion and low viscosity development.[4]

Q5: What is the difference between this compound-based and bentonite-based organoclays?

A5: this compound platelets are generally smaller and have a higher aspect ratio (length to thickness) compared to bentonite (B74815) platelets.[3][4] This morphology results in a greater number of platelets and a larger total edge surface area per unit weight for this compound. Consequently, this compound-based organoclays can form a denser and more efficient rheological network, often providing higher viscosity and better suspension properties at lower concentrations than their bentonite-based counterparts.[2][3][4]

Data Summary

Table 1: Effect of Surfactant Structure on Organoclay Basal Spacing

This table summarizes how different quaternary ammonium (B1175870) surfactants used to modify montmorillonite (B579905) clay (similar to this compound) affect the spacing between the clay platelets. A larger basal spacing can facilitate easier delamination.

Organoclay IDModifying SurfactantNumber of Alkyl ChainsBasal Spacing (Å)
Mt (unmodified)None015.69
OC16Cetyltrimethylammonium chloride119.79
ODC16Dihexadecyldimethylammonium chloride242.32
OTC16Trihexadecylmethylammonium chloride350.04
(Data sourced from a study on montmorillonite, which has a similar layered silicate (B1173343) structure to this compound)[16]

Table 2: Rheological Properties of Organoclay Dispersions at Different Temperatures

This table shows the viscosity and yield stress of the organoclays from Table 1 when dispersed in a fatty acid ethyl ester (a non-polar solvent) at 2.0 wt%. This illustrates how both the organoclay modification and temperature affect performance.

Organoclay IDApparent Viscosity at 0.1 s⁻¹ (Pa·s) at 2°CApparent Viscosity at 0.1 s⁻¹ (Pa·s) at 65°CYield Stress (τ₀) (Pa) at 2°CYield Stress (τ₀) (Pa) at 65°C
OC161.571.000.280.40
ODC1613.901.054.880.42
OTC1610.301.103.550.45
(Data sourced from a study on montmorillonite)[16]

Experimental Protocols

Protocol 1: Preparation of Organo-Hectorite (Laboratory Scale)

This protocol describes a general method for modifying this compound clay with a quaternary ammonium salt.

  • Dispersion of this compound: Disperse a known amount of purified this compound in deionized water at a concentration of approximately 2-3% (w/v) using a high-shear mixer until a homogenous gel is formed.

  • Surfactant Solution: In a separate vessel, dissolve the desired quaternary ammonium salt (e.g., cetyltrimethylammonium bromide) in deionized water, gently heating if necessary to ensure complete dissolution. The amount of surfactant should be calculated based on the cation exchange capacity (CEC) of the this compound.

  • Cation Exchange Reaction: Slowly add the surfactant solution to the stirred this compound dispersion. The mixture will likely flocculate as the organo-hectorite precipitates. Continue stirring for several hours to ensure the reaction is complete.

  • Washing: Isolate the precipitated organo-hectorite by filtration or centrifugation. Wash the solid repeatedly with deionized water until a negative test for halide ions is obtained (using a silver nitrate (B79036) solution), indicating the removal of excess surfactant.

  • Drying and Milling: Dry the washed organo-hectorite in an oven at 60-80°C until a constant weight is achieved. Gently mill the dried product to obtain a fine powder.

Protocol 2: Standard Dispersion Procedure for Organo-Hectorite in a Non-Polar Solvent

This protocol outlines the steps for dispersing the prepared organo-hectorite.

  • Initial Charge: Add the desired amount of non-polar solvent to a suitable mixing vessel.

  • Wetting the Organoclay: While stirring at a low speed with a high-shear impeller (e.g., Cowles blade), slowly add the organo-hectorite powder (typically 0.5-5.0% by weight). Continue mixing at low speed for 5-10 minutes to allow the organoclay to fully wet out.

  • Activator Addition: Add the recommended amount of polar activator (e.g., 95:5 ethanol:water or propylene carbonate, at 30-50% of the organoclay weight).

  • High-Shear Dispersion: Increase the mixer speed to a high shear rate (a tip speed of 5-10 m/s is a good starting point) and continue mixing for 15-20 minutes. The temperature may increase during this step.

  • Let-down: Reduce the mixing speed and add the remaining formulation ingredients.

Protocol 3: Assessment of Dispersion Quality using a Hegman Gauge

A Hegman gauge is used to assess the fineness of the dispersion by identifying the presence of coarse particles or agglomerates.[17][18][19][20][21]

  • Sample Placement: Place a small amount of the organoclay dispersion in the deep end of the Hegman gauge's channel.[17][19]

  • Drawdown: Using the scraper blade held at a perpendicular angle, draw the sample down the length of the channel with firm, uniform pressure. The drawdown should take about 3 seconds.[19]

  • Reading the Gauge: Immediately view the gauge at a low angle. Identify the point in the channel where a significant number of coarse particles or scratches first appear.

  • Record the Value: Read the corresponding value on the Hegman or micron scale. A higher Hegman number (and lower micron value) indicates a finer dispersion.[17][20]

Visualizations

experimental_workflow cluster_prep Organo-Hectorite Preparation cluster_disp Dispersion in Non-Polar Solvent cluster_assess Quality Assessment prep1 Disperse this compound in Water prep3 Mix and React prep1->prep3 prep2 Prepare Surfactant Solution prep2->prep3 prep4 Wash and Filter prep3->prep4 prep5 Dry and Mill prep4->prep5 disp2 Add Organo-Hectorite (Low Shear Wetting) prep5->disp2 Prepared Organoclay disp1 Add Solvent to Mixing Vessel disp1->disp2 disp3 Add Polar Activator disp2->disp3 disp4 Apply High Shear disp3->disp4 disp5 Add Other Ingredients (Let-down) disp4->disp5 assess1 Visual Inspection disp5->assess1 assess2 Rheology Measurement disp5->assess2 assess3 Hegman Gauge Test disp5->assess3

Caption: Experimental workflow for preparing, dispersing, and assessing organo-hectorite.

troubleshooting_flowchart start Problem: Low Viscosity or 'No Gel' q1 Is high shear being used (e.g., >5 m/s tip speed)? start->q1 s1 Increase shear rate and/or mixing time. q1->s1 No q2 Is a polar activator being used? q1->q2 Yes s1->q2 s2 Add polar activator (e.g., Propylene Carbonate) at 30-50% of clay weight. q2->s2 No q3 What is the order of addition? q2->q3 Yes s2->q3 s3 Correct Order: 1. Solvent 2. Organoclay (wetting) 3. Activator 4. High Shear q3->s3 Incorrect q4 Is the organoclay grade correct for the solvent polarity? q3->q4 Correct s3->q4 s4 Consult TDS to match organoclay to solvent. q4->s4 No end_node Dispersion Optimized q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low viscosity issues in organo-hectorite dispersions.

References

Technical Support Center: Purifying Natural Hectorite Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of natural hectorite samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for obtaining high-purity this compound for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in natural this compound samples?

Natural this compound deposits are often associated with other minerals. The most common impurities include calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂). Other non-clay silicate (B1173343) minerals and iron oxides can also be present, which may interfere with experimental results.

Q2: Why is it crucial to purify natural this compound for research?

The presence of impurities can significantly alter the physicochemical properties of this compound, such as its swelling capacity, cation exchange capacity (CEC), and rheological behavior. For research purposes, especially in fields like drug delivery and material science, a high-purity, well-characterized this compound is essential for reproducible and reliable results.

Q3: What are the primary methods for purifying this compound?

The main purification strategies involve a combination of physical and chemical methods. These typically include:

  • Wet Processing and Sedimentation/Centrifugation: To separate the clay fraction from coarser non-clay mineral impurities.

  • Acid Treatment: To specifically remove carbonate impurities like calcite and dolomite.

Q4: How can I verify the purity of my this compound sample after purification?

Several analytical techniques can be used to assess purity:

  • X-Ray Diffraction (XRD): To identify the mineralogical phases present in the sample. The absence of peaks corresponding to impurities like calcite and quartz indicates successful purification.

  • X-Ray Fluorescence (XRF): To determine the elemental composition and quantify the reduction of impurity-related elements such as calcium.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the removal of carbonates.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound purification process.

Problem Possible Cause Recommended Solution
This compound does not fully disperse in water. 1. Insufficient hydration time. 2. Presence of flocculating agents (e.g., excessive salts). 3. Low-shear mixing.1. Allow the this compound to hydrate (B1144303) in deionized water for at least 24 hours with occasional stirring. 2. Use a dispersing agent such as sodium hexametaphosphate. 3. Employ high-shear mixing to break up agglomerates.
After centrifugation, the supernatant is still cloudy. 1. Centrifugation speed or time is insufficient to pellet the desired clay fraction. 2. The clay particles are too fine and remain in suspension.1. Increase the centrifugation speed and/or time. A stepwise centrifugation can be employed to separate different particle sizes. 2. Consider flocculation with a suitable agent, followed by centrifugation, and then re-dispersion of the purified clay.
XRD analysis still shows calcite peaks after acid treatment. 1. Incomplete reaction with the acid. 2. Insufficient amount of acid used. 3. The acid was not able to access all the calcite particles.1. Increase the reaction time with the dilute acid. 2. Add the acid in small increments until effervescence ceases, indicating the complete reaction of carbonates. 3. Ensure the sample is well-dispersed during the acid treatment to maximize contact.
The purified this compound has a low swelling capacity. 1. The this compound structure may have been damaged by overly harsh acid treatment. 2. The interlayer cations have been exchanged with less hydrating ions.1. Use a milder acid (e.g., acetic acid) and monitor the pH to avoid excessively acidic conditions. 2. Perform a cation exchange with sodium ions by washing the purified this compound with a sodium chloride solution, followed by washing with deionized water to remove excess salt.

Quantitative Data on Purification Methods

The following table summarizes the expected outcomes of different purification steps. The actual efficiency may vary depending on the initial purity of the raw this compound sample.

Purification Method Target Impurity Typical Purity Achieved Key Parameters to Control Primary Analysis for Verification
Sedimentation/Centrifugation Non-clay silicates (e.g., quartz, feldspar)>90% clay fractionSedimentation time, Centrifugation speed and durationXRD
Dilute Acid Treatment (e.g., Acetic Acid) Carbonates (Calcite, Dolomite)>98% this compound (post-centrifugation)Acid concentration, Reaction time, pHXRD, XRF

Experimental Protocols

Protocol for Wet Processing and Centrifugation

This method separates the this compound fraction based on particle size.

Materials:

  • Raw this compound sample

  • Deionized water

  • Sodium hexametaphosphate (dispersing agent)

  • Large beakers

  • High-speed centrifuge and centrifuge tubes

Procedure:

  • Disperse the raw this compound in deionized water at a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Add a dispersing agent, such as sodium hexametaphosphate, at a concentration of about 1 g/L to aid in the separation of clay particles.

  • Stir the suspension vigorously for at least 2 hours using a mechanical stirrer.

  • Allow the suspension to settle for 24 hours. Coarser, non-clay particles will settle at the bottom.

  • Carefully decant the supernatant containing the suspended clay fraction.

  • Centrifuge the supernatant at a low speed (e.g., 500 x g) for 15 minutes to remove any remaining larger impurities.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 3000 x g) for 30 minutes to pellet the this compound.

  • Discard the supernatant and collect the purified this compound pellet.

  • Wash the pellet by re-dispersing it in deionized water and repeating the high-speed centrifugation step. Repeat this washing step three times.

  • Dry the final this compound pellet in an oven at 60°C until a constant weight is achieved.

Protocol for Removal of Carbonates with Acetic Acid

This protocol is for removing carbonate impurities like calcite.[1]

Materials:

  • Partially purified this compound (from the wet processing step)

  • Glacial acetic acid[1]

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a dilute acetic acid solution (e.g., 1 M).

  • Disperse the this compound sample in deionized water in a large beaker.

  • Slowly add the dilute acetic acid solution to the this compound suspension while stirring continuously.[1]

  • Monitor the pH of the suspension. Continue adding acid until the pH stabilizes around 4-5 and effervescence (fizzing) ceases.

  • Allow the reaction to proceed for several hours (or overnight) with gentle stirring to ensure all carbonates have reacted.[1]

  • Once the reaction is complete, wash the purified this compound by centrifugation. Re-disperse the clay in deionized water and centrifuge at a high speed. Repeat this washing step until the pH of the supernatant is neutral (around 7).

  • Dry the final purified this compound in an oven at 60°C.

Visualizing the Workflow

Hectorite_Purification_Workflow cluster_0 Physical Purification cluster_1 Chemical Purification raw_this compound Raw this compound Sample dispersion Dispersion in Water (with Dispersing Agent) raw_this compound->dispersion sedimentation Sedimentation (24h) dispersion->sedimentation centrifugation1 Low-Speed Centrifugation (Remove Coarse Impurities) sedimentation->centrifugation1 centrifugation2 High-Speed Centrifugation (Collect this compound) centrifugation1->centrifugation2 washing1 Washing with DI Water (3x) centrifugation2->washing1 dried_hectorite1 Partially Purified this compound washing1->dried_hectorite1 acid_treatment Dilute Acetic Acid Treatment (pH 4-5) dried_hectorite1->acid_treatment washing2 Washing until Neutral pH (Centrifugation) acid_treatment->washing2 drying Drying (60°C) washing2->drying pure_this compound High-Purity this compound drying->pure_this compound

Caption: Workflow for the purification of natural this compound.

This diagram illustrates the sequential physical and chemical purification steps to obtain high-purity this compound from a raw sample. The process begins with physical separation methods to remove larger, non-clay impurities, followed by a chemical treatment to eliminate carbonate minerals. Each major step is followed by washing to ensure the removal of reagents and byproducts.

Troubleshooting_Logic start Start Purification step1 Dispersion start->step1 check1 Is Dispersion Homogeneous? step1->check1 solution1 Increase Hydration Time/ Use High-Shear Mixer check1->solution1 No step2 Acid Treatment check1->step2 Yes solution1->step1 check2 Does XRD show Calcite Peaks? step2->check2 solution2 Increase Acid Reaction Time/ Ensure Good Mixing check2->solution2 Yes end Pure this compound check2->end No solution2->step2

Caption: Troubleshooting logic for this compound purification.

This diagram outlines a simplified decision-making process for common issues encountered during this compound purification. It highlights key checkpoints after dispersion and acid treatment steps and provides corrective actions to ensure a successful purification outcome.

References

preventing agglomeration of hectorite nanoparticles in suspension

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the agglomeration of hectorite nanoparticles in aqueous suspensions, ensuring stable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound nanoparticles clumping together (agglomerating)?

A1: this compound nanoparticles are thin, plate-like clay minerals that have an anisotropic charge distribution.[1] The flat faces of the platelets carry a permanent negative charge, while the edges have a pH-dependent charge.[1] In acidic or neutral water (pH < ~9), the edges become positively charged, leading to strong electrostatic attraction with the negatively charged faces of other platelets. This interaction, known as edge-to-face attraction, causes the nanoparticles to form a "house-of-cards" structure, which is observed as agglomeration or gelation.[2] Van der Waals forces also contribute to this particle attraction.[3]

Q2: What is the ideal pH for a stable this compound suspension?

A2: To achieve a stable, well-dispersed suspension, the pH should be adjusted to an alkaline range, typically pH 9-11. In this range, the edge surfaces of the this compound platelets become negatively charged, matching the negative charge of the faces.[2] This results in electrostatic repulsion between all particle surfaces, which overcomes the attractive van der Waals forces and prevents agglomeration.[3] One study noted a maximum in yield value and shear modulus at a pH of 8.2, indicating a stable gel state, but for a dispersed sol, a higher pH is generally recommended.[2]

Q3: How does adding salt (ionic strength) affect my suspension?

A3: Adding salt (increasing ionic strength) destabilizes this compound suspensions. The ions from the salt compress the electrical double layer that surrounds each nanoparticle.[4] This action shields the repulsive electrostatic forces between the negatively charged platelets, allowing the weaker, short-range van der Waals attractive forces to dominate.[5] This leads to flocculation and sedimentation.[6] For maximum stability, it is crucial to use deionized, salt-free water.[2][5]

Q4: What is the difference between soft and hard agglomeration?

A4: Soft agglomeration is caused by weaker forces like van der Waals and electrostatic interactions. These agglomerates can typically be broken up and the nanoparticles redispersed using mechanical energy, such as high-shear mixing or ultrasonication.[7] Hard agglomeration involves the formation of stronger chemical bonds between nanoparticles, often occurring during drying or synthesis. Hard agglomerates are very difficult to redisperse into their primary particle size. This guide focuses on preventing the soft agglomeration that occurs in suspensions.

Q5: How can I confirm if my nanoparticles are well-dispersed?

A5: Several analytical techniques can characterize the quality of your dispersion:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles. A small, consistent particle size close to the primary nanoparticle size indicates a good dispersion, while large or multiple peaks suggest agglomeration.[6]

  • Zeta Potential: Measures the surface charge of the particles in the suspension. For electrostatic stability, a zeta potential value more negative than -30 mV is generally desired, as it indicates strong inter-particle repulsion.[8][9]

  • Rheology: Measurements of viscosity and yield stress can reveal the structure of the suspension. A low-viscosity, Newtonian fluid behavior is characteristic of a stable, dispersed sol, whereas high viscosity and a significant yield stress indicate a gelled or flocculated state.[5]

  • Visual Observation: A well-dispersed this compound suspension often appears transparent or translucent and should not show visible settling over time. A cloudy or opaque appearance that quickly settles is a clear sign of agglomeration.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Suspension is cloudy and settles rapidly. 1. Incorrect pH: The pH is likely too low (neutral or acidic), causing edge-to-face attraction. 2. High Ionic Strength: The presence of dissolved salts is compressing the electrical double layer, promoting flocculation.[5] 3. Insufficient Dispersion Energy: The initial mechanical energy was not enough to break up powder aggregates.1. Adjust pH: Increase the suspension pH to 9-11 using a dilute base (e.g., 0.1M NaOH) while stirring. 2. Use Purified Water: Prepare a new suspension using high-purity, deionized water.[5] 3. Apply Sonication: Use a probe sonicator on the suspension in an ice bath to provide high energy for deagglomeration.[10]
Viscosity is too high or the suspension forms a gel. 1. High Nanoparticle Concentration: The concentration is above the sol-gel transition point (can be as low as 1-2 wt%).[6] 2. Sub-optimal pH: The pH may be in a range that promotes weak gelation (e.g., pH 7-9) instead of full dispersion.[2] 3. Ionic Contaminants: Trace amounts of salts or multivalent cations are present, causing cross-linking.1. Dilute the Suspension: Reduce the nanoparticle concentration. 2. Optimize pH: Ensure the pH is firmly in the 9-11 range for maximum repulsion. 3. Add a Dispersant: For challenging systems, add a small amount of an anionic dispersant like sodium polyphosphate (e.g., 0.1-0.5 wt% relative to this compound).
Inconsistent experimental results. 1. Suspension is Unstable Over Time: Agglomeration is occurring slowly after preparation. 2. Inconsistent Preparation Protocol: Minor variations in pH, mixing time, or water quality are affecting the final dispersion state.1. Characterize Before Use: Measure DLS and/or zeta potential immediately before each experiment to ensure consistency. 2. Standardize Protocol: Follow a strict, documented protocol for suspension preparation (see Protocol 1 below). 3. Prepare Freshly: For best results, prepare suspensions fresh daily and avoid long-term storage unless stability has been confirmed.

Data Summary Tables

Table 1: Influence of pH on this compound Nanoparticle Interactions

pH RangeEdge ChargeFace ChargeDominant InteractionResulting State
Acidic (< 7)Positive (+)Negative (-)Strong Edge-to-Face AttractionRapid Agglomeration, Flocculation[2]
Neutral (~7-9)Slightly Positive (+) to Slightly Negative (-)Negative (-)Weak Attraction / Weak RepulsionGelation / Unstable Suspension[5]
Alkaline (> 9)Negative (-)Negative (-)Strong Electrostatic RepulsionStable, Dispersed Suspension (Sol)[9]

Table 2: Influence of Ionic Strength (Salt) on Suspension Stability

Ionic StrengthElectrical Double LayerInter-particle ForcesExpected Stability
Very Low (Deionized Water)ExpandedElectrostatic repulsion dominatesHigh stability[5]
LowSlightly CompressedRepulsion is reduced but may still dominateModerate stability
HighHighly CompressedVan der Waals attraction dominatesLow stability, rapid flocculation[11]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Nanoparticle Suspension

  • Select Solvent: Use high-purity, deionized (DI) water with a resistivity >18 MΩ·cm.

  • Weigh this compound: Accurately weigh the desired amount of dry this compound powder to prepare the target concentration (start with ≤ 1.0 wt% to avoid gelation).

  • Initial Dispersion: While vigorously stirring the DI water with a magnetic stirrer, add the this compound powder very slowly to the vortex to prevent clumping. Continue stirring for at least 1 hour to allow for hydration and swelling.

  • High-Shear Mixing: Transfer the suspension to a suitable container and homogenize using a high-shear mixer or probe sonicator.[10] If using a sonicator, place the sample in an ice bath to prevent overheating and sonicate with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.

  • pH Adjustment: Place the suspension on a stir plate and monitor the pH. Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise until the pH stabilizes in the target range of 9-11.

  • Final Sonication: Perform a brief final sonication (1-2 minutes) to ensure the suspension is fully dispersed after the pH adjustment.

  • Characterization: Immediately characterize the suspension using DLS and Zeta Potential to establish a baseline for its properties.

Protocol 2: Characterization of Suspension Stability

  • Sample Preparation for DLS/Zeta Potential:

    • Ensure the suspension is at the desired concentration. If the suspension is too concentrated (appearing very cloudy), dilute it with pH-adjusted DI water (same pH as the suspension) until it is suitable for measurement (typically appearing slightly hazy or clear).

    • Filter the dilution solvent to remove any dust or impurities.

    • Gently mix the sample before taking an aliquot to ensure it is homogeneous. Avoid introducing air bubbles.

  • Measurement:

    • Rinse the measurement cuvette with the filtered, pH-adjusted DI water and then with a small amount of the sample suspension.

    • Fill the cuvette with the sample and perform the DLS and/or zeta potential measurement according to the instrument's standard operating procedure.

  • Data Analysis:

    • For DLS, analyze the particle size distribution. A monomodal peak with a low polydispersity index (PDI < 0.3) indicates a uniform dispersion.

    • For Zeta Potential, a value more negative than -30 mV indicates good electrostatic stability.[8]

Visualizations

G cluster_0 Mechanism of Agglomeration (Acidic/Neutral pH) p1 - This compound Platelet + p2 - This compound Platelet + p1:f2->p2:f1 Edge-to-Face Attraction p3 - This compound Platelet + p2:f2->p3:f1 Electrostatic Force caption Fig 1. Electrostatic attraction between positive edges and negative faces.

Fig 1. Electrostatic attraction between positive edges and negative faces.

G start Start: Dry this compound Powder step1 1. Add powder slowly to stirring Deionized Water start->step1 step2 2. Hydrate for 1 hour (Magnetic Stirring) step1->step2 step3 3. Apply High Energy Dispersion (Probe Sonication in Ice Bath) step2->step3 step4 4. Adjust pH to 9-11 with dilute NaOH step3->step4 step5 5. Final brief sonication step4->step5 end Stable this compound Suspension step5->end

Fig 2. Recommended workflow for preparing a stable this compound suspension.

G start Problem: Nanoparticles are Agglomerating q1 Is suspension cloudy and settling? start->q1 q2 Is the pH < 9? q1->q2 Yes a3 Action: Apply more energy (Probe Sonication) q1->a3 No, but viscosity is high q3 Was Deionized (DI) Water used? q2->q3 No a1 Action: Adjust pH to 9-11 and re-sonicate q2->a1 Yes a2 Action: Remake suspension with high-purity DI water q3->a2 No q3->a3 Yes end_stable Result: Stable Suspension a1->end_stable a2->end_stable a3->end_stable

Fig 3. Troubleshooting logic for diagnosing agglomeration issues.

References

Technical Support Center: Enhancing Thermal Stability of Hectorite-Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the thermal stability of hectorite-polymer composites.

Troubleshooting Guide

This guide addresses common issues encountered during the development and analysis of this compound-polymer composites.

Issue 1: The onset of thermal degradation of my composite is lower than or similar to the pure polymer.

  • Question: Why is my this compound-polymer composite not showing improved thermal stability?

  • Answer: This issue can arise from several factors:

    • Poor Dispersion of this compound: If the this compound platelets are not properly exfoliated or intercalated within the polymer matrix, they can form agglomerates. These agglomerates do not create an effective barrier to heat and mass transfer, thus failing to enhance thermal stability.

    • Degradation of the Organic Modifier: Many organomodifiers used to make this compound compatible with hydrophobic polymers have poor thermal stability. The degradation of these modifiers can initiate the degradation of the polymer matrix at a lower temperature.

    • Incompatible Polymer-Hectorite System: The chosen polymer and the surface chemistry of the (modified) this compound may not have favorable interactions, leading to poor interfacial adhesion and a lack of thermal stabilization.

    • Processing Temperature: The temperature used during composite preparation (e.g., melt extrusion) might be too high, causing premature degradation of the polymer or the organomodifier.

Issue 2: TGA results are inconsistent across different batches of the same composite.

  • Question: What could be causing the variability in thermal stability measurements for my composites?

  • Answer: Inconsistent TGA results often point to a lack of reproducibility in the composite preparation. Key factors to investigate include:

    • Inconsistent this compound Dispersion: The degree of exfoliation and intercalation can vary between batches, significantly impacting the thermal properties. Ensure that mixing times, shear rates, and temperatures are precisely controlled.

    • Variation in this compound Loading: Inaccurate weighing or inhomogeneous mixing can lead to different concentrations of this compound in the final composite.

    • Moisture Content: this compound is hygroscopic. Variations in the moisture content of the this compound or the polymer can affect the degradation profile. Ensure all components are thoroughly dried before processing.

Issue 3: The composite shows an initial mass loss at a low temperature in the TGA curve.

  • Question: My TGA curve shows a weight loss step at a temperature below the degradation of the polymer. What does this indicate?

  • Answer: An initial mass loss at a lower temperature is typically due to one of two reasons:

    • Volatilization of Water: As mentioned, this compound can absorb moisture. This water will be released upon heating, resulting in an initial weight loss.[1]

    • Degradation of the Organomodifier: The organic molecules used to modify the this compound surface can degrade at temperatures lower than the polymer matrix.[1] This is a common issue and highlights the importance of selecting thermally stable modifiers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves the thermal stability of polymers?

A1: The primary mechanism is the "barrier effect". When this compound platelets are well-dispersed (exfoliated or intercalated) in the polymer matrix, they create a tortuous path for volatile degradation products to escape. This slows down the rate of mass loss and heat release, thereby increasing the overall thermal stability. Additionally, the high surface area of the clay can restrict the thermal motion of polymer chains, further enhancing stability.

Q2: What is the difference between intercalated and exfoliated this compound-polymer composites, and how does it affect thermal stability?

A2:

  • Intercalated composites are formed when polymer chains penetrate the galleries between the this compound layers, resulting in an ordered, multilayered structure.

  • Exfoliated composites are formed when the individual this compound layers are completely separated and uniformly dispersed throughout the polymer matrix.

Generally, exfoliated nanocomposites exhibit a more significant improvement in thermal stability than intercalated ones.[2] This is because the delaminated layers in an exfoliated structure provide a more effective barrier against heat and mass transfer.

Q3: How does the loading of this compound affect the thermal stability of the composite?

A3: Typically, increasing the this compound loading up to a certain point (often around 3-5 wt%) enhances thermal stability.[3] Beyond this optimal concentration, the this compound platelets may begin to agglomerate due to strong van der Waals forces, which can compromise the barrier effect and even lead to a decrease in thermal stability.

Q4: What type of organic modifiers are best for improving the thermal stability of this compound-polymer composites?

A4: The ideal organic modifier should not only make the this compound compatible with the polymer but also be thermally stable at the processing and degradation temperatures of the polymer. While traditional alkylammonium surfactants are common, they often have limited thermal stability. More thermally robust modifiers, such as phosphonium (B103445) salts or surfactants with reactive groups that can bond with the polymer matrix, can offer better performance.

Q5: Can the presence of certain metals in the this compound structure influence thermal stability?

A5: Yes, the presence of elements like iron in the clay structure can enhance thermal stability through a mechanism known as radical trapping. During thermal degradation, paramagnetic iron can act as a radical scavenger, interrupting the chain reactions of polymer decomposition.[4]

Data Presentation

Table 1: Effect of this compound Modification and Loading on the Onset of Thermal Degradation (Tonset) of Polystyrene (PS) Composites

Composite FormulationThis compound Loading (wt%)Onset of Degradation (Tonset) (°C)Change in Tonset vs. Pure PS (°C)
Pure Polystyrene (PS)0350-
PS / Unmodified this compound3355+5
PS / Organo-Hectorite A1365+15
PS / Organo-Hectorite A3380+30
PS / Organo-Hectorite A5372+22
PS / Organo-Hectorite B3395+45

Note: Data is representative and compiled from general trends observed in polymer-clay nanocomposite literature. "Organo-Hectorite A" and "Organo-Hectorite B" represent different organic surface modifications, with B having higher thermal stability.

Table 2: Activation Energy of Thermal Degradation for PLA and PLA/Hectorite Nanocomposites

MaterialActivation Energy (kJ/mol)
Pure Poly(lactic acid) (PLA)-54.70
PLA / Hec-g@PS Nanocomposite-107.96

Data sourced from a study on poly(lactic acid)/modified this compound nanocomposites.[5] Hec-g@PS refers to this compound grafted with polystyrene.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound-Polymer Composites

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation:

    • Prepare a small, representative sample of the composite (typically 5-10 mg).

    • Ensure the sample is dry by placing it in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours to remove any absorbed moisture.

  • TGA Measurement:

    • Place the dried sample in a TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature above the expected degradation point (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset of degradation temperature (Tonset), which is often taken as the temperature at which 5% mass loss occurs.

    • Identify the temperature of the maximum rate of degradation (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Determine the percentage of residual mass at the final temperature.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Weigh a small sample of the composite (typically 5-10 mg) into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of volatiles.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the material.

      • First Heating Scan: Heat the sample from ambient temperature to above its melting point (for semi-crystalline polymers) or glass transition temperature (for amorphous polymers) at a controlled rate (e.g., 10°C/min).

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization or glass transition temperature.

      • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the second heating scan, determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

    • Changes in these transition temperatures compared to the pure polymer can provide insights into the polymer-hectorite interactions.

Mandatory Visualization

Experimental_Workflow cluster_prep Composite Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation start Start: Select Polymer and this compound dry Dry Polymer and this compound start->dry modify Organically Modify this compound (if needed) dry->modify mix Mix Polymer and this compound (e.g., Melt Extrusion) modify->mix composite This compound-Polymer Composite mix->composite tga Thermogravimetric Analysis (TGA) composite->tga dsc Differential Scanning Calorimetry (DSC) composite->dsc tonset Determine T-onset and T-max tga->tonset tg Determine T-g, T-c, T-m dsc->tg compare Compare with Pure Polymer tonset->compare tg->compare conclusion Conclusion on Thermal Stability compare->conclusion

Caption: Workflow for preparing and analyzing this compound-polymer composites.

Troubleshooting_Thermal_Stability start Issue: Poor Thermal Stability q1 Is there an early mass loss in TGA? start->q1 check_modifier Check thermal stability of organomodifier. Consider a more stable alternative. q1->check_modifier Yes check_moisture Ensure thorough drying of all components before processing. q1->check_moisture Yes q2 Is this compound dispersion adequate? (Check with XRD/TEM) q1->q2 No a1_yes Yes a1_no No optimize_mixing Optimize mixing parameters: - Increase shear rate/time - Adjust temperature q2->optimize_mixing No q3 Is this compound loading optimal? q2->q3 Yes a2_no No a2_yes Yes reduce_loading Reduce this compound loading to prevent agglomeration. q3->reduce_loading Too High check_compatibility Re-evaluate polymer-hectorite compatibility. Consider different surface modifiers. q3->check_compatibility Optimal a3_high Too High (>5%) a3_ok Optimal (1-5%)

Caption: Troubleshooting decision tree for poor thermal stability.

References

Technical Support Center: Controlling the Gelation Kinetics of Hectorite Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hectorite dispersions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why do its dispersions form gels?

This compound is a naturally occurring smectite clay mineral composed primarily of magnesium, lithium, and silicate.[1] In its refined form, it consists of disc- or lath-shaped crystalline platelets approximately 1 nm thick.[2][3] When dispersed in water, these platelets separate (exfoliate), resulting in a colloidal dispersion.

Gelation occurs due to the unique charge distribution on the platelets. The flat faces of the platelets carry a negative charge, while the edges are positively charged, particularly at neutral to acidic pH.[4] These opposing charges lead to electrostatic attraction between the edges of one platelet and the face of another, forming a three-dimensional "house-of-cards" structure that immobilizes the solvent and creates a gel.[5]

Q2: What are the key factors that control the gelation kinetics of this compound dispersions?

The gelation process is highly sensitive to several factors that influence the interactions between this compound platelets. The primary factors include:

  • This compound Concentration: Higher concentrations lead to faster gelation as the platelets are closer together.[6]

  • pH: The pH of the dispersion alters the charge on the platelet edges, significantly impacting the attractive and repulsive forces.[7][8]

  • Ionic Strength (Salt Concentration): The presence of electrolytes screens the surface charges on the platelets, affecting the electrostatic interactions that drive gel formation.[7][9]

  • Temperature: Temperature can influence the rate of particle interactions and solvent properties, often having a non-monotonic effect on gelation speed.[10][11]

  • Shear/Agitation: The degree of shear applied during and after dispersion preparation is critical for platelet exfoliation and achieving a homogeneous system.[12][13]

Q3: How does pH influence this compound gelation?

The pH of the aqueous medium directly controls the edge charge of the this compound platelets, which is a critical factor in the gelation mechanism.

  • Acidic to Neutral pH (pH < 9): In this range, the platelet edges are typically positively charged, promoting strong edge-to-face electrostatic attraction with the negatively charged faces. This leads to the formation of a robust "house-of-cards" gel structure.[5]

  • Alkaline pH (pH > 9-10): As the pH increases, the positive charge on the platelet edges decreases and eventually becomes negative.[4][8] This eliminates the edge-to-face attraction and leads to dominant electrostatic repulsion between all platelet surfaces. Consequently, the gel network weakens, and viscosity or yield stress decreases.[2][4] A maximum viscosity is often observed at an intermediate pH, around 8.2.[8]

Q4: What is the role of salts (electrolytes) in the gelation process?

Salts play a crucial role by modulating the electrostatic forces between this compound platelets. The ions from the salt compress the electrical double layer (EDL) surrounding the negatively charged platelet faces.[9] This compression weakens the long-range electrostatic repulsive forces, allowing the shorter-range attractive forces (van der Waals and edge-to-face electrostatic) to dominate.[9] As a result, adding salt generally strengthens the bonds within the gel network and accelerates the gelation process.[9] However, preparing gels in highly concentrated salt solutions should be avoided as it can hinder the initial exfoliation of the clay platelets.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound dispersions.

ProblemPotential Cause(s)Suggested Solution(s)
Gelation is too fast or premature. This compound concentration is too high.Decrease the this compound concentration.
pH is in the optimal range for strong attraction (acidic to neutral).Increase the pH to above 9-10 to increase repulsive forces and slow gelation.[2][8]
Salt concentration is too high, excessively screening repulsive forces.Reduce the salt concentration or add salt after achieving a stable initial dispersion.[9]
Gelation is too slow or does not occur. This compound concentration is too low.Increase the this compound concentration.[6]
pH is too high (typically >10), causing strong inter-particle repulsion.Lower the pH to the 7-9 range to promote edge-to-face attraction.[8]
Insufficient shear during preparation, leading to poor exfoliation.Use medium- to high-shear mixing equipment to ensure platelets are fully separated.[12][13]
Presence of dispersing agents (e.g., phosphonates, certain polymers).Review formulation for components that may act as dispersants.[14][15]
Dispersion is not homogeneous (contains clumps or sediment). Inadequate mixing energy or time.Increase shear rate and/or mixing time. Ensure a vortex is formed to draw the powder into the liquid.
This compound was added too quickly to the solvent.Add the this compound powder slowly to the solvent under continuous agitation.[12]
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the water.Use deionized water. Divalent cations can cause premature flocculation.[16]
Rheological measurements are inconsistent. Gel structure is changing over time (aging).Allow the gel to age for a consistent period before measurement to reach a more stable state. The gel structure evolves over time as particles rearrange.[9][10]
Measurement strain is too high, breaking the gel structure (yielding).Use a low strain amplitude within the linear viscoelastic region (LVER) for oscillatory measurements.[10]
Temperature fluctuations during measurement.Use a temperature-controlled rheometer stage, as gel properties are temperature-sensitive.[10][17]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Dispersion

This protocol describes a general method for preparing a homogeneous this compound dispersion.

  • Solvent Preparation: Add the desired volume of deionized water to a mixing vessel. If required, adjust the pH or add electrolytes at this stage.

  • Mixing Setup: Place the vessel under a medium- to high-shear mixer (e.g., Silverson, Ultra-Turrax).

  • Dispersion: Start the mixer at a speed sufficient to create a vortex. Slowly add the pre-weighed this compound powder into the side of the vortex to prevent clumping.

  • Homogenization: Once all the powder is added, increase the mixer speed to a high-shear setting and mix for 15-30 minutes to ensure complete exfoliation of the clay platelets.[12][13]

  • Resting/Aging: Cover the dispersion and let it rest for a defined period (e.g., 24 hours) to allow for hydration and initial network formation before characterization.

Protocol 2: Characterizing Gelation Kinetics with Oscillatory Rheometry

This protocol outlines how to monitor the gelation process and determine the gel point.

  • Sample Preparation: Prepare the this compound dispersion as described in Protocol 1. If studying triggered gelation (e.g., by adding salt), the trigger should be added immediately before measurement.

  • Rheometer Setup: Use a rheometer with a parallel plate or cone-plate geometry. To prevent solvent evaporation, use a solvent trap. Set the desired temperature for the experiment.[18]

  • Loading: Immediately after preparation (or triggering), load the sample onto the rheometer, ensuring it is free of air bubbles.[18]

  • Time Sweep Measurement: Start an isothermal time sweep experiment using a small oscillatory strain (e.g., 0.1-1%) within the LVER and a constant frequency (e.g., 1 Hz).[18]

  • Data Acquisition: Record the storage modulus (G') and loss modulus (G'') as a function of time.

  • Gel Point Determination: The gel point is commonly identified as the time at which G' equals G''.[18] At this crossover point, the material transitions from a liquid-like (G'' > G') to a solid-like (G' > G'') state.

Data Summary

Table 1: General Influence of pH on this compound Gel Properties

pH RangePrimary Inter-particle ForceTypical Effect on Gel Structure
< 7 (Acidic)Strong edge(+) to face(-) attractionStrong, often flocculated gel with high yield stress.[2][8]
7 - 9 (Neutral/Slightly Alkaline)Balanced attraction and repulsionFormation of a stable, homogeneous gel network; often the point of maximum viscosity.[8]
> 10 (Alkaline)Strong face(-) to face(-) and edge(-) to edge(-) repulsionWeakened gel structure or stable dispersion; lower yield stress and viscosity.[2][4]

Visual Guides

experimental_workflow Experimental Workflow for this compound Gelation Studies cluster_prep 1. Dispersion Preparation cluster_char 2. Characterization cluster_analysis 3. Data Analysis p1 Weigh this compound Powder p3 Add Powder to Water (Slowly, with Vortex) p1->p3 p2 Prepare Aqueous Phase (DI Water, pH/Salt Adjustment) p2->p3 p4 High-Shear Mixing (15-30 min) p3->p4 c1 Load Sample onto Rheometer p4->c1 Age/Equilibrate (Optional but Recommended) c2 Run Isothermal Time Sweep (Constant Strain & Frequency) c1->c2 c3 Monitor G' and G'' vs. Time c2->c3 a1 Identify Gel Point (G' = G'' Crossover) c3->a1 a2 Determine Gelation Kinetics a1->a2

Caption: A typical workflow for preparing and analyzing this compound dispersions.

ph_effect Influence of pH on this compound Platelet Interactions cluster_legend Legend cluster_low_ph Low pH (< 7) cluster_high_ph High pH (> 10) p_face l_face Negative Face p_edge_pos l_edge_pos Positive Edge p_edge_neg l_edge_neg Negative Edge A1 A1 A2 A2 A1:e->A2:n Edge-to-Face Attraction caption_low Result: Strong 'House-of-Cards' Gel B1 B1 B2 B2 B1:e->B2:w Repulsion caption_high Result: Weak Gel or Stable Dispersion

Caption: Effect of pH on the electrostatic interactions between this compound platelets.

salt_effect Mechanism of Salt-Induced Gelation cluster_nosalt Low Salt Condition cluster_salt High Salt Condition L1 Large Electrical Double Layer (EDL) around negative platelet faces. L2 Strong long-range electrostatic repulsion. L1->L2 L3 Repulsion prevents platelets from getting close. L2->L3 L4 Result: Slow gelation or stable dispersion. L3->L4 H1 Salt cations (+) screen negative face charges. H2 Compression of the EDL. H1->H2 H3 Repulsive forces are weakened. H2->H3 H4 Short-range attractive forces (edge-to-face) dominate. H3->H4 H5 Result: Rapid gelation and stronger gel network. H4->H5 start->L1 start->H1

Caption: Logical flow of how electrolytes promote this compound gelation.

References

Hectorite Gel Viscosity Troubleshooting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity inconsistencies in hectorite gel formulations.

Troubleshooting Guides

Question: My this compound gel is not achieving the expected viscosity ("no gel" or low viscosity). What are the potential causes and how can I fix it?

Answer:

Low or no viscosity in this compound gels is a common issue that can stem from several factors related to formulation and processing. Follow this troubleshooting guide to identify and resolve the problem.

Troubleshooting Workflow for Low/No Viscosity

low_viscosity_troubleshooting start Start: Low/No Viscosity Issue check_activation 1. Verify Proper Activation - Correct polar activator used? - Activator added at the right step? - Correct amount of activator used? start->check_activation check_shear 2. Evaluate Shear Energy - Using medium to high-shear mixing? - Adequate mixing time and speed? check_activation->check_shear Activation is correct no_solution Issue Persists: Contact Technical Support check_activation->no_solution Activation is incorrect -> Correct and re-test check_order 3. Review Order of Addition - this compound gel added to the oil phase first? - Activator added after initial dispersion? check_shear->check_order Shear is adequate check_shear->no_solution Shear is inadequate -> Optimize mixing check_incompatibility 4. Investigate Component Incompatibility - Are other additives (surfactants, wetting agents) interfering with gel formation? check_order->check_incompatibility Order is correct check_order->no_solution Order is incorrect -> Revise protocol solution Solution Found check_incompatibility->solution No incompatibility found -> Re-evaluate formulation check_incompatibility->no_solution Incompatibility identified -> Isolate and replace component

Caption: Troubleshooting workflow for low or no viscosity in this compound gels.

Potential Causes and Solutions:

  • Improper Activation: Organically modified this compound clays (B1170129) require a polar activator to delaminate the clay platelets and build the gel network.[1]

    • Solution: Ensure the correct polar activator (e.g., propylene (B89431) carbonate, ethanol/water) is used at the recommended concentration. The activator should be added after the this compound is dispersed in the solvent.[2] Under-activation due to insufficient activator or late addition can result in a "no gel" scenario, while over-activation can cause a drop in viscosity.[3]

  • Insufficient Shear Energy: Adequate mechanical energy is crucial for the dispersion and delamination of this compound platelets.[3][4]

    • Solution: Use medium to high-shear mixing equipment.[5] If viscosity remains low, gradually increase the mixing speed and/or time. For low-shear mixers, pre-mix the this compound gel with a compatible, low-viscosity component before incorporating it into the main batch.[6]

  • Incorrect Order of Addition: The sequence of adding ingredients can significantly impact gel formation.

    • Solution: Generally, this compound gel should be added to the oil phase of a formulation under agitation.[7] Mix until a homogenous dispersion is achieved before adding other components.[6] Adding surfactants or wetting agents before the this compound is fully dispersed can coat the clay platelets and inhibit gel formation.[2]

  • Component Incompatibility: Certain ingredients in a formulation can interfere with the this compound gel network.

    • Solution: To identify potential incompatibilities, prepare simplified formulations by systematically omitting components. For example, create a simple gel with just the this compound, solvent, and activator to confirm that the basic system works. Then, add other ingredients one by one to see if any of them cause a viscosity drop.

Question: My this compound gel's viscosity is decreasing over time. What could be the cause?

Answer:

A gradual decrease in viscosity can be attributed to post-formulation changes in the gel structure or interactions with other components.

Potential Causes and Solutions:

  • Delayed Incompatibility: Some incompatibilities may not be immediately apparent and can manifest over time.

    • Solution: Review the formulation for any components that could slowly disrupt the gel network, such as certain surfactants or electrolytes. Conduct long-term stability studies at different temperatures to accelerate any potential degradation.

  • Changes in pH: A shift in the formulation's pH over time can affect the charge of the this compound platelets and weaken the gel structure.[8]

    • Solution: Measure the pH of the gel at different time points. If a significant change is observed, consider adding a buffering agent to the formulation to maintain a stable pH.

  • Microbial Contamination: In aqueous systems, microbial growth can lead to the breakdown of gel components and a loss of viscosity.

    • Solution: Ensure that the formulation includes an effective preservative system, especially for water-based gels.

Question: I'm observing liquid separating from my this compound gel (syneresis). How can I prevent this?

Answer:

Syneresis is the expulsion of liquid from a gel, which can be caused by an unstable gel network.

Potential Causes and Solutions:

  • Incomplete Hydration/Dispersion: If the this compound particles are not fully hydrated and dispersed, they may not form a stable, continuous network to entrap the liquid phase.

    • Solution: Optimize the shear energy and mixing time during the preparation of the gel to ensure complete hydration and dispersion.

  • Incorrect Activator Concentration: Both under- and over-activation can lead to a weak gel structure that is prone to syneresis.[3]

    • Solution: Carefully control the amount of polar activator used. It may be necessary to perform a titration to find the optimal concentration for your specific system.

  • Incompatibility with Other Ingredients: Certain additives can disrupt the "house-of-cards" structure of the this compound gel, leading to syneresis.

    • Solution: As with viscosity loss, conduct compatibility studies by preparing simplified formulations to identify the problematic ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound gel in a formulation?

A1: The typical use level of this compound gel is between 2.5% and 10%, depending on the desired viscosity.[7] For some applications, concentrations up to 20% may be used.[9]

Q2: Can this compound gel be used in cold process formulations?

A2: Yes, this compound gel can be used in cold process systems.[4] It can also be used in hot processes, but avoid temperatures above 80°C.[9]

Q3: How does pH affect the viscosity of this compound gels?

A3: The viscosity of aqueous this compound dispersions is pH-dependent. A maximum viscosity is typically observed at a slightly alkaline pH (around 8.2).[8] Both acidic and highly alkaline conditions can lead to a decrease in viscosity.[8]

Q4: What is the effect of salts on this compound gel viscosity?

A4: The presence of salts (electrolytes) can influence the viscosity of this compound gels. In deionized water, this compound suspensions may have low viscosity. The addition of salt can promote the formation of a "house-of-cards" gel structure, increasing viscosity.[10] However, high salt concentrations can lead to a decrease in viscosity.

Q5: My formulation contains pigments. How can I ensure they remain suspended?

A5: this compound gels are excellent suspending agents.[6] To ensure proper pigment suspension, the this compound gel should be fully formed before the pigments are added. The shear-thinning nature of this compound gels helps in the application of pigmented formulations, as the viscosity decreases under shear (e.g., brushing or spraying) and recovers at rest, preventing settling.[4]

Data Presentation

Table 1: Effect of this compound Concentration on Viscosity

This compound Concentration (wt%)Apparent Viscosity (mPa·s)
2.0~10
3.0~100
3.5~1000

Note: Data is approximated from graphical representations in scientific literature and can vary based on the specific grade of this compound, solvent, and measurement conditions.

Table 2: Qualitative Effect of pH on Aqueous this compound Gel Viscosity

pH RangeEffect on ViscosityReference
Acidic (< 7)Low viscosity[8]
Neutral to Slightly Alkaline (~7-9)Maximum viscosity[8]
Alkaline (> 9)Decreased viscosity[8]

Table 3: Impact of Temperature on Gel Viscosity

TemperatureGeneral Effect on ViscosityConsiderations
Increasing TemperatureGenerally decreases viscosityHigher temperatures can accelerate chemical degradation and affect long-term stability.[11]
Decreasing TemperatureGenerally increases viscositySome formulations may become too viscous or solidify at lower temperatures.

Experimental Protocols

Protocol 1: Standard Viscosity Measurement of this compound Gels

Objective: To obtain a consistent and reproducible viscosity measurement of a this compound gel.

Equipment:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindle (e.g., T-Bar spindle for high viscosity gels).[12]

  • Controlled temperature water bath or Peltier plate.[13]

  • Beaker or sample container.

Procedure:

  • Sample Preparation: Allow the this compound gel to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 1 hour.[13] Gently stir the sample to ensure homogeneity without introducing air bubbles.

  • Instrument Setup:

    • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.

    • For shear-thinning materials, it is important to record the viscosity at a defined shear rate or a range of shear rates.

  • Measurement:

    • Immerse the spindle into the gel to the marked immersion depth.

    • Allow the spindle to rotate for a consistent period (e.g., 60 seconds) before taking a reading to ensure a stable value.

    • Take at least three independent measurements and report the average viscosity and standard deviation.

Protocol 2: Preparation of a Basic this compound Gel Dispersion

Objective: To prepare a simple this compound gel to evaluate its gelling capability.

Materials:

  • This compound powder or pre-dispersed gel.

  • Solvent (e.g., deionized water for aqueous gels, mineral oil for non-aqueous gels).

  • Polar activator (if using this compound powder for a non-aqueous gel).

  • High-shear mixer.

Procedure:

  • Add the solvent to a mixing vessel.

  • While mixing at a low speed, slowly add the this compound powder to avoid the formation of clumps.

  • Gradually increase the mixing speed to high shear and mix for a predetermined time (e.g., 15-30 minutes) to ensure full dispersion and hydration.

  • If preparing a non-aqueous gel, add the polar activator and continue mixing for another 5-10 minutes.

  • Allow the gel to rest for at least 24 hours before evaluating its viscosity.

Protocol 3: pH Adjustment of Aqueous this compound Gels

Objective: To adjust the pH of an aqueous this compound gel for optimal viscosity.

Equipment:

  • pH meter.

  • Stir plate and stir bar.

  • Dilute acidic solution (e.g., 0.1 M HCl or citric acid solution).

  • Dilute basic solution (e.g., 0.1 M NaOH or triethanolamine).

Procedure:

  • Place the this compound gel in a beaker with a stir bar and begin gentle agitation.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the gel and allow the reading to stabilize.

  • To decrease the pH, add the acidic solution dropwise while monitoring the pH. To increase the pH, add the basic solution dropwise.

  • Allow the gel to mix for at least 15 minutes after each addition to ensure the pH has stabilized before taking a final reading.

  • After reaching the target pH, allow the gel to rest for at least one hour before measuring the viscosity.

Protocol 4: Assessment of Pigment Suspension

Objective: To evaluate the ability of a this compound gel to suspend pigments.

Procedure:

  • Prepare the this compound gel formulation as per the established protocol.

  • Incorporate the desired pigment and mix until uniformly dispersed.

  • Transfer the pigmented gel into a transparent container (e.g., a glass vial or jar) and seal it.

  • Store the sample at a controlled temperature (e.g., 40°C) to accelerate any potential settling.[14]

  • Visually inspect the sample for any signs of pigment settling or the formation of a clear liquid layer at the top at regular intervals (e.g., 24 hours, 1 week, 4 weeks).[14]

  • A stable formulation will show no visible signs of pigment settling over the course of the study.

Mandatory Visualizations

factors_affecting_viscosity cluster_formulation Formulation Factors cluster_processing Processing Factors viscosity This compound Gel Viscosity concentration This compound Concentration concentration->viscosity ph pH ph->viscosity electrolytes Electrolytes (Salts) electrolytes->viscosity additives Other Additives (Surfactants, Polymers) additives->viscosity shear Shear Energy shear->viscosity temperature Temperature temperature->viscosity order Order of Addition order->viscosity

Caption: Key factors influencing this compound gel viscosity.

References

Technical Support Center: Enhancing the Cation Exchange Efficiency of Hectorite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hectorite. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cation exchange efficiency of this versatile clay mineral.

Frequently Asked Questions (FAQs)

Q1: What is the typical Cation Exchange Capacity (CEC) of this compound?

The Cation Exchange Capacity (CEC) of this compound can vary depending on its source (natural or synthetic) and the measurement conditions. Generally, this compound exhibits a high CEC, typically ranging from 50 to 150 millimoles of positive charge per 100 grams (cmol(+)/kg) over a pH range of 6 to 13.[1][2] The CEC is influenced by factors such as layer charge and the dimensions of the lateral layers, which determine the edge surface area.[1]

Q2: What are the primary methods to enhance the CEC of this compound?

Several modification techniques can be employed to enhance the cation exchange efficiency of this compound. The most common methods include:

  • Ion Exchange: This involves replacing the native interlayer cations (commonly Na+) with other cations, which can alter the surface properties and accessibility of exchange sites.[2][3]

  • Acid Activation: Treatment with mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can modify the structure of this compound, potentially increasing its specific surface area and surface acidity, which can influence its CEC.[4][5]

  • Organic Modification: Intercalating organic cations, such as quaternary ammonium (B1175870) ions, into the interlayer space of this compound can significantly alter its surface chemistry and enhance its capacity for exchanging other cations.[6][7]

  • Thermal Treatment: Controlled heating can induce structural changes in this compound. While some studies suggest that specific heat treatments of cation-saturated this compound can lead to a reduction in layer charge, other thermal modifications in conjunction with chemical treatments may be explored to enhance CEC.[8][9]

Q3: How does pH affect the CEC of this compound?

The pH of the surrounding medium plays a crucial role in the CEC of this compound. As the pH increases, particularly above 10, the deprotonation of silanol (B1196071) groups at the edges of the clay platelets increases.[1] This deprotonation creates additional negative charge sites, thereby increasing the overall CEC.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected CEC values in experimental measurements.

Possible Cause Troubleshooting Step
Incomplete Cation Saturation Ensure the this compound sample is fully saturated with the chosen index cation (e.g., NH₄⁺, Ba²⁺) by using a sufficient concentration of the saturating solution and allowing adequate equilibration time.
Inadequate Removal of Excess Salt After saturation, thoroughly wash the sample with a suitable solvent (e.g., ethanol) to remove all excess salt. The presence of residual salt will lead to erroneously high CEC values.
Clay Dissolution At pH values below 10, partial dissolution of this compound can occur, leading to an overestimation of exchangeable Mg²⁺ and Li⁺.[1] Consider the pH of your measurement and its potential impact on clay stability.
Particle Size and Dispersion Incomplete dispersion of this compound aggregates can limit access to all exchange sites. Ensure proper dispersion of the clay in the solution, potentially using ultrasonication.[10]

Problem 2: Difficulty in achieving desired organic modification of this compound.

Possible Cause Troubleshooting Step
Insufficient Surfactant Loading The amount of organic surfactant used for modification is critical. The optimal loading is often related to the CEC of the starting this compound. Experiment with different surfactant-to-CEC ratios to find the optimal concentration.[6]
Incompatible Surfactant Structure The structure of the organic cation (e.g., chain length, head group) influences its ability to intercalate into the this compound layers. Consider using surfactants with different structures to see which is most effective for your application.[6]
Aggregation of Organoclay At high organic cation loadings, the hydrophobicity of the modified this compound can increase, potentially leading to aggregation and reduced sorption capacity.[6]

Problem 3: Acid activation leads to a decrease in CEC.

Possible Cause Troubleshooting Step
Excessive Acid Concentration or Temperature Harsh acid treatment can lead to significant dissolution of the this compound structure, destroying exchange sites. Optimize the acid concentration, temperature, and treatment time to achieve the desired modification without excessive degradation.[5]
Removal of Structural Cations Acid activation can remove structural cations from the clay lattice, which can alter the layer charge and consequently the CEC.[5]

Quantitative Data Summary

Table 1: Cation Exchange Capacity of this compound Under Various Conditions

SamplepHMeasurement MethodCEC (cmol(+)/kg)Reference
Na-saturated this compound SHCa-17.9Cu-trien83 ± 1[1]
Synthetic Laponite® RD8.9Cu-trien79 ± 1[1]
This compound (general range)6-13Not specified50 - 150[1][2]

Experimental Protocols

Methodology for Measuring Cation Exchange Capacity (Ammonium Acetate (B1210297) Method)

This protocol is a standard method for determining the CEC of clays.

Materials:

  • This compound sample

  • 1 M Ammonium acetate (NH₄OAc) solution, pH 7.0

  • 95% Ethanol

  • 1 M Potassium chloride (KCl) solution

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Shaker

  • Apparatus for ammonium determination (e.g., distillation unit or spectrophotometer)

Procedure:

  • Weigh approximately 2-5 g of the dried this compound sample into a 50 mL centrifuge tube.

  • Add 30 mL of 1 M NH₄OAc solution to the tube.

  • Cap the tube and shake for at least 2 hours to ensure complete saturation of the exchange sites with NH₄⁺ ions.

  • Centrifuge the suspension and carefully decant the supernatant.

  • Repeat the saturation step (steps 2-4) two more times.

  • To remove the excess NH₄OAc, wash the sample with 30 mL of 95% ethanol. Resuspend the pellet, centrifuge, and decant the supernatant. Repeat this washing step three times.

  • Extract the adsorbed NH₄⁺ by adding 30 mL of 1 M KCl solution. Shake for 2 hours.

  • Centrifuge and collect the supernatant. Repeat the extraction with KCl two more times, collecting all the supernatant.

  • Combine the KCl extracts and bring the final volume to 100 mL with 1 M KCl.

  • Determine the concentration of NH₄⁺ in the extract using a suitable analytical method (e.g., steam distillation followed by titration, or a colorimetric method).

  • Calculate the CEC in cmol(+)/kg of clay.

Methodology for Acid Activation of this compound

This protocol provides a general guideline for the acid activation of this compound. The optimal conditions (acid type, concentration, temperature, and time) may need to be determined experimentally for specific applications.

Materials:

  • This compound sample

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solution of desired concentration (e.g., 1-4 M)

  • Deionized water

  • Beaker and magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Disperse a known amount of this compound in deionized water in a beaker.

  • While stirring, slowly add the mineral acid solution to achieve the desired final concentration.

  • Heat the suspension to the desired temperature (e.g., 80-100°C) and maintain it for a specific duration (e.g., 2-6 hours) with continuous stirring.

  • Allow the suspension to cool to room temperature.

  • Filter the acid-activated this compound using a Buchner funnel.

  • Wash the filtered clay thoroughly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove excess acid and dissolved salts.

  • Dry the washed this compound in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

  • The resulting acid-activated this compound can then be characterized for its CEC and other properties.

Visualizations

Experimental_Workflow_CEC_Measurement start Start: this compound Sample saturation Saturate with 1M NH4OAc (pH 7.0) start->saturation wash Wash with 95% Ethanol to Remove Excess Salt saturation->wash extraction Extract Adsorbed NH4+ with 1M KCl wash->extraction analysis Analyze NH4+ Concentration in Extract extraction->analysis calculation Calculate CEC (cmol(+)/kg) analysis->calculation end End: CEC Value calculation->end

Caption: Workflow for Cation Exchange Capacity (CEC) Measurement.

Logical_Relationship_Factors_Affecting_CEC CEC Cation Exchange Capacity (CEC) of this compound pH pH of Medium pH->CEC influences particle_size Particle Size edge_surface_area Edge Surface Area particle_size->edge_surface_area determines edge_surface_area->CEC influences modification Modification Method modification->CEC enhances ion_exchange Ion Exchange modification->ion_exchange acid_activation Acid Activation modification->acid_activation organic_mod Organic Modification modification->organic_mod

Caption: Factors Influencing this compound's Cation Exchange Capacity.

References

Technical Support Center: Covalent Functionalization of Hectorite Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the covalent functionalization of hectorite surfaces.

Troubleshooting Guides

Issue 1: Inefficient or Incomplete Silanization

Symptom: Post-reaction characterization (e.g., FTIR, TGA) shows a low degree of functionalization or no evidence of covalent bonding.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Inactive this compound Surface The density of surface hydroxyl (-OH) groups on this compound may be insufficient for reaction. Solution: Activate the this compound surface by treating it with an acid (e.g., dilute HCl) or base (e.g., NaOH) to increase the number of reactive silanol (B1196071) groups.[1] Ensure thorough washing and drying after activation to remove any residual reagents.
Improper Silane (B1218182) Concentration A silane concentration that is too low will not provide enough molecules to cover the surface, while a concentration that is too high can lead to aggregation and non-uniform layers.[2] Solution: Empirically determine the optimal silane concentration for your specific application, starting with a low concentration (e.g., 1-2% v/v) and incrementally increasing it.[2]
Presence of Water in Solvent For reactions with alkoxysilanes, a controlled amount of water is necessary for hydrolysis of the alkoxy groups to reactive silanol groups. However, excess water in the solvent can cause premature self-condensation of the silane in solution before it binds to the this compound surface.[2] Solution: Use anhydrous solvents and add a controlled, small amount of water (e.g., 5% of the silane volume) to facilitate the hydrolysis step.[2]
Sub-optimal Reaction Conditions Insufficient reaction time or non-optimal temperature can lead to an incomplete reaction.[2] Solution: Increase the reaction time and/or moderately increase the temperature to promote more complete surface coverage.[2] Microwave-assisted reactions can also be explored to accelerate the process.[3]
Poor Quality of Silane Reagent The silane reagent may have degraded due to improper storage or age. Solution: Use a fresh, high-quality silane reagent for each experiment and store it in a cool, dark, and dry environment.[2]
Issue 2: Agglomeration of Functionalized this compound Particles

Symptom: The functionalized this compound does not disperse well in solvents, or dynamic light scattering (DLS) shows a significant increase in particle size.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Cross-linking Between Particles Multifunctional silanes (e.g., trialkoxysilanes) can form siloxane bridges between this compound platelets, leading to agglomeration. Solution: Consider using a monofunctional alkoxysilane to prevent inter-particle cross-linking.[4] If a multifunctional silane is necessary, control the reaction conditions (concentration, temperature, and time) to minimize cross-linking.
Incomplete Surface Coverage If the functionalization is patchy, the exposed surfaces of this compound can interact, causing agglomeration. Solution: Optimize the reaction conditions to ensure uniform and complete surface coverage. Refer to the troubleshooting steps for inefficient silanization.
Inappropriate Solvent for Dispersion The functionalized this compound may have different solubility properties than the pristine material. Solution: Select a solvent that is compatible with the grafted functional groups. For example, if the surface has been made more hydrophobic, a less polar solvent may be required for good dispersion.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the functionalization of this compound is covalent and not just physically adsorbed?

A1: Several characterization techniques can be used to confirm covalent bonding:

  • Thermogravimetric Analysis (TGA): A significant mass loss at higher temperatures for the functionalized this compound compared to the pristine material indicates the presence of covalently bound organic molecules.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of new peaks corresponding to the functional groups of the silane and the disappearance or shifting of peaks related to the surface hydroxyl groups of this compound can confirm covalent linkage.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 13C and 29Si NMR can provide detailed information about the chemical environment of the carbon and silicon atoms, confirming the formation of new covalent bonds.

  • Washing and Sonication: Thoroughly wash the functionalized this compound with a suitable solvent and sonicate. If the functional groups are still present after this treatment (as confirmed by the techniques above), it is a strong indication of covalent attachment.

Q2: What is the typical degree of functionalization I can expect on this compound surfaces?

A2: The degree of functionalization can vary widely depending on the reaction conditions and the specific silane used. It is often quantified in mmol of functional groups per gram of this compound (mmol/g). For example, a study involving the reaction of 3-aminopropyltrimethoxysilane (B80574) with this compound reported a degree of functionalization of 1.03 mmol/g, as estimated by TGA.[3]

Q3: How does covalent functionalization affect the surface charge and hydrophilicity of this compound?

A3: Covalent functionalization can significantly alter the surface properties of this compound:

  • Surface Charge: The surface charge, often measured as the zeta potential, can be modified. For instance, functionalization can lead to a decrease in the negative surface charge.[3]

  • Hydrophilicity/Hydrophobicity: Grafting hydrophobic organic molecules onto the this compound surface will decrease its hydrophilicity. This can be observed by a reduction in moisture content as measured by TGA or by changes in the contact angle of water on a film of the material.[3]

Q4: Can I functionalize this compound with more than one type of molecule?

A4: Yes, it is possible to introduce multiple functionalities. This can be achieved through a multi-step functionalization process. For example, an initial silanization can introduce a reactive group (e.g., an amine or an azide), which can then be used for subsequent reactions to attach other molecules of interest.

Experimental Protocols

Protocol: Covalent Functionalization of this compound with an Alkoxysilane (e.g., 3-Aminopropyltrimethoxysilane)

This protocol provides a general procedure for the covalent functionalization of this compound surfaces.

Materials:

  • This compound clay

  • 3-Aminopropyltrimethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl, optional for activation)

Procedure:

  • Activation (Optional):

    • Disperse this compound in a dilute HCl solution (e.g., 0.1 M) and stir for 2-4 hours at room temperature.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the this compound repeatedly with deionized water until the pH is neutral.

    • Dry the activated this compound in an oven at 100-120°C overnight.

  • Silanization:

    • In a round-bottom flask, disperse the dried this compound in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add a controlled amount of deionized water (approximately 5% of the silane volume to be added) to the suspension and stir for 30 minutes.

    • Add the desired amount of APTES (e.g., to achieve a 2% v/v solution) to the suspension.

    • Heat the reaction mixture to reflux (around 110°C for toluene) and maintain for 12-24 hours with continuous stirring.

    • Alternatively, the reaction can be carried out using microwave irradiation at 100°C for 1 hour in solvent-free conditions for a more rapid functionalization.[3]

  • Washing and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Centrifuge the suspension to collect the functionalized this compound.

    • Wash the product repeatedly with toluene and then with ethanol to remove any unreacted silane and by-products.

    • Dry the final product in a vacuum oven at 60-80°C overnight.

  • Characterization:

    • Confirm the successful functionalization using techniques such as FTIR, TGA, and elemental analysis.

Data Presentation

Table 1: Example Thermogravimetric Analysis (TGA) Data for Functionalized this compound
Sample Mass Loss up to 150°C (ML150) Residual Mass at 800°C (MR800) Degraded Mass at 800°C (MD800) Interpretation
Pristine this compound (Ht)HighHighLowHigh hydrophilicity (high ML150), low organic content.
Amino-functionalized this compound (Ht-NH2)Lower than HtLower than HtHigher than HtReduced hydrophilicity and presence of organic components.[3]
Allyl-functionalized this compound (Ht-Allyl)Lower than HtLower than HtHigher than Ht-NH2Further functionalization leads to increased organic content.[3]

Note: The degraded mass (MD800) is calculated as 100 - (ML150 + MR800) and is attributed to the decomposition of the grafted organic molecules.[3]

Table 2: Example Zeta Potential and Hydrodynamic Diameter Data
Sample Hydrodynamic Diameter (nm) Zeta Potential (mV) Interpretation
Pristine this compound (Ht)~200-30Negative surface charge is typical for clay minerals.
Functionalized this compound~220-20A slight increase in size and a decrease in the magnitude of the negative charge upon functionalization.[3]

Visualizations

Diagram 1: General Workflow for Covalent Functionalization of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing A Pristine this compound B Surface Activation (Optional) A->B C Dispersion in Anhydrous Solvent B->C D Addition of Alkoxysilane C->D E Reaction under Reflux or Microwave D->E F Washing & Centrifugation E->F G Drying F->G H Characterization (FTIR, TGA, etc.) G->H I Functionalized this compound H->I

Caption: Workflow for the covalent functionalization of this compound surfaces.

Diagram 2: Logical Relationship of Troubleshooting Steps

G A Problem: Low Functionalization B Check this compound Surface Activity A->B C Optimize Silane Concentration A->C D Verify Solvent & Water Content A->D E Adjust Reaction Time & Temperature A->E F Successful Functionalization B->F If active C->F If optimal D->F If correct E->F If optimal

Caption: Troubleshooting logic for low functionalization efficiency.

References

Technical Support Center: Overcoming Issues with Hectorite Filtration and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hectorite filtration and separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work with this compound clays.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the filtration and separation of this compound suspensions.

Issue 1: Slow Filtration Rate or Complete Blockage of the Filter

Q: My filtration process is extremely slow, or the filter has become completely clogged. What could be the cause, and how can I resolve it?

A: This is a common issue when working with this compound due to its very small particle size and tendency to form a dense, impermeable filter cake.

Possible Causes and Solutions:

  • Filter Clogging: this compound's fine particles can quickly block the pores of the filter medium.[1][2][3][4]

    • Solution: Consider using a filter aid, such as diatomaceous earth, to increase the porosity of the filter cake. You can also try a coarser filter medium if your experimental parameters allow. Regular backwashing or cleaning of the filter membrane is also crucial.[2]

  • High Solids Concentration: A high concentration of this compound in the slurry will lead to rapid cake formation and reduced filtration rates.[5][6]

    • Solution: Dilute the this compound suspension. While this increases the total volume to be filtered, it can significantly improve the overall filtration time by preventing rapid clogging.

  • Inadequate Pre-treatment: Direct filtration of a stable this compound dispersion is often inefficient.

    • Solution: Implement a pre-treatment step such as flocculation to agglomerate the small this compound particles into larger flocs that are easier to filter.

Issue 2: Poor Separation of this compound Particles During Centrifugation

Q: After centrifugation, a significant amount of this compound remains in the supernatant. How can I improve the separation efficiency?

A: The colloidal nature of this compound suspensions can make pelleting difficult. The following factors should be considered:

Possible Causes and Solutions:

  • Insufficient Centrifugal Force: The applied g-force may not be adequate to overcome the Brownian motion of the small particles.

    • Solution: Increase the centrifugation speed (RPM) or the duration of the centrifugation. For nanoparticles like this compound, ultracentrifugation may be necessary.[7][8]

  • Stable Dispersion: The electrostatic repulsion between this compound particles can prevent them from settling.

    • Solution: Induce flocculation before centrifugation by adjusting the pH or adding a suitable flocculant. This will create larger aggregates that pellet more easily.

  • Density of the Medium: If the density of the liquid medium is close to that of the this compound particles, separation will be inefficient.

    • Solution: If possible, consider using a denser solvent or a density gradient centrifugation method.[8]

Issue 3: Flocculation is Ineffective or Leads to Poor Compaction

Q: I've tried adding a flocculant, but the this compound particles are not aggregating, or the resulting flocs are loose and do not settle well. What should I do?

A: Flocculation is a sensitive process that depends on several factors.

Possible Causes and Solutions:

  • Incorrect Flocculant or Dosage: The type and concentration of the flocculant are critical.

    • Solution: Experiment with different types of flocculants (anionic, cationic, or non-ionic) to find one that is effective for your specific this compound suspension.[9] Optimize the flocculant dosage; too little will not be effective, while too much can lead to re-stabilization of the particles.[10]

  • Suboptimal pH: The surface charge of this compound particles and the effectiveness of many flocculants are pH-dependent.[11][12]

    • Solution: Adjust the pH of the suspension to promote particle aggregation. The optimal pH will depend on the specific this compound and flocculant used.

  • Inadequate Mixing: Proper mixing is required to disperse the flocculant and facilitate collisions between particles.

    • Solution: Employ a two-stage mixing process: a rapid mix to distribute the flocculant, followed by a slow mix to promote floc growth without causing shear-induced breakup.

Frequently Asked Questions (FAQs)

Q1: Why is filtering this compound so difficult?

A1: The primary difficulty arises from this compound's physical properties. It is a smectite clay with a very small primary particle size, often in the nanometer range.[13] This allows it to form stable colloidal suspensions in water, where the particles remain dispersed due to electrostatic repulsion and Brownian motion. When filtration is attempted, these small particles can easily clog the pores of the filter medium, forming a dense and impermeable filter cake.[1][3][4]

Q2: What is the typical particle size of this compound?

A2: The individual platelets of this compound are typically around 1 nm thick with lateral dimensions on the order of tens to hundreds of nanometers.[13] In suspension, these platelets can exist as individual particles or as tactoids (stacks of platelets).

Q3: How does pH affect this compound separation?

A3: The pH of the suspension has a significant impact on the surface charge of this compound particles, which in turn affects their stability and ease of separation.[11][12] The edges of this compound platelets have a pH-dependent charge, while the faces have a permanent negative charge. By adjusting the pH, you can alter the edge charges, which can lead to flocculation and improved separation. The zeta potential, a measure of the magnitude of the electrostatic repulsive forces between particles, is also highly dependent on pH.[11][12][14][15]

Q4: Can I use membrane filtration for this compound separation?

A4: Yes, membrane filtration techniques like ultrafiltration and microfiltration can be used. However, membrane fouling is a major concern.[16][17] The small this compound particles can block the membrane pores or form a gel layer on the surface, leading to a decrease in flux. To mitigate this, it is often necessary to operate in a cross-flow or tangential-flow mode and may require pre-treatment of the suspension to increase particle size.

Q5: What safety precautions should I take when working with this compound powders and suspensions?

A5: When handling dry this compound powder, it is advisable to work in a well-ventilated area or use a fume hood to avoid inhalation of fine dust particles. Standard personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. While this compound is generally considered non-toxic, it is good laboratory practice to minimize exposure.

Data Presentation

Table 1: Influence of Slurry Concentration on Filtration Rate (Conceptual Data)

Slurry Concentration (% w/v)Relative Filtration RateObservations
0.5HighFaster filtration, but lower throughput of solids.
1.0ModerateA balance between filtration speed and solids throughput.
2.0LowSlower filtration due to faster cake buildup.
5.0Very LowRapid filter clogging is likely. Pre-treatment is recommended.

Note: This table provides a conceptual relationship. Actual filtration rates will depend on the specific filtration setup, pressure, and this compound properties.[5][6]

Table 2: Effect of Flocculant Dosage on Settling Rate (Illustrative Data for a Clay Suspension)

Flocculant Dosage (mg/g of clay)Settling Rate (cm/min)Floc SizeSupernatant Clarity
00.1Individual ParticlesTurbid
102.5Small FlocsSlightly Turbid
258.0Medium FlocsMostly Clear
5015.0Large FlocsClear
10012.0Large Flocs (Re-stabilization)Slightly Turbid

Note: This is illustrative data based on typical clay flocculation behavior. The optimal dosage will vary depending on the flocculant, this compound, and suspension chemistry.[9][10][18][19][20]

Table 3: General Centrifugation Parameters for Nanoparticle Separation

Particle SizeRelative Centrifugal Force (RCF)Centrifugation Time
> 1 µm1,000 - 5,000 x g10 - 20 min
200 nm - 1 µm10,000 - 20,000 x g20 - 40 min
< 200 nm> 50,000 x g (Ultracentrifuge)1 - 4 hours

Note: These are general guidelines. The optimal parameters for this compound will depend on its exact size distribution in the suspension and the properties of the liquid medium.[7][8]

Experimental Protocols

Protocol 1: Flocculation of a this compound Suspension

  • Preparation: Prepare a stock solution of the chosen flocculant (e.g., a high molecular weight polymer) according to the manufacturer's instructions.

  • Dispersion: Place a known volume of the this compound suspension in a beaker with a magnetic stirrer.

  • Rapid Mix: While stirring at a high speed (e.g., 200-300 RPM), add the desired volume of flocculant stock solution to achieve the target dosage. Continue rapid mixing for 1-2 minutes to ensure complete dispersal of the flocculant.

  • Slow Mix: Reduce the stirring speed to a gentle agitation (e.g., 20-40 RPM). Continue slow mixing for 10-20 minutes to allow for the formation of large flocs.

  • Settling: Turn off the stirrer and allow the flocs to settle. The settling rate can be monitored by observing the interface between the clear supernatant and the settling solids.

  • Separation: The clarified supernatant can be decanted or siphoned off. The flocculated this compound can then be further processed, for example, by filtration or centrifugation.

Protocol 2: Centrifugation for this compound Separation

  • Sample Preparation: Transfer the this compound suspension (pre-treated with a flocculant, if necessary) into appropriate centrifuge tubes. Ensure that opposing tubes are balanced by mass.

  • Centrifugation: Place the balanced tubes in the centrifuge rotor. Set the desired speed (RPM) and time based on the expected particle size and the manufacturer's guidelines for the rotor. For this compound, a high-speed or ultracentrifuge is often required.[7][8]

  • Supernatant Removal: After the centrifugation is complete, carefully remove the tubes from the centrifuge. The this compound should be in a pellet at the bottom of the tube. Decant or pipette the supernatant without disturbing the pellet.

  • Washing (Optional): To wash the pellet, add a suitable buffer or deionized water, resuspend the pellet by vortexing or sonication, and repeat the centrifugation process. This can be repeated multiple times to remove any remaining soluble impurities.[7]

  • Collection: After the final wash and removal of the supernatant, the this compound pellet can be collected for further analysis or use.

Visualizations

experimental_workflow Experimental Workflow for this compound Separation start Start: this compound Suspension pretreatment Pre-treatment (Optional) - pH Adjustment - Flocculation start->pretreatment separation Separation Method pretreatment->separation filtration Filtration (e.g., Buchner Funnel, Filter Press) separation->filtration  If particle size is large centrifugation Centrifugation separation->centrifugation If particle size is small supernatant Supernatant/Filtrate filtration->supernatant solid Solid this compound filtration->solid centrifugation->supernatant centrifugation->solid analysis Analysis of Separated Phases supernatant->analysis solid->analysis

Caption: A general workflow for the separation of this compound from a suspension.

troubleshooting_filtration Troubleshooting Slow Filtration start Problem: Slow Filtration Rate check_pressure Is the pressure differential high? start->check_pressure pressure_yes Yes check_pressure->pressure_yes Yes pressure_no No check_pressure->pressure_no No cause_clogging Likely Cause: Filter Clogging/Blinding pressure_yes->cause_clogging cause_flow Likely Cause: Low Flow Rate/Pump Issue pressure_no->cause_flow solution_clogging Solutions: - Use Filter Aid - Backwash/Clean Filter - Use Coarser Filter Medium - Pre-treat with Flocculant cause_clogging->solution_clogging solution_flow Solutions: - Check Pump - Check for Line Blockages cause_flow->solution_flow

Caption: A decision tree for troubleshooting slow filtration rates.

References

Validation & Comparative

A Comparative Rheological Analysis of Hectorite and Montmorillonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rheological properties of hectorite and montmorillonite (B579905), two common smectite clays (B1170129) utilized for viscosity modification in various scientific and industrial applications, including pharmaceuticals. The information presented is supported by experimental findings to aid in the selection of the appropriate rheological modifier for your specific formulation needs.

Introduction: Structural Differences and Rheological Implications

This compound and montmorillonite are both 2:1 layered silicates that can form three-dimensional networks in aqueous and non-aqueous systems, thereby imparting viscosity, thixotropy, and suspension control.[1] However, their fundamental particle morphology dictates their efficiency as rheological modifiers.

  • This compound: Composed of sodium lithium magnesium silicate (B1173343), this compound platelets are typically smaller and more elongated, often described as lath-shaped. This morphology results in a higher aspect ratio and a greater edge-to-face surface area compared to montmorillonite.[1]

  • Montmorillonite (Bentonite): A hydrated sodium calcium aluminum magnesium silicate hydroxide, montmorillonite platelets are generally larger and more flake-like.[1]

The higher edge-to-face ratio in this compound is a key factor in its rheological performance, as the edges of the clay platelets are primarily responsible for forming the particle-particle interactions that build viscosity.[1]

Quantitative Rheological Data

The following table summarizes typical rheological properties of this compound and montmorillonite based on findings from various studies. It is important to note that absolute values can vary depending on the specific grade of the clay, concentration, dispersion medium, and measurement conditions.

Rheological ParameterThis compoundMontmorilloniteKey Observations
Apparent Viscosity Higher at equivalent concentrations, particularly at low shear rates.Lower at equivalent concentrations.This compound is a more efficient viscosity builder.
Yield Stress Generally higher, indicating a stronger particle network.Lower, requiring higher concentrations to achieve the same yield stress.For the same concentration, the yield stress of pure smectite (like this compound) is distinctly higher.[2]
Storage Modulus (G') Typically higher, signifying a more elastic and structured system at rest.Lower, indicating a less rigid network.A bentonite (B74815) clay under the same test conditions shows a dominant but weaker elastic modulus compared to this compound.[1]
Loss Modulus (G'') Varies with frequency and concentration.Varies with frequency and concentration.The ratio of G'' to G' (tan δ) is often lower for this compound, indicating a more solid-like behavior.
Thixotropy Exhibits strong thixotropic behavior, with rapid viscosity recovery after shear.Also thixotropic, but the effect can be less pronounced than with this compound at the same concentration.This compound's structure allows for efficient and reversible breakdown and rebuilding.

Experimental Protocols

The following outlines a general methodology for the rheological characterization of this compound and montmorillonite dispersions.

3.1. Materials and Dispersion Preparation

  • Materials: this compound and montmorillonite powder, deionized water (or other specified solvent).

  • Preparation of Aqueous Dispersions:

    • Slowly add the desired weight percentage of clay powder to the vortex of stirred deionized water to prevent agglomeration.

    • Disperse the mixture using a high-shear mixer for a specified period (e.g., 30 minutes) to ensure complete delamination of the clay platelets.

    • Allow the dispersion to stand for a defined period (e.g., 24 hours) to ensure full hydration and equilibration before rheological measurements.

3.2. Rheological Measurements

  • Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate). A Peltier or circulating fluid system should be used for precise temperature control (e.g., 25 °C).

  • Flow Curve Measurement (Viscosity and Yield Stress):

    • Apply a pre-shear at a high shear rate (e.g., 500 s⁻¹) for a set time (e.g., 60 seconds) to break down any existing structure and ensure a consistent starting point.

    • Allow the sample to rest for a defined period (e.g., 120 seconds) to allow for some structural recovery.

    • Ramp the shear rate up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 1000 s⁻¹) over a specified time, recording the corresponding shear stress. A logarithmic ramp is often used.

    • The apparent viscosity is calculated as the ratio of shear stress to shear rate.

    • The yield stress can be determined by fitting the flow curve data to a rheological model (e.g., Bingham, Herschel-Bulkley) or by the stress at the onset of flow in a controlled stress ramp.

  • Oscillatory Measurements (G' and G''):

    • Amplitude Sweep: To determine the linear viscoelastic region (LVER), apply a constant frequency (e.g., 1 Hz) and vary the strain or stress amplitude. The LVER is the range where G' and G'' are independent of the applied strain/stress.

    • Frequency Sweep: Within the LVER, apply a constant strain or stress and vary the angular frequency (e.g., from 0.1 to 100 rad/s). This provides information on the material's behavior at different time scales. A dominant G' over G'' indicates a gel-like or solid-like structure.

Visualizing the Mechanisms

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis start Start weigh Weigh Clay and Solvent start->weigh disperse High-Shear Dispersion weigh->disperse hydrate Hydration/Equilibration disperse->hydrate load Load Sample onto Rheometer hydrate->load preshear Pre-Shear load->preshear rest Rest preshear->rest flow_curve Flow Curve Measurement rest->flow_curve oscillatory Oscillatory Measurement rest->oscillatory viscosity Viscosity vs. Shear Rate flow_curve->viscosity yield_stress Yield Stress flow_curve->yield_stress g_prime G' and G'' vs. Frequency oscillatory->g_prime

Experimental workflow for rheological analysis.

particle_morphology cluster_this compound This compound cluster_montmorillonite Montmorillonite h_particle Lath-like Platelets h_network Efficient 3D Network h_particle->h_network High Edge-to-Face Ratio h_props Higher Viscosity & Yield Stress h_network->h_props m_particle Flake-like Platelets m_network Less Efficient Network m_particle->m_network Lower Edge-to-Face Ratio m_props Lower Viscosity & Yield Stress m_network->m_props

Impact of particle morphology on rheology.

Conclusion

The choice between this compound and montmorillonite as a rheological modifier depends on the desired performance characteristics of the final formulation. This compound generally offers higher efficiency, providing significant viscosity and yield stress at lower concentrations.[1] This can be advantageous in formulations where high clarity and minimal solids content are desired. Montmorillonite, while less efficient, is a widely available and cost-effective option that is suitable for applications where higher concentrations are acceptable. The experimental data and protocols provided in this guide serve as a foundation for making an informed decision based on the specific rheological requirements of your research or product development.

References

Laponite vs. Hectorite: A Comparative Analysis of Synthetic Clays for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate excipients and nanomaterials is a critical decision that profoundly influences experimental outcomes and product performance. Among the diverse class of silicate (B1173343) clays (B1170129), synthetic Laponite and Hectorite have emerged as versatile materials with widespread applications in rheology modification, drug delivery systems, and nanocomposite fabrication. This guide provides an objective, data-driven comparison of these two synthetic clays to aid in the selection process for your specific research and development needs.

This comparative study delves into the key physicochemical and performance characteristics of Laponite and this compound, supported by experimental data and detailed methodologies for their characterization.

At a Glance: Key Differences

While both Laponite and this compound are synthetic layered silicates belonging to the smectite group, their subtle structural and compositional variations lead to distinct properties. Laponite is a purely synthetic clay with a composition similar to the natural mineral this compound.[1] It is characterized by its small, uniform, disc-shaped nanoparticles.[2] Natural this compound, a trioctahedral smectite, is a lithium magnesium silicate, and its synthetic counterparts are designed to mimic this structure.[3] The term Laponite is often used as a synonym for synthetic this compound nanoparticles.[4]

Quantitative Data Comparison

The following tables summarize the key quantitative properties of representative grades of Laponite (Laponite RD) and this compound (this compound SHCa-1). These values are compiled from technical datasheets and scientific literature to provide a direct comparison.

Table 1: Physicochemical Properties

PropertyLaponite RDThis compound SHCa-1Source(s)
Particle Shape Disc-shapedLath-shaped crystals[2][4]
Particle Size (Diameter) ~25-30 nm~288 nm (length), ~43 nm (width)[2]
Particle Thickness ~1 nmNot specified[2]
Surface Area (BET) ~370 m²/g~63.2 m²/g
Cation Exchange Capacity (CEC) ~50-60 meq/100g~43.9 meq/100g[3]
pH (2% aqueous suspension) ~9.8Not specified
Bulk Density ~1000 kg/m ³Not specified

Table 2: Typical Chemical Composition (% by weight, dry basis)

ComponentLaponite RDThis compound (ideal formula)Source(s)
SiO₂ ~59.5%Not specified
MgO ~27.5%Not specified
Na₂O ~2.8%Not specified
Li₂O ~0.8%Not specified
Loss on Ignition ~8.0%Not specified
Ideal Formula Na⁺₀․₇[(Si₈Mg₅․₅Li₀․₃)O₂₀(OH)₄]⁻₀․₇Na₀․₃(Mg,Li)₃Si₄O₁₀(OH)₂[1][5]

Performance Characteristics: A Comparative Overview

Rheological Properties

Both Laponite and this compound are renowned for their ability to form thixotropic gels in aqueous dispersions, making them excellent rheology modifiers.

  • Laponite: Due to its smaller, uniform particle size, Laponite is known for forming clear, colorless gels at low concentrations (typically 2% or greater in water). These gels are highly thixotropic, meaning they exhibit high viscosity at rest and shear-thin to a low viscosity fluid when agitated. This property is particularly advantageous in applications requiring sprayability or injectability followed by rapid viscosity recovery.

  • This compound: Synthetic this compound also forms thixotropic gels. The larger, elongated particles of natural this compound may result in different gel strengths and clarity compared to Laponite. The rheological behavior of this compound suspensions is also highly dependent on factors like concentration, pH, and the presence of electrolytes.

Performance in Drug Delivery

The high surface area and cation exchange capacity of both clays make them attractive for drug delivery applications, enabling the loading and controlled release of cationic drug molecules.

  • Laponite: Its well-defined nanoparticle size and high purity make Laponite a popular choice for advanced drug delivery systems. The negatively charged faces of the Laponite discs can electrostatically bind to positively charged drug molecules, facilitating sustained release through an ion-exchange mechanism.

  • This compound: this compound also serves as an effective drug carrier. Its larger particle size might influence the drug loading capacity and release kinetics compared to Laponite.

Experimental Protocols

To ensure accurate and reproducible comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline structure and phase purity of the clays.

Methodology:

  • Sample Preparation:

    • Prepare an oriented sample by dispersing a small amount of the clay in deionized water to create a dilute suspension.

    • Deposit the suspension onto a glass slide and allow it to air-dry at room temperature to promote the preferred orientation of the clay platelets.

    • For analysis of swelling behavior, prepare additional slides and expose them to ethylene (B1197577) glycol vapor in a desiccator for at least 24 hours.

  • Instrument Parameters:

    • Use a powder X-ray diffractometer with Cu Kα radiation.

    • Set the scanning range from 2° to 70° 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the characteristic basal reflection (001) peak to determine the interlayer spacing (d-spacing).

    • Compare the d-spacing of the air-dried and ethylene glycol-solvated samples to assess the swelling capacity. This compound and Laponite typically show an expansion of the interlayer space upon glycolation.

    • Analyze the position of the (060) reflection to distinguish between dioctahedral and trioctahedral smectites.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, size, and shape of the clay nanoparticles.

Methodology:

  • Sample Preparation:

    • Prepare a very dilute aqueous suspension of the clay (e.g., 0.01-0.1 wt%).

    • Sonicate the suspension for a few minutes to ensure good dispersion and break up any agglomerates.

    • Place a drop of the suspension onto a carbon-coated copper TEM grid.

    • Allow the grid to air-dry completely before analysis.

  • Imaging:

    • Operate the TEM at an accelerating voltage of 80-200 kV.

    • Acquire images at various magnifications to observe the overall morphology and individual particle details.

Rheological Measurements

Objective: To characterize the flow behavior and viscoelastic properties of the clay dispersions.

Methodology:

  • Sample Preparation:

    • Prepare aqueous dispersions of the clays at various concentrations (e.g., 1-5 wt%).

    • Allow the dispersions to hydrate (B1144303) for a standardized period (e.g., 24 hours) to ensure full swelling and gel formation.

  • Instrumentation:

    • Use a rotational rheometer with a cone-plate or parallel-plate geometry.

  • Measurement Protocol:

    • Flow Curve: Perform a steady-state shear rate sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) and back to determine the viscosity as a function of shear rate and to assess thixotropic behavior.

    • Oscillatory Measurements: Conduct a frequency sweep at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G''). This provides information on the gel strength and structure.

    • Yield Stress: Employ a stress sweep or an amplitude sweep to determine the yield stress, which is the minimum stress required to initiate flow.

Visualizing Key Processes and Structures

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

Experimental_Workflow cluster_synthesis Clay Synthesis & Sourcing cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison Sourcing Source Laponite & this compound Samples XRD X-ray Diffraction (XRD) Sourcing->XRD TEM Transmission Electron Microscopy (TEM) Sourcing->TEM BET BET Surface Area Analysis Sourcing->BET CEC Cation Exchange Capacity (CEC) Sourcing->CEC Rheology Rheological Measurements Sourcing->Rheology Drug_Loading Drug Loading & Release Studies Sourcing->Drug_Loading Data_Analysis Comparative Data Analysis XRD->Data_Analysis TEM->Data_Analysis BET->Data_Analysis CEC->Data_Analysis Rheology->Data_Analysis Drug_Loading->Data_Analysis

Experimental workflow for the comparative study of Laponite and this compound.

Clay_Structures cluster_laponite Laponite (Idealized Structure) cluster_this compound This compound (Idealized Structure) Laponite Tetrahedral Sheet (SiO₂) Octahedral Sheet (MgO/LiO) Tetrahedral Sheet (SiO₂) Interlayer_L Na⁺ label_L Disc-shaped Nanoparticle (25-30 nm diameter) This compound Tetrahedral Sheet (SiO₂) Octahedral Sheet (MgO/LiO) Tetrahedral Sheet (SiO₂) Interlayer_H Na⁺ label_H Lath-shaped Platelets

Idealized 2:1 layered structures of Laponite and this compound.

Conclusion

The choice between Laponite and this compound depends heavily on the specific requirements of the application. Laponite's small, uniform, and highly pure nanoparticles make it an excellent candidate for high-performance applications where clarity, low viscosity under shear, and precise nanoparticle interactions are critical, such as in advanced drug delivery systems and clear coatings. This compound, both natural and synthetic, offers a robust and effective alternative for a wide range of applications, particularly where the specific rheological profile and larger particle size are advantageous.

For researchers and drug development professionals, a thorough evaluation of the properties outlined in this guide, in conjunction with empirical testing, will enable the informed selection of the most suitable synthetic clay to achieve desired product performance and experimental outcomes.

References

A Researcher's Guide to Characterizing the Purity of Synthetic Hectorite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic hectorite is paramount for achieving consistent and reliable results in pharmaceutical formulations and other advanced applications. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthetic this compound, complete with experimental data, detailed protocols, and workflow diagrams to aid in the selection of appropriate characterization methods.

Synthetic this compound, a trioctahedral smectite clay, is prized for its high purity and consistent properties compared to its natural counterpart. However, the synthesis process can sometimes yield impurities, most commonly other clay minerals such as stevensite and kerolite, as well as non-clay phases like carbonates and amorphous silica. These impurities can significantly alter the material's physicochemical properties, including its swelling capacity, rheology, and surface chemistry, thereby impacting its performance in final applications. Therefore, rigorous characterization of synthetic this compound is essential to confirm its purity and ensure its suitability for its intended use.

This guide focuses on four primary techniques for purity assessment: X-Ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and X-Ray Fluorescence (XRF).

Comparative Analysis of Characterization Techniques

Each analytical technique offers unique insights into the purity of synthetic this compound. The choice of technique will depend on the specific impurities of concern and the level of detail required.

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
X-Ray Diffraction (XRD) Diffraction of X-rays by the crystalline lattice of the material.Identifies crystalline phases and determines interlayer spacing (d-spacing).Excellent for identifying crystalline impurities like stevensite and kerolite. Can distinguish between swelling and non-swelling clays.Less sensitive to amorphous impurities. Quantification can be complex.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by molecular vibrations.Identifies functional groups and provides information about the mineral structure.Sensitive to the local chemical environment. Can distinguish between this compound, stevensite, and kerolite based on characteristic absorption bands.Can be difficult to quantify impurities. Spectra can be complex with overlapping bands.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Quantifies volatile components, such as water and carbonates, and provides information on thermal stability.Excellent for quantifying carbonate impurities and determining water content (adsorbed and structural).Does not directly identify the mineral phases responsible for weight loss.
X-Ray Fluorescence (XRF) Emission of characteristic X-rays from a material that has been excited by X-rays.Determines the elemental composition of the material.Provides a rapid and non-destructive analysis of the elemental makeup. Useful for detecting elemental impurities.Does not provide information on the mineralogical phases. Light elements can be challenging to detect.

Quantitative Data for Purity Assessment

The following tables summarize key quantitative data obtained from XRD, FTIR, and TGA that can be used to assess the purity of synthetic this compound.

Table 1: X-Ray Diffraction d(001)-Spacing Values for this compound and Common Impurities

The d(001) basal spacing is a critical parameter for identifying layered silicates. The response of this spacing to treatments such as ethylene (B1197577) glycol (EG) solvation and heating can differentiate between this compound and its common impurities.

MineralAir-Dried d(001) Spacing (Å)Ethylene Glycol Solvated d(001) Spacing (Å)Heated (550°C) d(001) Spacing (Å)
Synthetic this compound ~12.2 - 14.5[1][2]~16.8 - 17.1~9.6 - 10.0
Stevensite ~12.5 - 15.5~16.9 - 17.2~9.6 - 10.0 (collapses)
Kerolite ~9.6 - 10.0[3]No significant expansion[3]~9.6[3]

Note: The exact d-spacing values can vary depending on the interlayer cation and humidity.

Table 2: Key Fourier-Transform Infrared (FTIR) Absorption Bands for this compound and Impurities

FTIR spectroscopy allows for the identification of specific vibrational modes of functional groups within the clay structure.

MineralOH-Stretching Region (cm⁻¹)Si-O Stretching Region (cm⁻¹)Other Characteristic Bands (cm⁻¹)
Synthetic this compound ~3680-3695 (Mg₃-OH)[4]~1000-1020 (Si-O-Si)[5]~660 (Si-O-Mg), ~455 (Si-O)[5]
Stevensite ~3675-3685 (Mg₃-OH)~1010-1020 (Si-O-Si)Similar to this compound, but subtle shifts may be observed.
Kerolite ~3675 (Mg₃-OH)[4]~1018-1020 (Si-O-Si)[6]~670 (Si-O-Mg)[6]
Calcite (CaCO₃) --~1420-1430 (C-O stretching), ~875 (C-O out-of-plane bend)
Table 3: Thermogravimetric Analysis (TGA) Weight Loss Events for Purity Evaluation

TGA provides quantitative data on weight loss at different temperature ranges, corresponding to the removal of water and the decomposition of carbonates.

Temperature Range (°C)Weight Loss EventExpected Weight Loss for Pure this compound (%)Indication of Impurity
< 200 Dehydration (loss of adsorbed and interlayer water)10 - 20Varies with hydration state.
500 - 750 Dehydroxylation (loss of structural -OH groups)~4 - 6Significant deviation may indicate other hydrous phases.
> 600 Decomposition of carbonates (e.g., calcite)~0A distinct weight loss in this region indicates carbonate impurities.[7]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

X-Ray Diffraction (XRD) Protocol

Objective: To identify crystalline phases and determine their relative abundance.

Methodology:

  • Sample Preparation (Oriented Mount): a. Disperse ~25 mg of the synthetic this compound sample in 10 mL of deionized water. b. Agitate the suspension using a vortex mixer or sonicator for 5 minutes to ensure complete dispersion. c. Pipette the suspension onto a glass slide or a zero-background sample holder and allow it to air-dry at room temperature. This creates an oriented mount where the clay platelets are preferentially aligned parallel to the slide surface, enhancing the basal (00l) reflections.

  • Initial XRD Analysis (Air-Dried): a. Place the air-dried slide in the XRD instrument. b. Collect the diffraction pattern over a 2θ range of 2° to 40° using Cu Kα radiation.

  • Ethylene Glycol (EG) Solvation: a. Place the slide in a desiccator containing ethylene glycol. b. Heat the desiccator to 60°C for at least 8 hours to allow the ethylene glycol vapor to intercalate into the swelling clay layers. c. Immediately after removal from the desiccator, re-run the XRD analysis over the same 2θ range.

  • Heat Treatment: a. Heat a separate, air-dried slide in a furnace at 550°C for 2 hours. b. Allow the slide to cool in a desiccator to prevent rehydration. c. Perform the XRD analysis on the heated sample.

  • Data Analysis: a. Identify the mineral phases present by comparing the obtained d-spacing values with reference data from the International Centre for Diffraction Data (ICDD) database. b. Assess the purity by looking for the characteristic peaks of impurities such as stevensite and kerolite and their response to the EG and heat treatments.

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

Objective: To identify functional groups and structural characteristics of the synthetic this compound and potential impurities.

Methodology:

  • Sample Preparation (KBr Pellet): a. Thoroughly dry both the synthetic this compound sample and potassium bromide (KBr) powder in an oven at 110°C for at least 4 hours to remove any adsorbed water. b. In an agate mortar, mix approximately 1 mg of the dried sample with 200 mg of dried KBr. c. Grind the mixture until a fine, homogeneous powder is obtained. d. Press the powder in a pellet die under vacuum at a pressure of 7-10 tons for 2-3 minutes to form a transparent or semi-transparent pellet.

  • FTIR Analysis: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹) with a resolution of 4 cm⁻¹. c. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis: a. Identify the characteristic absorption bands for this compound, such as the Mg₃-OH stretching and Si-O stretching vibrations. b. Look for the presence of bands indicative of impurities, such as the characteristic bands of carbonates (e.g., calcite).

Thermogravimetric Analysis (TGA) Protocol

Objective: To quantify weight loss associated with dehydration, dehydroxylation, and the decomposition of impurities.

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the synthetic this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Analysis: a. Place the crucible in the TGA furnace. b. Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min. c. Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidation.

  • Data Analysis: a. Analyze the resulting TGA curve (weight % vs. temperature). b. Determine the weight loss in the distinct temperature regions corresponding to dehydration, dehydroxylation, and carbonate decomposition. c. The presence of a significant weight loss above 600°C is a strong indicator of carbonate impurities.

X-Ray Fluorescence (XRF) Protocol

Objective: To determine the elemental composition of the synthetic this compound.

Methodology:

  • Sample Preparation (Pressed Pellet): a. Mill the synthetic this compound sample to a fine powder (< 75 µm). b. Press the powder into a pellet using a hydraulic press. A binder, such as a wax, may be used to improve the pellet's durability.

  • XRF Analysis: a. Place the pellet in the XRF spectrometer. b. Analyze the sample using an appropriate program for light and heavy elements.

  • Data Analysis: a. The instrument's software will provide the elemental composition, typically reported as weight percent of the oxides (e.g., SiO₂, MgO, Li₂O, Na₂O). b. Compare the elemental composition to the theoretical formula of pure this compound [Na₀.₆₇(Mg₅.₃₃Li₀.₆₇)Si₈O₂₀(OH)₄] to identify any elemental impurities.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key characterization techniques.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation start Synthetic this compound Sample dispersion Disperse in DI Water start->dispersion mount Pipette onto Glass Slide & Air-Dry dispersion->mount xrd_air XRD Scan (Air-Dried) mount->xrd_air eg_solvation Ethylene Glycol Solvation (60°C, 8h) xrd_air->eg_solvation heat_treatment Heat Treatment (550°C, 2h) xrd_air->heat_treatment xrd_eg XRD Scan (EG Solvated) eg_solvation->xrd_eg analysis Compare d-spacings to reference data xrd_eg->analysis xrd_heat XRD Scan (Heated) heat_treatment->xrd_heat xrd_heat->analysis purity Assess Purity based on presence of impurity peaks and response to treatments analysis->purity

Caption: Workflow for XRD analysis of synthetic this compound purity.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation start Synthetic this compound Sample & KBr dry Dry Sample and KBr start->dry mix Mix and Grind dry->mix press Press into Pellet mix->press background Collect Background Spectrum (KBr) sample_scan Collect Sample Spectrum background->sample_scan subtract Subtract Background sample_scan->subtract identify Identify Characteristic Bands subtract->identify purity Assess Purity by detecting impurity bands identify->purity

Caption: Workflow for FTIR analysis of synthetic this compound purity.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Synthetic this compound Sample weigh Weigh 5-10 mg into TGA crucible start->weigh heat Heat from RT to 1000°C at 10°C/min under N₂ weigh->heat curve Analyze TGA curve (Weight % vs. Temp) heat->curve quantify Quantify weight loss in distinct regions curve->quantify purity Assess Purity based on weight loss in carbonate decomposition region quantify->purity

Caption: Workflow for TGA analysis of synthetic this compound purity.

References

validating the layer charge of synthetic hectorite

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to is crucial for researchers, scientists, and drug development professionals who rely on the precise physicochemical properties of these materials. The layer charge, a fundamental characteristic of synthetic hectorite, dictates its swelling behavior, cation exchange capacity, and interaction with other molecules, thereby influencing its performance in various applications, including drug delivery systems and rheology modification.

This guide provides a comparative overview of the three primary methods for determining the layer charge of synthetic this compound: the Structural Formula Method (SFM), the Alkylammonium Method (AAM), and the Cation Exchange Capacity (CEC) method. Each method is presented with a detailed experimental protocol, a summary of its advantages and limitations, and comparative data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Layer Charge Validation Methods

The selection of a method for depends on the specific requirements of the research, including the desired accuracy, the availability of specialized equipment, and the time constraints of the analysis. The following table summarizes the key aspects of the three primary methods.

FeatureStructural Formula Method (SFM)Alkylammonium Method (AAM)Cation Exchange Capacity (CEC) Method
Principle Calculation based on the elemental composition of the purified clay.Measurement of the basal spacing of the clay after intercalation with alkylammonium ions of varying chain lengths.Quantification of the total number of exchangeable cations that the clay can adsorb.
Typical Values for Synthetic this compound (e.g., Laponite) ~0.3-0.7 charges per formula unit (calculated)Generally yields lower values than SFM.50-150 cmol(+)/kg[1]
Advantages Provides a theoretical layer charge based on the material's composition.[2]Can determine the layer charge of individual mineral phases in a mixture and assess layer charge heterogeneity.[2]Relatively straightforward and provides a measure of the accessible charge sites.
Disadvantages Highly sensitive to impurities in the sample; does not account for variable edge charges.[2]Can be time-consuming; the results can be influenced by the arrangement of the alkylammonium ions in the interlayer space.[2]CEC is influenced by both layer charge and particle size/edge effects; the choice of exchange cation and pH can affect the results.[1]
Equipment Elemental analysis (e.g., ICP-OES, XRF)X-ray diffractometer (XRD)Spectrophotometer or titration equipment

Experimental Protocols

Structural Formula Method (SFM)

The Structural Formula Method is a theoretical calculation of the layer charge based on the elemental composition of the synthetic this compound.

Methodology:

  • Purification: Ensure the synthetic this compound sample is of high purity. Remove any soluble salts or other impurities by washing with deionized water.

  • Elemental Analysis: Determine the weight percentage of all constituent elements (e.g., Si, Mg, Li, Na, O, H) using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or X-ray Fluorescence (XRF).

  • Calculation of the Structural Formula: a. Normalize the elemental weight percentages to 100%. b. Convert the weight percentages to molar proportions by dividing by the respective atomic weights. c. Assuming a theoretical this compound formula unit of Naₓ(Mg₆-ₓLiₓ)Si₈O₂₀(OH)₄, allocate the molar proportions of the cations to the tetrahedral and octahedral sheets based on their ionic radii and known substitutions for this compound. For synthetic this compound, Si is typically in the tetrahedral sheet, while Mg and Li are in the octahedral sheet. d. Calculate the net charge of the tetrahedral and octahedral sheets. The layer charge per half unit cell [O₁₀(OH)₂] is the sum of the net charges of these sheets.

Logical Relationship for SFM Calculation

cluster_0 Elemental Analysis cluster_1 Calculation A Synthetic this compound Sample B Elemental Composition (wt%) A->B ICP-OES/XRF C Molar Proportions B->C D Cation Allocation to Sheets C->D E Sheet Charge Calculation D->E F Layer Charge E->F

Caption: Workflow for the Structural Formula Method (SFM).

Alkylammonium Method (AAM)

The Alkylammonium Method is an experimental technique that determines the layer charge by measuring the swelling of the clay in the presence of a series of n-alkylammonium ions of varying chain lengths.

Methodology:

  • Preparation of Alkylammonium Solutions: Prepare a series of n-alkylammonium chloride solutions with varying alkyl chain lengths (e.g., from C₆ to C₁₈). Dissolve the corresponding n-alkylamine in a water-ethanol mixture and titrate with hydrochloric acid to a pH of 7.[3]

  • Cation Exchange: a. Disperse a known amount of the synthetic this compound in each of the alkylammonium solutions. b. Heat the suspensions (e.g., at 65°C) for a sufficient time (e.g., 24 hours) to ensure complete cation exchange.[2] c. Wash the treated this compound samples repeatedly with a water-ethanol mixture to remove excess alkylammonium salt.[3] d. Dry the samples, for instance, in a vacuum oven at 60°C.

  • X-ray Diffraction (XRD) Analysis: a. Prepare oriented mounts of the dried, alkylammonium-exchanged this compound samples on glass slides. b. Obtain the XRD patterns for each sample, focusing on the (001) basal reflection. c. Determine the d₀₀₁-spacing for each alkylammonium-treated sample.

  • Data Analysis: a. Plot the basal spacing (d₀₀₁) as a function of the number of carbon atoms in the alkyl chain. b. The arrangement of the alkylammonium ions in the interlayer space (monolayer, bilayer, or paraffin-type arrangement) depends on the layer charge and the alkyl chain length. The transition from a bilayer to a paraffin-type arrangement is particularly sensitive to the layer charge. c. The layer charge (ξ) can be calculated from the basal spacing data using the following relationship for the area per alkylammonium ion (A) and the layer charge: ξ = e / (2 * A), where 'e' is the elementary charge. The area 'A' is derived from the arrangement of the alkyl chains in the interlayer, which is inferred from the d-spacing.

Experimental Workflow for AAM

A Prepare Alkylammonium Solutions (C6-C18) B Disperse this compound in Solutions A->B C Heat for Cation Exchange B->C D Wash to Remove Excess Salt C->D E Dry the Exchanged Samples D->E F Prepare Oriented XRD Mounts E->F G Acquire XRD Patterns (001 reflection) F->G H Plot d-spacing vs. Alkyl Chain Length G->H I Determine Layer Charge from Interlayer Arrangement H->I

Caption: Experimental workflow for the Alkylammonium Method (AAM).

Cation Exchange Capacity (CEC) Method using Copper-Triethylenetetramine (Cu-trien)

The CEC method quantifies the total amount of exchangeable cations that a clay can hold. The Cu-trien method is a common and reliable colorimetric technique.

Methodology:

  • Preparation of Cu-trien Solution: Prepare a stock solution of the copper-triethylenetetramine complex. Dissolve a known amount of copper sulfate (B86663) in deionized water and slowly add triethylenetetramine (B94423) until the solution turns a deep blue color, indicating the formation of the [Cu(trien)]²⁺ complex. Adjust the pH to the desired value (typically around 7).

  • Cation Exchange: a. Weigh a precise amount of the synthetic this compound into a centrifuge tube. b. Add a known volume of the Cu-trien solution to the this compound sample. c. Agitate the mixture for a set period (e.g., 2 hours) to allow for complete exchange of the native cations with the [Cu(trien)]²⁺ complex. d. Centrifuge the suspension to separate the solid this compound from the supernatant.

  • Analysis: a. Carefully collect the supernatant. b. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the Cu-trien complex (around 620 nm). c. Prepare a calibration curve using standard solutions of the Cu-trien complex of known concentrations.

  • Calculation of CEC: a. From the calibration curve, determine the concentration of the Cu-trien complex remaining in the supernatant. b. Calculate the amount of Cu-trien complex that was adsorbed by the this compound. c. The CEC, expressed in cmol(+)/kg, is calculated using the following formula: CEC = [ (Initial moles of Cu-trien) - (Moles of Cu-trien in supernatant) ] / (mass of this compound in kg) * 2 * 100 (The factor of 2 accounts for the +2 charge of the copper complex).

Experimental Workflow for CEC (Cu-trien) Method

A Prepare Cu-trien Solution B Add this compound to Cu-trien Solution A->B C Agitate for Cation Exchange B->C D Centrifuge to Separate Solid C->D E Collect Supernatant D->E F Measure Absorbance of Supernatant E->F G Determine Adsorbed Cu-trien from Calibration Curve F->G H Calculate Cation Exchange Capacity G->H

References

A Comparative Guide to the Adsorption Capacity of Natural vs. Synthetic Hectorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adsorption performance between natural and synthetic hectorite, supported by experimental data. Understanding the differences in their adsorption capacities is crucial for applications ranging from wastewater treatment to drug delivery systems.

Executive Summary

This compound, a smectite clay mineral, is a valuable adsorbent due to its layered structure and cation exchange properties. Both naturally occurring this compound and its synthetic analogue, Laponite, are utilized in various scientific and industrial applications. While structurally similar, their origins and inherent properties can lead to differences in their adsorption performance. This guide delves into these differences, presenting a comparative analysis based on available experimental data.

Characterization of Natural and Synthetic this compound

A fundamental understanding of the physicochemical properties of both natural and synthetic this compound is essential for interpreting their adsorption behavior.

Natural this compound (SHCa-1): Sourced from the Hector Mine in California, SHCa-1 is a well-characterized natural this compound. It is a trioctahedral smectite with a composition that includes magnesium, lithium, and silicon. However, natural clays (B1170129) often contain impurities. For instance, SHCa-1 contains approximately 50% smectite, with the remainder being calcite (43%), dolomite (B100054) (3%), quartz (3%), and other minerals[1][2]. The presence of these impurities can influence its surface chemistry and overall adsorption capacity. It has a cation-exchange capacity (CEC) of 43.9 meq/100 g and a Brunauer–Emmett–Teller (BET) surface area of 63.2 m²/g[1].

Synthetic this compound (Laponite RD): Laponite RD is a widely used synthetic this compound. A key advantage of synthetic this compound is its high purity and controlled composition[3]. Laponite particles are typically uniform, disk-shaped nanocrystals with a diameter of about 25 nm and a thickness of approximately 1 nm[1]. However, studies have shown that some synthetic hectorites, including Laponite, may not be pure phases and can be mixtures of this compound, stevensite, and kerolite[1][4]. The chemical composition of Laponite RD is designed to mimic natural this compound, and it exhibits a layered silicate (B1173343) structure[5].

Comparative Adsorption Capacity: A Data-Driven Analysis

Direct comparative studies on the adsorption capacity of unmodified natural and synthetic this compound for the same adsorbate under identical conditions are limited in the readily available literature. However, we can infer their relative performance by examining their cation exchange capacities and data from studies on similar materials.

The cation exchange capacity (CEC) is a critical parameter that governs the adsorption of cationic species. A study comparing the CEC of Na-saturated natural this compound (SHCa-1) and synthetic Laponite® RD found their CEC values to be quite similar under specific pH conditions. At a pH of approximately 8-9, the CEC for both was around 80 cmol(+)/kg.

To provide a framework for comparison, the following table presents a hypothetical comparison based on the general properties of natural and synthetic this compound. Note: The quantitative values in this table are illustrative and will be populated with specific comparative experimental data as it becomes available in the literature.

AdsorbentAdsorbateLangmuir Maximum Adsorption Capacity (q_max) (mg/g)Freundlich Constant (K_F) ((mg/g)(L/mg)^(1/n))Reference
Natural this compound (SHCa-1) Methylene (B1212753) BlueData not available in direct comparisonData not available in direct comparison
Synthetic this compound (Laponite RD) Methylene BlueData not available in direct comparisonData not available in direct comparison

Experimental Protocols

To ensure the reproducibility and validity of adsorption studies, a standardized experimental protocol is essential. The following outlines a typical batch adsorption experiment methodology.

Batch Adsorption Experimental Protocol

A batch adsorption study is a common method to evaluate the adsorption capacity of a material[11].

  • Preparation of Adsorbate Solution: A stock solution of the target adsorbate (e.g., methylene blue, a heavy metal salt) of a known concentration is prepared using deionized water. Serial dilutions are then made to obtain a range of initial concentrations.

  • Adsorption Experiment:

    • A precise amount of the adsorbent (natural or synthetic this compound) is added to a series of flasks.

    • A fixed volume of the adsorbate solution with a known initial concentration is added to each flask.

    • The flasks are then agitated in a shaker at a constant temperature and speed for a predetermined period to reach equilibrium[12].

    • The pH of the solution is monitored and adjusted as needed using dilute acid or base[11].

  • Analysis:

    • After reaching equilibrium, the solid adsorbent is separated from the solution by centrifugation or filtration[12].

    • The concentration of the adsorbate remaining in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry for dyes or atomic absorption spectroscopy for heavy metals[11].

  • Data Analysis:

    • The amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following mass balance equation: q_e = (C_0 - C_e) * V / m where:

      • C_0 is the initial adsorbate concentration (mg/L)

      • C_e is the equilibrium adsorbate concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • The equilibrium data is then fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the adsorption capacity and intensity.

Adsorption Isotherm Models

Adsorption isotherms describe how adsorbates interact with adsorbents. The Langmuir and Freundlich models are two of the most commonly used models to analyze adsorption data.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir equation is:

1/q_e = 1/(q_max * K_L * C_e) + 1/q_max

where:

  • q_max is the maximum monolayer adsorption capacity (mg/g)

  • K_L is the Langmuir constant related to the energy of adsorption (L/mg)

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. The linear form of the Freundlich equation is:

log(q_e) = log(K_F) + (1/n) * log(C_e)

where:

  • K_F is the Freundlich constant indicative of the relative adsorption capacity ((mg/g)(L/mg)^(1/n))

  • n is the Freundlich intensity parameter, which indicates the favorability of the adsorption process.

Logical Workflow for Adsorption Studies

The following diagram illustrates the logical workflow of a typical batch adsorption study.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Adsorbent Adsorbent Preparation (Natural/Synthetic this compound) Batch_Exp Batch Adsorption Experiment Adsorbent->Batch_Exp Adsorbate Adsorbate Solution Preparation Adsorbate->Batch_Exp Equilibrium Equilibration Batch_Exp->Equilibrium Separation Solid-Liquid Separation Equilibrium->Separation Concentration Concentration Analysis Separation->Concentration Data_Analysis Data Analysis (Isotherm Modeling) Concentration->Data_Analysis Comparison Comparative Adsorption Capacity Data_Analysis->Comparison

Caption: Workflow of a typical batch adsorption experiment.

Conclusion

Both natural and synthetic this compound are effective adsorbents with distinct characteristics. Synthetic this compound offers the advantage of high purity and controlled synthesis, which can lead to more consistent and predictable adsorption performance. Natural this compound, while potentially more cost-effective, can have its adsorption capacity influenced by the presence of impurities. The choice between natural and synthetic this compound will ultimately depend on the specific application, the required purity, and cost considerations. Further direct comparative studies are needed to provide more definitive quantitative data on their relative adsorption capacities for a wider range of pollutants.

References

spectroscopic analysis of ion-exchanged hectorite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Ion-Exchanged Hectorite

This guide provides a comparative overview of key spectroscopic techniques used to analyze ion-exchanged this compound, a layered silicate (B1173343) clay mineral of significant interest in materials science, catalysis, and drug delivery. The ability of this compound to exchange its native interlayer cations (typically Na+) for a wide variety of other cations—ranging from simple metal ions to complex organic molecules—is central to its functionality. Spectroscopic analysis is crucial for confirming successful ion exchange, understanding the interaction between the exchanged ion and the clay structure, and characterizing the resulting material's properties.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection and application of appropriate analytical methods.

The Ion Exchange Process in this compound

This compound possesses a 2:1 layered structure, with an octahedral sheet of magnesium and lithium sandwiched between two tetrahedral sheets of silica. Isomorphic substitution of Li+ for Mg2+ in the octahedral layer creates a net negative charge on the layers, which is balanced by exchangeable cations residing in the interlayer space.[1] The ion exchange process involves the replacement of these native cations with other cations from a solution.

Ion_Exchange_Process cluster_0 Pristine Pristine this compound (e.g., Na+-Hectorite) p1 + Pristine->p1 Solution Cation Solution (e.g., CoCl2, NiCl2) Solution->p1 Exchanged Ion-Exchanged this compound (e.g., Co2+-Hectorite) Exchanged->p2 Washing & Drying Byproduct Byproduct Solution (e.g., NaCl) p1->Exchanged Mixing & Stirring p2->Byproduct

Caption: Workflow of the ion exchange process in this compound.

Spectroscopic Techniques: A Comparison

Several spectroscopic techniques are employed to study ion-exchanged hectorites. The choice of method depends on the specific information required, such as the chemical state of the exchanged ion, its location within the clay structure, and its interaction with the silicate layers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules and is highly sensitive to changes in the local environment of functional groups within the this compound structure, such as hydroxyl (-OH) groups and silicate (Si-O) groups.

Experimental Protocol:

  • Sample Preparation: The KBr pressed disk technique is commonly used. A small amount of the dried this compound sample (approx. 1 mg) is mixed with spectroscopic grade KBr (approx. 200 mg) and ground to a fine powder. The mixture is then pressed into a transparent pellet under high pressure.[2] Alternatively, for studying hydration/dehydration, self-supporting films can be prepared.[2]

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000–400 cm⁻¹) using an FTIR spectrometer.[3]

  • Analysis: Changes in the position, shape, and intensity of vibrational bands, particularly the OH-stretching and Si-O stretching bands, are analyzed to infer the effects of ion exchange.[4][5]

Comparative Data: FTIR Vibrational Frequencies (cm⁻¹)

Vibrational ModePristine this compoundAcid-Treated this compound (H+)[5]Cu(II)-Exchanged this compound[4]Notes
OH-Stretching~3680[4]Intensity decreases-Indicates changes in the octahedral layer.
Si-O Stretching1014, 455[4]Appearance of a band at 1072Becomes sharperReflects modifications to the tetrahedral silicate sheet.
OH Bending660[4]-Becomes sharperSensitive to interlayer and structural changes.
Mg-O Vibrations538[4]-Becomes sharperRelates to the octahedral sheet structure.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within the top 1-10 nm of a material's surface. It is particularly useful for directly observing the exchanged cations and quantifying their presence.[6]

Experimental Protocol:

  • Sample Preparation: A small amount of the dry powder sample is mounted on a sample holder using double-sided adhesive tape.

  • Data Acquisition: The sample is introduced into an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of these electrons.[7][8]

  • Data Analysis: The binding energy of the photoelectrons is calculated. Spectra are often charge-corrected by referencing the C 1s peak to 285.0 eV.[9] High-resolution scans of specific elements (e.g., Co 2p, Ni 2p, Si 2p) are used to determine chemical states and relative atomic concentrations.[7]

Comparative Data: XPS Binding Energies (eV)

Element (Orbital)Na-HectoriteCo(II)-Exchanged this compound[7]Ni(II)-Exchanged this compound[7]Notes
Si 2p~102.8--Can shift upon strong interaction with interlayer species.[6]
Mg 2p~50.1--Core level of the octahedral sheet.
O 1s~531.6~531.6~531.6Comprises signals from the silicate lattice, hydroxyls, and water.
Co 2p₃/₂-782.0-Confirms presence and chemical state of Cobalt.
Ni 2p₃/₂--856.5Confirms presence and chemical state of Nickel.

XPS studies have shown that for Co²+ and Ni²+ exchanged onto this compound, the ions are sorbed in a common "MO₆" ligand environment. The technique can also differentiate between ions that are easily washed away (labile) and those more strongly bound through ion exchange at broken bond and interlamellar sites.[7]

UV-Visible (UV-Vis) Spectroscopy

While not a direct probe of the clay structure, UV-Vis spectroscopy is a powerful indirect method used in ion-exchange studies. It is primarily employed to measure the concentration of the exchanging cation in the solution before and after equilibration with the this compound. This allows for the calculation of the amount of cation adsorbed and the Cation Exchange Capacity (CEC) of the clay.

Experimental Protocol (Cu-trien method for CEC):

  • Sample Preparation: A known mass of this compound is mixed with a solution of copper-triethylenetetramine (Cu-trien) of known concentration and pH.[10]

  • Equilibration: The mixture is shaken for a specified time to allow the [Cu(trien)]²⁺ complex to exchange with the native cations in the this compound.

  • Separation: The solid this compound is separated from the solution by centrifugation.

  • Data Acquisition: The absorbance of the supernatant is measured using a UV-Vis spectrometer at the wavelength of maximum absorbance for the Cu-trien complex (~575 nm).[10]

  • Calculation: The change in concentration of the Cu-trien complex in the solution is used to calculate the amount of cation adsorbed by the clay, yielding the CEC value.

Comparative Data: Cation Exchange Capacity (CEC)

MaterialMethodCEC (cmol(+)/kg or meq/100g)pHReference
This compound (SHCa-1)Cu-trien83 ± 17.9[10]
Laponite® RD (Synthetic this compound)Cu-trien79 ± 18.9[10]
Wyoming Clay (Montmorillonite)Ammonia Electrode~80-[11]
Arizona Clay (Montmorillonite)Ammonia Electrode~120-[11]

General Analytical Workflow

The follows a logical progression from material preparation to final interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Pristine this compound exchange Ion Exchange with Target Cation start->exchange wash Wash & Dry exchange->wash ftir FTIR wash->ftir xps XPS wash->xps other Other Methods (UV-Vis, Raman) wash->other process Spectral Processing (Baseline Correction, Peak Fitting) ftir->process xps->process other->process interpret Interpretation (Band Shifts, BE changes, Quantification) process->interpret conclusion Structural & Chemical Characterization interpret->conclusion

Caption: General workflow for spectroscopic analysis.

Conclusion

The is essential for its characterization and development in various applications.

  • FTIR spectroscopy is invaluable for observing changes in the clay's structural backbone upon ion exchange.

  • XPS provides direct, surface-sensitive evidence of the exchanged cations and their chemical state.

  • UV-Vis spectroscopy serves as a robust and accessible method for quantifying the extent of ion exchange through CEC measurements.

Together, these techniques provide a comprehensive picture of the modified this compound material. By comparing data from different ion-exchanged forms and with other clay minerals, researchers can gain a deeper understanding of the structure-property relationships that govern the performance of these versatile materials.

References

Assessing the In Vivo Biocompatibility of Hectorite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo biocompatibility of novel materials is paramount for advancing biomedical applications. Hectorite, a naturally occurring smectite clay mineral, has garnered significant interest as a biomaterial for drug delivery, tissue engineering, and wound healing. This guide provides a comprehensive comparison of this compound's in vivo biocompatibility with other relevant clay minerals, supported by experimental data and detailed methodologies.

Executive Summary

This compound and its synthetic analogue, Laponite, generally exhibit good biocompatibility in preclinical in vivo studies. Evidence from subcutaneous implantation and wound healing models suggests minimal inflammatory responses and good tissue integration. However, a comprehensive understanding of its long-term systemic effects, biodistribution, and clearance requires further investigation. This guide synthesizes available in vivo data for this compound and compares it with bentonite (B74815) (montmorillonite), another widely studied smectite clay, to provide a clearer perspective on its potential for clinical translation.

In Vivo Biocompatibility Assessment: this compound vs. Alternatives

The following tables summarize key in vivo biocompatibility data for this compound and bentonite, focusing on wound healing and subcutaneous implantation studies.

Table 1: In Vivo Wound Healing Performance
ParameterThis compound (Hydrogel)Bentonite (Paste)Experimental Details
Animal Model -Rabbit4cm full-thickness cutaneous wound
Wound Closure Qualitative evidence of promoting wound closure.[1]Significant reduction in wound size over 13 days.[2]Wound size measured with a measuring tape at days 3, 7, and 13.[2]
Histological Findings -Reduced inflammatory reaction, increased fibroblast proliferation, and enhanced collagen deposition over 2 weeks.[2]H&E staining of wound tissue.[2]
Inflammation -Semi-quantitative reduction from "intense" to "mild" over 2 weeks.[2]Histological grading (+ to ++++).[2]

Note: Direct comparative in vivo wound healing studies for this compound with quantitative data are limited in the reviewed literature.

Table 2: Subcutaneous Implantation Studies
ParameterThis compound (0.5% Hydrogel)BentoniteExperimental Details
Animal Model C57BL/6 Mice-Subcutaneous injection in the dorsum.
Inflammatory Response No significant inflammatory response observed.-H&E staining of tissues surrounding the implantation site.
Systemic Toxicity No significant changes in blood biochemistry (ALP, GPT, GOT).Reports suggest low systemic toxicity in rodents even at high doses.[3]Blood samples analyzed at day 14 post-implantation.
Biodegradation Gradual degradation observed over 14 days.-Measurement of hydrogel weight and volume.
Organ Pathology No obvious pathological changes in vital organs (liver, kidney, etc.).Most in vivo experiments in rodents show no clear evidence of systemic toxicity.[3]H&E staining of major organs.

Note: The data for this compound is from a single study and further research is needed to confirm these findings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of protocols employed in the cited in vivo studies.

Wound Healing Model (Rabbit)

This protocol is based on a study evaluating the wound healing properties of bentonite paste.[2]

  • Animal Model: Healthy rabbits are selected and acclimatized.

  • Wound Creation: A 4 cm long full-thickness cutaneous wound is created on the dorsal side of the rabbit under aseptic conditions.

  • Treatment: The wound is treated with a paste of the test material (e.g., bentonite mixed with normal saline) on alternate days.

  • Macroscopic Evaluation: Wound size is measured using a measuring tape at predetermined time points (e.g., days 3, 7, and 13).

  • Histological Analysis: Tissue biopsies from the wound site are collected at different time points, fixed in 10% formalin, and processed for hematoxylin (B73222) and eosin (B541160) (H&E) staining. Parameters such as inflammatory cell infiltration, fibroblast proliferation, and collagen deposition are evaluated semi-quantitatively.

Subcutaneous Implantation Model (Mouse)

This protocol is based on a study assessing the histocompatibility of a this compound hydrogel.

  • Animal Model: C57BL/6 mice are used for the study.

  • Implantation: A specific volume (e.g., 100 μL) of the sterile hydrogel is injected subcutaneously into the dorsum of the mice.

  • Observation: The animals are monitored for any signs of adverse reactions at the implantation site and systemically.

  • Biodegradation Assessment: At selected time points (e.g., days 3, 7, and 14), the hydrogel implants are explanted, and their weight and volume are measured to assess degradation.

  • Histological Analysis: The tissue surrounding the implantation site and major organs (liver, spleen, kidneys, etc.) are harvested, fixed, and processed for H&E staining to evaluate the local inflammatory response and any potential systemic toxicity.

  • Blood Biochemistry: Blood samples are collected to analyze markers of organ function, such as alkaline phosphatase (ALP), glutamic-pyruvic transaminase (GPT), and glutamic-oxalacetic transaminase (GOT).

Signaling Pathways in Biocompatibility

The interaction of nanomaterials with cells can trigger various signaling pathways that govern the inflammatory and healing responses. While direct in vivo evidence for this compound is scarce, studies on other nanoparticles provide insights into potentially relevant pathways.

Workflow for Investigating Nanoparticle-Induced Signaling Pathways

G cluster_0 In Vivo Exposure cluster_1 Cellular Interaction & Response cluster_2 Signaling Pathway Activation cluster_3 Biological Outcome Nanoparticle Nanoparticle (e.g., this compound) Animal_Model Animal Model Nanoparticle->Animal_Model Administration Cell_Interaction Interaction with Immune Cells Animal_Model->Cell_Interaction ROS_Production ROS Production Cell_Interaction->ROS_Production Cytokine_Release Cytokine/Chemokine Release Cell_Interaction->Cytokine_Release TGF_beta TGF-β Pathway Cell_Interaction->TGF_beta MAPK MAPK Pathway (p38, ERK, JNK) ROS_Production->MAPK NF_kB NF-κB Pathway Cytokine_Release->NF_kB Inflammation Inflammation MAPK->Inflammation NF_kB->Inflammation Wound_Healing Wound Healing TGF_beta->Wound_Healing Fibrosis Fibrosis TGF_beta->Fibrosis

Caption: Workflow of nanoparticle interaction with biological systems and activation of key signaling pathways.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, including p38, ERK, and JNK, is a crucial regulator of cellular responses to external stimuli, including nanoparticles.[4][5] Activation of the MAPK pathway can lead to the production of pro-inflammatory cytokines.[4]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response.[6] Upon activation by stimuli such as nanoparticles, it can induce the expression of various pro-inflammatory genes.[6]

  • Transforming Growth Factor-beta (TGF-β) Pathway: The TGF-β signaling pathway plays a pivotal role in all phases of wound healing, including inflammation, angiogenesis, and tissue remodeling.[7][8][9] It is essential for both normal tissue repair and the development of fibrosis.[8][10]

Conclusion and Future Directions

The available in vivo data suggests that this compound is a promising biocompatible material for various biomedical applications. However, to facilitate its clinical translation, further rigorous and standardized in vivo studies are imperative. Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vivo comparisons of this compound with other clay minerals and standard-of-care materials.

  • Long-term Toxicity: Comprehensive long-term studies to assess chronic toxicity, carcinogenicity, and reproductive toxicity.

  • Pharmacokinetics and Biodistribution: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound nanoparticles after systemic administration.

  • Mechanism of Action: In-depth investigation of the cellular and molecular mechanisms, including the specific signaling pathways, that govern the in vivo biological response to this compound.

By addressing these knowledge gaps, the scientific and medical communities can confidently harness the unique properties of this compound for the development of safe and effective next-generation therapies.

References

Hectorite in Catalysis: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hectorite, a trioctahedral smectite clay mineral, has garnered significant interest as a versatile and efficient catalyst and catalyst support in a variety of organic reactions. Its unique layered structure, high cation exchange capacity, and the ability to be modified to tune its acidic and basic properties make it a compelling alternative to traditional catalysts. This guide provides an objective comparison of this compound's performance with other catalytic systems, supported by experimental data, detailed protocols, and visual representations of key processes.

Performance Comparison in Key Catalytic Reactions

The catalytic efficacy of this compound is best illustrated through its application in diverse chemical transformations. Below, we compare its performance against other catalysts in three key reactions: ether formation, Fenton degradation of phenol (B47542), and the production of furfural (B47365) from xylose.

Ether Formation: Synthesis of Tetrahydropyranyl Ether

The acid-catalyzed protection of alcohols as tetrahydropyranyl (THP) ethers is a fundamental transformation in organic synthesis. Mildly acid-treated clays (B1170129) have been explored as heterogeneous catalysts for this reaction.

Table 1: Comparison of Catalytic Performance in the Synthesis of Tetrahydropyranyl Ether

CatalystReaction ConditionsProduct Yield (%)Reference
Acid-Treated Montmorillonite (B579905) (SAz-1)Methanol (B129727), 2,3-dihydropyran, room temperature80[1]
Acid-Treated this compoundMethanol, 2,3-dihydropyran, room temperature0[1]

Analysis: In the synthesis of tetrahydropyranyl ether from methanol and 2,3-dihydropyran, acid-treated montmorillonite demonstrates significant catalytic activity, affording an 80% yield of the desired product.[1] In stark contrast, acid-treated this compound shows no catalytic activity under the same conditions. This difference is attributed to the nature of the acid sites. In montmorillonite, acid treatment releases Al³⁺ and Fe³⁺ ions, which are strong enough Lewis acids to catalyze the reaction.[1] Conversely, the acid sites in this compound are associated with interlayer Mg²⁺ and Li⁺, which are not sufficiently acidic to promote this particular ether formation.[1]

Fenton Degradation of Phenol

Heterogeneous Fenton and Fenton-like processes are advanced oxidation techniques for wastewater treatment. This compound can serve as a robust support for iron oxide nanoparticles, creating a stable and reusable catalyst for the degradation of organic pollutants like phenol.

Table 2: Comparison of Catalytic Performance in the Fenton Degradation of Phenol

CatalystReaction ConditionsPhenol Degradation Rate (%)Reusability (after 5 cycles)Reference
Fe₂O₃/HectoritepH 3, 60 °C, 0.5 g/L catalyst, 3 h99.2795.72% degradation rate[2]

Analysis: An Fe₂O₃/hectorite composite, synthesized via a steam-assisted one-pot method, exhibits excellent catalytic activity in the Fenton degradation of phenol, achieving a 99.27% degradation rate in 3 hours.[2] A key advantage of this this compound-based catalyst is its high stability and reusability, with the degradation rate only dropping to 95.72% after five consecutive cycles.[2] This highlights the role of this compound in preventing the agglomeration and leaching of the active iron oxide nanoparticles.

Production of Furfural from Xylose

The dehydration of xylose to furfural is a crucial reaction in the conversion of biomass to valuable platform chemicals. Solid acid catalysts are sought to replace corrosive mineral acids in this process.

Table 3: Comparison of Catalytic Performance in the Production of Furfural from Xylose

CatalystXylose SourceReaction ConditionsFurfural Yield (%)Reference
Protonated Fluorothis compound (H-FH)Commercial XyloseMicrowaves, toluene (B28343) co-solvent, 1 h20[3]
Protonated Fluorothis compound (H-FH)Almond Shell ExtractMicrowaves, toluene co-solvent, 1 h60[3]
H-Beta ZeoliteNot specifiedNot specifiedLower total acidity per m² than H-FH[3]

Analysis: Protonated fluorothis compound (H-FH) proves to be an efficient catalyst for the microwave-assisted conversion of xylose to furfural.[3] Interestingly, the furfural yield is significantly higher when using a real biomass source (almond shell extract, 60% yield) compared to commercial xylose (20% yield), suggesting a potential synergistic effect with components in the biomass extract.[3] Notably, the H-FH catalyst possesses a total acidity per square meter that is fourteen times higher than the reference H-beta zeolite catalyst, indicating the potential for superior performance.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance.

Synthesis of Tetrahydropyranyl Ether

Catalyst Preparation: Mild acid treatment of this compound and montmorillonite (SAz-1) is performed to generate acid sites. The specific conditions for the acid treatment were not detailed in the provided search results but typically involve treating the clay with a mineral acid (e.g., HCl or H₂SO₄) at a specific concentration and temperature for a defined period, followed by washing and drying.

Catalytic Reaction: The catalytic activity is evaluated in an ether-forming test reaction between 2,3-dihydropyran and methanol. While the exact stoichiometry and catalyst loading were not specified in the abstracts, a typical procedure would involve stirring a mixture of the alcohol and dihydropyran in the presence of the acid-treated clay catalyst at room temperature. The reaction progress would be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Fenton Degradation of Phenol

Catalyst Synthesis (Fe₂O₃/Hectorite): A steam-assisted one-pot method is employed.[2]

  • A polymerized ferric chloride slurry is prepared by slowly adding a 0.2 mol/dm³ NaOH solution to a 0.2 mol/dm³ FeCl₃ solution with strong stirring.[2]

  • A separate slurry is formed by uniformly mixing LiF, active magnesium oxide (MgO), and precipitated silica (B1680970) (SiO₂).[2]

  • The two slurries are combined and subjected to a steam-assisted synthesis process, followed by calcination to form the Fe₂O₃/hectorite composite.[2]

Catalytic Reaction:

  • The Fenton reaction is carried out in a flask with continuous stirring.[2]

  • The reaction solution consists of a 150 cm³ mixture of phenol (200 mg/dm³) and H₂O₂ (0.15 wt.%).[2]

  • The pH of the solution is adjusted to 3 using HNO₃ and NaOH solutions.[2]

  • The Fe₂O₃/hectorite catalyst is added at a dosage of 0.5 g/dm³.[2]

  • The reaction is conducted at 60 °C for 3 hours.[2]

  • To stop the reaction, the solution is rapidly cooled in an ice water bath.[2]

  • The catalyst is separated by filtration for subsequent reuse after washing and drying.[2]

Production of Furfural from Xylose

Catalyst Preparation (Protonated Fluorothis compound): The synthesis of fluorothis compound involves a high-temperature reaction, followed by proton exchange to create the acidic catalyst (H-FH). The provided information did not contain a detailed step-by-step protocol for this synthesis.

Catalytic Reaction:

  • The reaction is performed under microwave irradiation.[3]

  • Xylose (either commercial or from a biomass extract) is used as the substrate.[3]

  • Toluene is employed as a co-solvent.[3]

  • The protonated fluorothis compound (H-FH) is used as the catalyst.[3]

  • The reaction is carried out for 1 hour.[3]

Visualizing Catalytic Processes

Diagrams illustrating reaction pathways and experimental workflows provide a clearer understanding of the underlying chemistry and experimental design.

CatalyticCycle_EtherFormation cluster_catalyst Acid-Treated Clay Surface AcidSite Lewis Acid Site (e.g., Al³⁺) Dihydropyran 2,3-Dihydropyran OxocarbeniumIon Oxocarbenium Ion Intermediate Dihydropyran->OxocarbeniumIon Protonation Methanol Methanol ProtonatedMethanol Protonated Methanol Methanol->ProtonatedMethanol Protonation by Acid Site THPEther Tetrahydropyranyl Ether ProtonatedMethanol->THPEther OxocarbeniumIon->THPEther Nucleophilic Attack by Methanol

Caption: Acid-catalyzed formation of tetrahydropyranyl ether.

FentonReaction_PhenolDegradation cluster_catalyst Fe₂O₃/Hectorite Catalyst Fe(III) ≡Fe(III) on this compound Fe(II) ≡Fe(II) on this compound Fe(III)->Fe(II) Reduction OH_radical •OH (Hydroxyl Radical) Fe(II)->OH_radical Generates H2O2 H₂O₂ H2O2->Fe(II) Reacts with Phenol Phenol OH_radical->Phenol Attacks DegradationProducts Degradation Products (CO₂, H₂O, etc.) Phenol->DegradationProducts Oxidized to

Caption: Fenton-like degradation of phenol using Fe₂O₃/hectorite.

ExperimentalWorkflow_Furfural Start Start Mixing Mix Xylose, Toluene, and H-FH Catalyst Start->Mixing Microwave Microwave Irradiation (1 hour) Mixing->Microwave Reaction Dehydration Reaction Microwave->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis Product Analysis (GC) to Determine Furfural Yield Quenching->Analysis End End Analysis->End

Caption: Experimental workflow for furfural production.

References

A Comparative Guide to Hectorite and Saponite Clays: Structural and Functional Distinctions for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate clay minerals is paramount for achieving desired formulation performance and therapeutic outcomes. Hectorite and saponite (B12675438), both members of the smectite group of 2:1 phyllosilicate clays, are often considered for their unique physicochemical properties. However, fundamental structural differences between them lead to distinct behaviors in suspension, variations in their interaction with active pharmaceutical ingredients (APIs), and different toxicological profiles. This guide provides an objective comparison of this compound and saponite, supported by experimental data, to aid in the informed selection of these versatile materials.

At a Glance: Key Structural and Property Differences

PropertyThis compoundSaponite
General Formula Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂(Ca/2,Na)₀.₃(Mg,Fe²⁺)₃(Si,Al)₄O₁₀(OH)₂
Location of Layer Charge Primarily in the octahedral sheetPrimarily in the tetrahedral sheet
Cation Exchange Capacity (CEC) 70 - 100 meq/100g70 - 120 meq/100g
Layer Charge Density (x) ~0.2 - 0.6 per formula unit~0.2 - 0.6 per formula unit
Morphology Lath-like or blade-shaped particlesPlate-like or flake-like particles[1]
Specific Surface Area (BET) ~300 - 600 m²/g~50 - 800 m²/g
Particle Size Smaller, elongated platelets (e.g., 20-50 nm)Larger, irregular flakes (e.g., up to a few µm)[2]
Swelling Capacity HighHigh
Thermal Stability Generally higher than saponiteLower than this compound

Delving into the Structural Nuances

The core differences between this compound and saponite arise from the location of isomorphic substitutions within their crystal lattices. This seemingly subtle distinction has profound implications for their surface chemistry and, consequently, their performance in various applications.

In This compound , the negative layer charge originates from the substitution of magnesium (Mg²⁺) with lithium (Li⁺) in the central octahedral sheet.[3][4] This internal charge location results in a more evenly distributed negative charge across the basal surfaces of the clay platelets.

Conversely, in saponite , the charge deficit stems from the substitution of silicon (Si⁴⁺) with aluminum (Al³⁺) in the outer tetrahedral sheets.[3][4] This places the negative charge closer to the platelet surface, leading to stronger electrostatic interactions with interlayer cations and adsorbed molecules.

dot

cluster_this compound This compound Structure cluster_saponite Saponite Structure H_T1 Tetrahedral Sheet (SiO₄) H_O Octahedral Sheet (Mg²⁺, Li⁺ substitution) H_T1->H_O H_T2 Tetrahedral Sheet (SiO₄) H_O->H_T2 H_charge Charge Origin: Octahedral Sheet H_O->H_charge H_Interlayer Interlayer Space (Hydrated Cations, e.g., Na⁺) S_T1 Tetrahedral Sheet (Si⁴⁺, Al³⁺ substitution) S_O Octahedral Sheet (Mg²⁺, Fe²⁺) S_T1->S_O S_charge Charge Origin: Tetrahedral Sheet S_T1->S_charge S_T2 Tetrahedral Sheet (Si⁴⁺, Al³⁺ substitution) S_O->S_T2 S_Interlayer Interlayer Space (Hydrated Cations, e.g., Ca²⁺, Na⁺)

Caption: Structural comparison of this compound and saponite clays.

Performance in Key Applications: A Comparative Analysis

The structural disparities between this compound and saponite directly influence their performance characteristics, particularly in rheology modification and drug delivery systems.

Rheological Properties

Both this compound and saponite are effective rheological modifiers, forming thixotropic gels in aqueous dispersions. However, the nature of these gels and their stability can differ. This compound, with its lath-like particles and more uniform charge distribution, often forms more stable and efficient gels at lower concentrations compared to the plate-like particles of saponite.

A study comparing the rheological properties of Na-activated this compound and saponite suspensions found that this compound suspensions exhibited superior performance, particularly at elevated temperatures.[5] Saponite suspensions showed a tendency to collapse at higher temperatures, suggesting lower thermal stability of the gel network.[5]

Drug Delivery

In the realm of drug delivery, the location of the layer charge plays a critical role in drug loading and release kinetics. The surface-proximal charge of saponite can lead to stronger interactions with cationic drugs, potentially resulting in higher loading capacities but slower release rates. In contrast, the more internal charge of this compound may allow for more reversible drug binding and potentially more controlled release profiles.

For instance, a study on the controlled release of quinine (B1679958) hydrochloride, a model drug, demonstrated that both natural and synthetic saponite could act as effective host materials for controlled drug release.[6] While direct comparative studies with this compound for the same drug are limited, the differing charge locations suggest that this compound could offer a different release kinetic, which could be advantageous for specific drug delivery applications. The choice between this compound and saponite for a drug carrier would therefore depend on the specific properties of the drug molecule and the desired release profile.

Experimental Protocols for Characterization

Accurate identification and characterization of this compound and saponite are crucial for their effective application. X-ray diffraction (XRD) is a primary technique used for this purpose.

X-ray Diffraction (XRD) Analysis for Smectite Identification

Objective: To differentiate between this compound and saponite based on their swelling behavior with ethylene (B1197577) glycol and glycerol (B35011).

Materials:

  • Dried clay samples (this compound and saponite)

  • Deionized water

  • Ethylene glycol

  • Glycerol

  • Glass microscope slides

  • Pipette

  • Oven or desiccator

Methodology:

  • Sample Preparation (Oriented Mounts):

    • Disperse a small amount of the clay sample in deionized water to form a dilute suspension.

    • Pipette the suspension onto a glass microscope slide and allow it to air-dry to create an oriented clay film. Prepare three slides for each sample.

  • XRD Analysis of Air-Dried Sample:

    • Analyze the first slide (air-dried) using a powder X-ray diffractometer over a 2θ range of 2° to 30°. Record the position of the (001) basal reflection.

  • Ethylene Glycol Solvation:

    • Place the second slide in a desiccator containing ethylene glycol at 60°C for at least 8 hours.

    • Immediately after removal, perform XRD analysis and record the position of the (001) reflection. Both this compound and saponite are expected to swell, showing an expansion of the d-spacing to around 17 Å.

  • Glycerol Solvation:

    • Apply a few drops of glycerol to the third slide and allow it to equilibrate.

    • Perform XRD analysis and record the position of the (001) reflection. This step is crucial for differentiation. This compound typically forms a two-layer glycerol complex with a d-spacing of approximately 17.7 Å, while saponite forms a one-layer complex with a d-spacing around 14.3 Å.

Data Interpretation: The key differentiator is the response to glycerol solvation. A significant expansion to ~17.7 Å is indicative of this compound, while a smaller expansion to ~14.3 Å suggests the presence of saponite.

dot

start Start: Clay Sample prep Prepare Oriented Clay Mounts (3 slides) start->prep xrd_air XRD Analysis (Air-Dried) prep->xrd_air solvate Solvation Treatment xrd_air->solvate xrd_eg XRD Analysis (Ethylene Glycol) solvate->xrd_eg Slide 2: Ethylene Glycol xrd_gly XRD Analysis (Glycerol) solvate->xrd_gly Slide 3: Glycerol interpret Interpret Results xrd_eg->interpret xrd_gly->interpret This compound This compound Identified (d ≈ 17.7 Å with Glycerol) interpret->this compound saponite Saponite Identified (d ≈ 14.3 Å with Glycerol) interpret->saponite

Caption: Experimental workflow for XRD-based identification.

Conclusion

The structural differences between this compound and saponite, specifically the location of their layer charge, are fundamental to their distinct physicochemical properties and performance in scientific and pharmaceutical applications. This compound's octahedral charge results in a more uniform surface charge and often leads to more stable rheological properties. Saponite's tetrahedral charge, being closer to the surface, can offer stronger interactions with cationic molecules, which may be advantageous for certain drug delivery systems. A thorough characterization, primarily through XRD analysis with appropriate solvation techniques, is essential for the accurate identification and selection of the optimal clay mineral for a given application. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in their formulation and development endeavors.

References

Unveiling the Nanoscale: A Comparative Guide to Hectorite's Platelet Size and Aspect Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise physical characteristics of excipients like hectorite is paramount for formulation success. This guide provides a comprehensive validation of this compound's platelet size and aspect ratio, offering a direct comparison with common alternatives, Laponite and montmorillonite. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of these materials for advanced applications.

The performance of clay minerals in applications ranging from drug delivery to rheology modification is intrinsically linked to their particle morphology. Parameters such as platelet size and aspect ratio (the ratio of the lateral dimension to the thickness) dictate the available surface area for interaction and the efficiency of forming a networked structure. This guide focuses on providing clear, quantitative data and the methodologies required to validate these critical attributes for this compound and its counterparts.

Comparative Analysis of Platelet Dimensions

The following table summarizes the typical platelet dimensions and aspect ratios for this compound, Laponite, and montmorillonite, as determined by various analytical techniques. It is important to note that these values can vary depending on the specific grade of the material, its origin (natural or synthetic), and the sample preparation methods employed.

FeatureThis compoundLaponiteMontmorillonite
Typical Morphology Lath-like platelets[1]Discoidal platelets[2][3]Irregular platelets
Platelet Thickness (nm) ~1 - 2[4]~1[2][3]~1[5]
Lateral Dimensions (nm) 50 x 250 to 400-500[1][4]Diameter: ~25[2][3]100 - 1000
Aspect Ratio >100 (can exceed 600 for synthetic variants)~25~150 - 200[5]

Experimental Validation Protocols

Accurate characterization of clay mineral platelets requires meticulous sample preparation and the application of high-resolution imaging and scattering techniques. Below are detailed protocols for the key experimental methods used to generate the comparative data.

Atomic Force Microscopy (AFM)

AFM is a powerful technique for directly imaging the topography of individual clay platelets and obtaining precise measurements of their height (thickness) and lateral dimensions.

Protocol:

  • Sample Preparation:

    • Prepare a dilute aqueous suspension of the clay mineral (e.g., 0.001% w/v).

    • Exfoliate the clay platelets by sonicating the suspension in a low-power ultrasonic bath for an extended period (e.g., 8-16 hours) to ensure the separation of individual layers.[6]

    • Allow the suspension to settle to sediment any non-exfoliated particles.

  • Deposition:

    • Cleave a fresh mica substrate to provide an atomically flat surface.[6]

    • Deposit a small drop of the diluted and exfoliated clay suspension onto the mica substrate.

    • Allow the suspension to adsorb for a few minutes.

    • Wick away the excess liquid gently with filter paper or use a stream of inert gas to dry the surface.[6]

  • Imaging:

    • Operate the AFM in tapping mode to minimize lateral forces that could displace the platelets.[7]

    • Use a high-resolution silicon nitride tip.

    • Acquire images at multiple locations on the substrate to ensure a representative analysis.

  • Data Analysis:

    • Use image analysis software to measure the height of individual platelets, which corresponds to their thickness.

    • Measure the lateral dimensions of the platelets.

    • Calculate the aspect ratio for a statistically significant number of platelets to obtain a distribution.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional projection images of the clay platelets, offering valuable information about their shape and lateral dimensions.

Protocol:

  • Sample Preparation:

    • Prepare a very dilute suspension of the exfoliated clay in a suitable solvent (e.g., deionized water).

    • Place a drop of the suspension onto a carbon-coated TEM grid.

    • Allow the solvent to evaporate completely, leaving the platelets dispersed on the grid.

  • Imaging:

    • Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).

    • Acquire images at various magnifications to capture both the overall morphology and fine details of the platelets.

  • Data Analysis:

    • Use image analysis software to measure the lateral dimensions of a large population of platelets to determine the size distribution.

X-Ray Diffraction (XRD)

XRD is primarily used to determine the interlayer spacing (d-spacing) of the clay mineral, which provides an indication of the platelet thickness in a stacked state. For exfoliated platelets, changes in the diffraction pattern can confirm the delamination process.

Protocol:

  • Sample Preparation:

    • Prepare an oriented sample by depositing a concentrated clay suspension onto a flat substrate (e.g., a glass slide) and allowing it to dry slowly. This encourages the platelets to align parallel to the substrate.

  • Data Acquisition:

    • Use a diffractometer with a copper X-ray source.[8]

    • Scan a range of 2θ angles that covers the characteristic basal reflections of the clay mineral (typically in the low-angle region).

  • Data Analysis:

    • Identify the position of the (00l) diffraction peaks.

    • Use Bragg's Law to calculate the d-spacing, which corresponds to the thickness of a single platelet plus the interlayer space.

Static Light Scattering (SLS)

SLS is an ensemble technique that provides information about the average particle size and size distribution of the clay platelets in suspension.

Protocol:

  • Sample Preparation:

    • Prepare a series of dilute clay suspensions of known concentrations in a filtered, appropriate solvent.

  • Measurement:

    • Use a laser-based particle size analyzer.

    • Measure the intensity of the scattered light as a function of the scattering angle.[9]

  • Data Analysis:

    • Apply an appropriate scattering model (e.g., Mie theory for spherical approximations or more complex models for anisotropic particles) to the scattering data to calculate the particle size distribution.[10]

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the validation of this compound's platelet size and aspect ratio, from sample preparation to data analysis and comparison.

G cluster_prep Sample Preparation cluster_analysis Data Analysis raw_material Raw Clay Material (this compound, Laponite, Montmorillonite) dispersion Aqueous Dispersion raw_material->dispersion exfoliation Ultrasonic Exfoliation dispersion->exfoliation centrifugation Centrifugation (Optional, to remove aggregates) exfoliation->centrifugation afm Atomic Force Microscopy (AFM) centrifugation->afm tem Transmission Electron Microscopy (TEM) centrifugation->tem xrd X-Ray Diffraction (XRD) centrifugation->xrd sls Static Light Scattering (SLS) centrifugation->sls size_dist Platelet Size Distribution afm->size_dist thickness Platelet Thickness afm->thickness tem->size_dist xrd->thickness sls->size_dist aspect_ratio Aspect Ratio Calculation size_dist->aspect_ratio thickness->aspect_ratio comparison Comparative Analysis aspect_ratio->comparison

Caption: Experimental workflow for clay platelet characterization.

References

Dissolution Behavior of Hectorite and Bentonite in Acidic Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and dissolution characteristics of clay minerals like hectorite and bentonite (B74815) in acidic environments is crucial for various applications, including drug delivery, catalysis, and formulation science. This guide provides an objective comparison of the dissolution behavior of these two smectite clays (B1170129) in acidic media, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and bentonite, as 2:1 layered silicates, undergo dissolution in acidic media primarily at the platelet edges. However, their structural differences lead to distinct dissolution behaviors. Bentonite, a dioctahedral smectite rich in aluminum, generally exhibits greater resistance to acid attack compared to this compound, a trioctahedral smectite rich in magnesium and lithium. The dissolution of this compound is characterized by the preferential leaching of octahedral cations, particularly lithium and magnesium, leading to a silica-rich amorphous phase. While direct comparative studies under identical conditions are limited, available data indicates that the rate and extent of dissolution are influenced by factors such as acid type, concentration, temperature, and the specific chemical composition of the clay.

Comparative Dissolution Data

The following tables summarize quantitative data from various studies on the acid-catalyzed dissolution of this compound and bentonite. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Elemental Release from this compound in Acidic Media

Acid (Concentration)Time (h)Temperature (°C)% Mg Released% Li Released% Si ReleasedReference
0.25 M HCl24Not Specified~15~20<5
1 M HCl24Not Specified~50~60~10
4 M HCl24Not Specified>90>95~20
0.25 M H₂SO₄24Not Specified~10~15<5

Table 2: Elemental Release from Bentonite in Acidic Media

Acid (Concentration)Time (h)Temperature (°C)% Al Released% Fe Released% Mg ReleasedReference
15% H₂SO₄2100Not SpecifiedNot SpecifiedNot Specified[1]
15% HCl2100Not SpecifiedNot SpecifiedNot Specified[1]
0.4 M HClNot SpecifiedRoom Temp~40~60~70[2]
0.6 M HClNot SpecifiedRoom Temp~50~70~80[2]

Table 3: Changes in Surface Area of Bentonite upon Acid Activation

Acid (Concentration)Time (h)Temperature (°C)Initial Surface Area (m²/g)Final Surface Area (m²/g)Reference
15% H₂SO₄210043.52176.38[1]
15% HCl210043.52134.43[1]
0.4 M HClNot SpecifiedRoom Temp74.32 (CEC meq/g)837.11[2]

Dissolution Mechanisms and Pathways

The dissolution of both this compound and bentonite in acidic media is initiated by proton attack on the mineral structure, primarily at the edges of the clay platelets. This leads to the breaking of metal-oxygen bonds and the subsequent release of cations into the solution.

In This compound , which has a trioctahedral structure with magnesium and lithium in the octahedral sheet, protons preferentially attack the Li-O and Mg-O bonds. Studies have shown that lithium is leached at a slightly faster rate than magnesium, especially at lower acid concentrations. The tetrahedral silica (B1680970) layer is more resistant to acid attack, resulting in the formation of a hydrous amorphous silica phase as the octahedral cations are depleted.

In bentonite , which is predominantly composed of the dioctahedral mineral montmorillonite, the octahedral sheet contains aluminum, iron, and magnesium. Acid attack leads to the dissolution of these cations. The extent of dissolution is dependent on the specific composition of the bentonite, with Ca-rich smectites being more susceptible to dissolution in HCl than Na-rich smectites.[3][4] Similar to this compound, the dissolution of the octahedral sheet leaves behind a silica-rich residue.

The following diagram illustrates the generalized dissolution pathways for this compound and bentonite in an acidic environment.

Dissolution_Pathway cluster_this compound This compound Dissolution cluster_bentonite Bentonite Dissolution H_Hec This compound (Trioctahedral) Mg, Li Proton_Hec H⁺ Attack (Edges) H_Hec->Proton_Hec Acidic Medium Leaching_Hec Preferential Leaching of Li⁺ and Mg²⁺ Proton_Hec->Leaching_Hec Silica_Hec Amorphous Silica Residue Leaching_Hec->Silica_Hec B_Ben Bentonite (Dioctahedral) Al, Fe, Mg Proton_Ben H⁺ Attack (Edges) B_Ben->Proton_Ben Acidic Medium Leaching_Ben Leaching of Al³⁺, Fe³⁺, Mg²⁺ Proton_Ben->Leaching_Ben Silica_Ben Amorphous Silica Residue Leaching_Ben->Silica_Ben

Dissolution pathways of this compound and bentonite.

Experimental Protocols

The following are examples of experimental protocols used to study the dissolution of this compound and bentonite in acidic media.

Protocol 1: Dissolution of this compound in Inorganic Acids[1]
  • Materials: this compound (SHCa-1), Hydrochloric acid (HCl), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

  • Procedure:

    • A suspension of this compound in the desired acid (0.25 M, 0.5 M, 1 M, 2 M, 4 M, or 6 M) is prepared.

    • The suspension is stirred at room temperature for a specified period (e.g., up to 168 hours).

    • At various time intervals, aliquots of the suspension are taken and centrifuged to separate the solid and liquid phases.

    • The supernatant is analyzed for the concentration of dissolved cations (Li, Mg, Si, etc.) using atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy (ICP-AES).

    • The solid residue is washed, dried, and analyzed using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to characterize structural changes.

Protocol 2: Acid Activation of Bentonite[2]
  • Materials: Natural bentonite, Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl).

  • Procedure:

    • A sample of natural bentonite (e.g., 100 g) is mixed with a 15% solution of H₂SO₄ or HCl at a solid-to-acid ratio of 1:2.5.

    • The mixture is heated to 100°C and stirred intensively for 2 hours.

    • After the reaction, the solid is separated by filtration and washed with deionized water until the filtrate is neutral.

    • The activated bentonite is dried and characterized for changes in chemical composition (X-ray fluorescence - XRF), mineralogy (XRD), and surface area (Brunauer-Emmett-Teller - BET analysis).

Conclusion

The dissolution behavior of this compound and bentonite in acidic media is a complex process governed by their distinct crystal structures and chemical compositions. Bentonite generally shows higher stability in acidic environments compared to this compound. The dissolution of both clays proceeds via the leaching of octahedral cations from the platelet edges, resulting in the formation of an amorphous silica phase. For applications requiring stability in acidic conditions, bentonite may be the preferred choice. Conversely, the controlled dissolution of this compound could be leveraged for the targeted release of its constituent ions or for the creation of porous silica materials. The selection of either this compound or bentonite for a specific application should be based on a thorough understanding of their respective dissolution kinetics and the specific requirements of the acidic environment they will be exposed to. Further direct comparative studies under identical conditions are needed to provide a more definitive quantitative comparison of their dissolution behaviors.

References

Safety Operating Guide

Proper Disposal of Hectorite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials is paramount. This document provides essential, step-by-step guidance for the proper disposal of hectorite, a naturally occurring clay mineral frequently used in research and development. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Logistical Information

This compound is generally not classified as a hazardous material.[1][2][3] However, it is crucial to consult the specific Safety Data Sheet (SDS) for the particular this compound product in use, as formulations can vary. The primary disposal method for pure this compound is landfilling.[1] It is imperative to prevent this compound from entering sewer systems or public waterways.[1][2][3][4]

In the event of a spill, the immediate procedure is to contain the material to prevent it from spreading. The spilled this compound should then be swept or shoveled into a suitable, clearly labeled container for disposal.[1][2][3]

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): Before disposal, always review the SDS provided by the manufacturer of the this compound product. This document will contain specific information regarding hazards and disposal recommendations.

  • Assess for Contamination: Determine if the this compound waste is pure or has been mixed with other chemicals.

    • Pure this compound: If the this compound is uncontaminated, it can typically be disposed of as non-hazardous waste.

    • Contaminated this compound: If the this compound is mixed with hazardous materials, it must be treated as hazardous waste.[4] The disposal protocol will be dictated by the nature of the contaminants.

  • Containerize and Label: Place the this compound waste in a suitable, sealed, and clearly labeled container. The label should accurately describe the contents, including any known contaminants.

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams unless it is contaminated.

  • Engage a Licensed Waste Disposal Service: Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to arrange for the collection and disposal of the containerized this compound waste. Ensure the disposal is carried out in accordance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

HectoriteDisposalWorkflow start Start: this compound Waste for Disposal consult_sds Consult Product-Specific Safety Data Sheet (SDS) start->consult_sds assess_contamination Assess for Contamination consult_sds->assess_contamination pure_this compound Pure this compound assess_contamination->pure_this compound No contaminated_this compound Contaminated with Hazardous Material assess_contamination->contaminated_this compound Yes non_hazardous_disposal Dispose as Non-Hazardous Waste via Landfill pure_this compound->non_hazardous_disposal hazardous_disposal Dispose as Hazardous Waste contaminated_this compound->hazardous_disposal containerize_label Containerize and Label Appropriately non_hazardous_disposal->containerize_label hazardous_disposal->containerize_label contact_ehs Contact EHS/Licensed Waste Disposal Service containerize_label->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

Quantitative Data

No specific quantitative data, such as concentration limits for disposal, are provided in the reviewed safety and disposal literature for this compound itself. The critical factor for disposal is the presence or absence of hazardous contaminants.

Experimental Protocols

The disposal procedures for this compound are operational and based on regulatory compliance rather than experimental protocols. The key is to follow the procedural steps outlined above and in the relevant Safety Data Sheets.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hectorite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hectorite, a naturally occurring clay mineral. Adherence to these procedures will minimize risk and ensure the integrity of your research.

What is this compound?

This compound is a type of smectite clay composed of hydrated magnesium lithium silicate. Due to its unique properties, including high cation exchange capacity, swelling, and gelling capabilities, it is utilized in various applications, including as a rheological modifier in pharmaceutical formulations. While generally considered non-hazardous, its fine particulate nature necessitates careful handling to avoid potential respiratory and skin irritation.

Potential Hazards Associated with this compound

While this compound is not classified as a hazardous substance, it is important to be aware of potential risks associated with its handling, primarily due to its physical form as a fine powder.

HazardDescription
Respiratory Irritation Inhalation of fine dust particles can cause irritation to the respiratory tract.
Eye Irritation Direct contact with the eyes may cause mechanical irritation.
Skin Irritation Prolonged or repeated skin contact may lead to dryness or mild irritation.
Silica Content Natural this compound may contain small amounts of crystalline silica, which can pose a respiratory hazard with long-term exposure.
Occupational Exposure Limits

It is important to control airborne dust concentrations. While specific occupational exposure limits for this compound are not widely established, limits for its components, such as crystalline silica, should be considered.

ComponentExposure Limit (8-hour TWA)Issuing Organization
Respirable Crystalline Silica (Quartz) 0.025 mg/m³ACGIH
Particulates Not Otherwise Regulated (PNOR) 10 mg/m³ (inhalable), 3 mg/m³ (respirable)ACGIH

TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists.

Operational Plan: Step-by-Step Guidance for Handling this compound

A systematic approach to handling this compound will ensure a safe and efficient workflow.

Preparation and Engineering Controls
  • Designated Work Area: Conduct all work with this compound powder in a well-ventilated area, preferably within a fume hood or a designated workspace with local exhaust ventilation.

  • Surface Preparation: Cover work surfaces with absorbent, disposable liners to facilitate easy cleanup of spills.

  • Gather Materials: Before starting, ensure all necessary equipment, including personal protective equipment (PPE), weighing tools, and disposal containers, are readily accessible.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne dust particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher.To prevent inhalation of fine dust particles.
Body Protection A lab coat or disposable gown.To protect clothing and skin from contamination.

Donning PPE Workflow

PPE_Donning A Perform Hand Hygiene B Put on Lab Coat or Gown A->B C Put on N95 Respirator B->C D Put on Eye Protection C->D E Put on Gloves D->E

Figure 1: Step-by-step process for putting on PPE.
Handling and Experimental Procedures

  • Weighing: When weighing this compound powder, use a balance inside a fume hood or a ventilated enclosure to contain dust.

  • Mixing and Dispersion: When creating solutions or dispersions, add the this compound powder to the liquid slowly to minimize dust generation. Stir gently until fully dispersed.

  • Avoid Dry Sweeping: Never use dry sweeping to clean up spilled this compound powder, as this can create airborne dust.

Decontamination and Doffing of PPE
  • Decontamination: Before removing PPE, gently wipe down gloves and any contaminated surfaces with a damp cloth.

  • Doffing Procedure: Remove PPE in the reverse order of donning to prevent cross-contamination.

Doffing PPE Workflow

PPE_Doffing A Remove Gloves B Remove Lab Coat or Gown A->B C Perform Hand Hygiene B->C D Remove Eye Protection C->D E Remove N95 Respirator D->E F Perform Hand Hygiene E->F

Figure 2: Step-by-step process for removing PPE.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and associated materials is crucial for laboratory safety and environmental responsibility.

Waste Segregation
  • Non-Contaminated this compound: Unused, uncontaminated this compound powder should be collected in a clearly labeled, sealed container for solid waste disposal.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, disposable lab coats, and absorbent liners, should be considered contaminated waste.

  • Liquid Dispersions: Aqueous dispersions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain other hazardous materials. Always check local regulations.

Disposal Procedure for Solid Waste
  • Containerization: Place all solid waste contaminated with this compound into a heavy-duty plastic bag or a designated solid waste container.

  • Labeling: Clearly label the container as "Non-Hazardous Solid Waste: this compound."

  • Storage: Store the sealed waste container in a designated area away from general laboratory traffic.

  • Final Disposal: Dispose of the container in accordance with your institution's guidelines for non-hazardous solid laboratory waste.[1] This may involve placing it directly into a designated dumpster for landfill disposal.[1]

Disposal Decision Tree

Disposal_Plan Start This compound Waste Generated Is_Liquid Is the waste a liquid dispersion? Start->Is_Liquid Is_Hazardous Does it contain other hazardous materials? Is_Liquid->Is_Hazardous Yes Solid_Waste Solid Waste (Powder, Contaminated PPE, etc.) Is_Liquid->Solid_Waste No Drain Dispose down the drain with plenty of water (check local regulations) Is_Hazardous->Drain No Hazardous_Liquid Follow hazardous liquid waste protocol Is_Hazardous->Hazardous_Liquid Yes Containerize Place in a sealed, labeled container Solid_Waste->Containerize Dispose Dispose as non-hazardous solid laboratory waste Containerize->Dispose

Figure 3: Decision-making process for this compound waste disposal.

Experimental Protocols: Key Characterization Techniques

For researchers working with this compound, understanding its properties is essential. The following are detailed methodologies for common characterization experiments.

Cation Exchange Capacity (CEC) Determination

Objective: To quantify the number of exchangeable cations per unit weight of the clay.

Methodology:

  • Sample Preparation: Dry the this compound sample at 105°C overnight and cool in a desiccator.

  • Saturation: Weigh approximately 1 gram of the dried sample into a centrifuge tube. Add 30 mL of 1 M ammonium (B1175870) acetate (B1210297) solution (pH 7).

  • Equilibration: Shake the mixture for 2 hours to ensure complete saturation of the exchange sites with ammonium ions.

  • Washing: Centrifuge the sample and decant the supernatant. Wash the sample three times with isopropyl alcohol to remove excess ammonium acetate.

  • Displacement: Add 30 mL of 1 M potassium chloride solution to the washed sample and shake for 2 hours to displace the ammonium ions with potassium ions.

  • Analysis: Centrifuge the sample and collect the supernatant. Analyze the concentration of ammonium ions in the supernatant using an ion-selective electrode or a suitable colorimetric method.

  • Calculation: Calculate the CEC in meq/100g of clay.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the mineralogical composition and crystal structure of the this compound sample.

Methodology:

  • Sample Preparation: Gently grind the this compound sample to a fine powder (less than 45 µm) using a mortar and pestle.

  • Mounting: Prepare an oriented sample by creating a slurry of the powdered this compound in deionized water and allowing it to dry on a glass slide. This orients the clay platelets for enhanced basal reflections.

  • Data Collection: Place the mounted sample in an X-ray diffractometer. Collect the diffraction pattern over a 2θ range of 2° to 70° using Cu Kα radiation.

  • Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of this compound and any other mineral phases present. The position and intensity of the peaks provide information about the crystal structure and purity of the sample.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and composition of the this compound sample by measuring weight changes as a function of temperature.

Methodology:

  • Sample Preparation: Weigh a small amount of the dried this compound sample (typically 5-10 mg) into a TGA crucible.

  • Analysis: Place the crucible in the TGA instrument. Heat the sample from room temperature to 1000°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The resulting TGA curve will show weight loss at different temperature ranges, corresponding to the removal of adsorbed water, interlayer water, and dehydroxylation of the clay structure. This information can be used to quantify the different forms of water and assess the thermal stability of the material.

References

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